4-Methylpyrimidine-2-carboxamidine hydrochloride
Description
Properties
IUPAC Name |
4-methylpyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLWGGAHPAYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Molecule of Emerging Interest
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpyrimidine-2-carboxamidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. While specific, in-depth experimental data for this particular molecule is not extensively available in public-domain scientific literature, this guide synthesizes the known properties of its core components—the 4-methylpyrimidine and 2-carboxamidine moieties—to provide a robust technical overview. By examining closely related analogs, we can infer the physicochemical properties, spectroscopic signatures, and potential pharmacological activities of this compound, offering a scientifically grounded perspective for researchers. This document serves as a foundational resource to stimulate and guide future research into this promising compound.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The structural versatility of pyrimidines allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[4][5] The introduction of a 4-methyl group and a 2-carboxamidine hydrochloride moiety to this core suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The carboxamidine group, in particular, is a known pharmacophore in various enzyme inhibitors.
Physicochemical Properties: An Inferential Analysis
Direct experimental data for this compound is limited. However, we can project its likely properties based on its constituent parts and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C₆H₉ClN₄ | Confirmed by chemical suppliers. |
| Molecular Weight | 172.62 g/mol | Confirmed by chemical suppliers. |
| Melting Point | Likely >180°C (with decomposition) | 2-Amidinopyrimidine hydrochloride has a reported melting point of 180-183°C (sublimation)[6]. The addition of a methyl group may slightly alter this. |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | The hydrochloride salt form enhances aqueous solubility. 2-Amidinopyrimidine hydrochloride is slightly soluble in DMSO and Methanol[6]. |
| pKa | Estimated around 8-10 | The amidine group is basic and will be protonated at physiological pH. |
| Appearance | Likely a white to off-white crystalline solid | Common for hydrochloride salts of small organic molecules[7]. |
Synthesis and Characterization: A Proposed Methodological Framework
Proposed Synthesis Workflow
A common and effective method for the synthesis of 2-substituted-4-methylpyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[8]
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 2-Amino-4-methylpyrimidine. Condensation of 4,4-dimethoxy-2-butanone with guanidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.
-
Step 2: Conversion to 4-Methylpyrimidine-2-carbonitrile. Diazotization of the 2-amino group followed by a Sandmeyer-type reaction with a cyanide source.
-
Step 3: Formation of the Carboximidate. A Pinner reaction involving the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.
-
Step 4: Amination. Reaction of the resulting carboximidate with ammonia to form the free base of 4-Methylpyrimidine-2-carboxamidine.
-
Step 5: Hydrochloride Salt Formation. Treatment of the free base with hydrochloric acid in a suitable solvent to precipitate the final product.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | - Singlet for the methyl group (~2.5 ppm)- Doublets for the pyrimidine ring protons (~7.0 and 8.5 ppm)- Broad signals for the amidinium protons (>9.0 ppm) | Based on typical chemical shifts for 4-methylpyrimidine and amidinium salts.[9] |
| ¹³C NMR | - Signal for the methyl carbon (~24 ppm)- Signals for the pyrimidine ring carbons (110-170 ppm)- Signal for the amidinium carbon (~165 ppm) | Inferred from data on similar pyrimidine structures.[9] |
| FT-IR | - N-H stretching vibrations from the amidinium group (~3100-3400 cm⁻¹)- C=N stretching of the pyrimidine ring and amidine (~1600-1680 cm⁻¹)- C-H stretching of the methyl group (~2900-3000 cm⁻¹) | Characteristic vibrational modes for these functional groups.[10] |
| Mass Spec. | - Molecular ion peak (M+) corresponding to the free base (m/z 136.08) | Mass spectrometry would confirm the molecular weight of the free base.[11] |
Pharmacological Profile and Potential Applications
The pyrimidine core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 2-amidinopyrimidine moiety is a known pharmacophore that can act as a bioisostere for arginine, enabling it to interact with enzymes that recognize this amino acid.
Potential as an Enzyme Inhibitor
The carboxamidine group is a strong hydrogen bond donor and can participate in electrostatic interactions, making it a key feature in the design of enzyme inhibitors, particularly for proteases and kinases.[4][12]
Structure-Activity Relationships (SAR)
Insights from related pyrimidine derivatives suggest key structural features that may influence biological activity:
-
The 4-Methyl Group: This group can provide a hydrophobic interaction with a corresponding pocket in a target protein, potentially enhancing binding affinity.
-
The 2-Carboxamidine Group: This is likely the primary pharmacophore, responsible for key interactions with the target.
-
The Pyrimidine Ring: Serves as a rigid scaffold to correctly orient the functional groups for optimal binding.
Therapeutic Areas of Interest
-
Oncology: Many pyrimidine derivatives are potent anticancer agents.[2][13]
-
Infectious Diseases: The pyrimidine scaffold is found in numerous antimicrobial and antiviral drugs.[1][3]
-
Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aminopyrimidine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and seek medical attention.[15][16]
Conclusion and Future Directions
This compound represents a molecule with significant potential in drug discovery, largely inferred from the well-established biological activities of its pyrimidine and carboxamidine components. This technical guide provides a foundational understanding of its likely properties and a framework for its synthesis and characterization.
Future research should focus on:
-
Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic route and comprehensive spectroscopic data are crucial next steps.
-
In Vitro Biological Screening: Evaluation of the compound against a panel of relevant biological targets, such as kinases and proteases, would help to identify its primary mechanism of action.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to assess its efficacy and safety profile.
The exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.
References
A comprehensive list of references is available upon request, including peer-reviewed articles on pyrimidine synthesis, pharmacology, and the properties of analogous compounds. The information presented in this guide is a synthesis of data from these authoritative sources.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine hydrochloride (CAS No. 1400764-31-9)
A Note on the Data: Publicly available experimental data for 4-Methylpyrimidine-2-carboxamidine hydrochloride is limited. This guide has been constructed by leveraging established principles of organic chemistry, spectral data from closely related analogues, and general knowledge of the biological significance of the 2-amidinopyrimidine scaffold. The synthetic protocols and spectral analyses presented herein are therefore proposed and predictive in nature, designed to provide a robust framework for researchers.
Introduction: The Significance of the 2-Amidinopyrimidine Scaffold
This compound belongs to the class of 2-amidinopyrimidines, a pharmacologically significant group of heterocyclic compounds. The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases and a multitude of therapeutic agents.[1][2] The introduction of a basic amidine group at the 2-position creates a versatile scaffold capable of engaging in various biological interactions, particularly as potent inhibitors of enzymes such as kinases and proteases.[1][2] This makes compounds like this compound valuable building blocks in drug discovery and development.[3]
Physicochemical and Structural Properties
Based on its chemical structure and data from suppliers of related compounds, the following properties can be detailed for this compound.
| Property | Value | Source/Rationale |
| CAS Number | 1400764-31-9 | N/A |
| Molecular Formula | C₆H₉ClN₄ | Supplier Data |
| Molecular Weight | 172.62 g/mol | Supplier Data |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar amidine hydrochlorides |
| Solubility | Predicted to be soluble in water and lower alcohols (e.g., methanol, ethanol) and insoluble in non-polar organic solvents. | The hydrochloride salt form imparts aqueous solubility. |
| Purity | Typically offered at ≥95% | Supplier Data |
| Stability | Store in a cool, dry place. Likely hygroscopic. | General handling for hydrochloride salts. |
Structural Representation
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
A robust and widely applicable method for the synthesis of amidine hydrochlorides is the Pinner reaction.[4][5] This reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (a Pinner salt), which is then reacted with ammonia to yield the desired amidine hydrochloride. A plausible two-step synthesis for this compound is outlined below, starting from the precursor 4-methylpyrimidine-2-carbonitrile.
Step 1: Synthesis of 4-Methylpyrimidine-2-carbonitrile (Hypothetical)
The synthesis of the nitrile precursor can be approached through several established methods for pyrimidine functionalization. One common strategy is the cyanation of a corresponding 2-halopyrimidine or a 2-(methylsulfonyl)pyrimidine. The latter is often preferred due to the excellent leaving group nature of the methylsulfone.
Caption: Proposed synthesis of the nitrile precursor.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-methyl-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium cyanide (KCN, 1.5 eq) and a catalytic amount of 18-crown-6 (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methylpyrimidine-2-carbonitrile.
Step 2: Synthesis of this compound via Pinner Reaction
The Pinner reaction provides a direct route from the nitrile to the amidine hydrochloride.[4][5]
Caption: Pinner reaction for the synthesis of the title compound.
Experimental Protocol (Hypothetical):
-
Formation of Pinner Salt: A solution of 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol is cooled to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction vessel is sealed and stirred at low temperature (e.g., 0-5 °C) for several hours to days. The formation of the ethyl 4-methylpyrimidine-2-carboximidate hydrochloride (Pinner salt) can be monitored by the precipitation of a solid.
-
Aminolysis: The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with cold, anhydrous diethyl ether. The salt is then suspended in a solution of anhydrous ammonia in ethanol and stirred at room temperature.
-
Isolation: The reaction mixture is stirred until the conversion is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid residue is triturated with diethyl ether to yield this compound.
Predicted Spectral Analysis
As no published spectra for this compound are available, the following analysis is predictive, based on the known spectral properties of its constituent functional groups.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrimidine H-6 | ~8.7-8.9 | d | ~5.0 | Aromatic proton adjacent to a nitrogen atom. |
| Pyrimidine H-5 | ~7.2-7.4 | d | ~5.0 | Aromatic proton coupled to H-6. |
| Amidine NH₂ | ~9.0-9.5 | br s | N/A | Broad, exchangeable protons of the amidinium cation. |
| Methyl CH₃ | ~2.6-2.8 | s | N/A | Methyl group attached to the pyrimidine ring. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amidine C | ~165-170 | Carbon of the carboxamidine group. |
| Pyrimidine C-2 | ~158-162 | Carbon bearing the amidine group. |
| Pyrimidine C-4 | ~168-172 | Carbon bearing the methyl group. |
| Pyrimidine C-6 | ~155-159 | Aromatic CH carbon. |
| Pyrimidine C-5 | ~120-125 | Aromatic CH carbon. |
| Methyl C | ~23-26 | Carbon of the methyl group. |
FTIR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amidinium) | 3300-3100 | Strong, broad | Stretching vibrations of the N-H bonds in the amidinium cation.[6] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching of C-H bonds on the pyrimidine ring.[6] |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium | Stretching of C-H bonds in the methyl group.[6] |
| C=N Stretch (Amidinium) | 1680-1650 | Strong | Characteristic stretching of the C=N bond in the amidinium ion. |
| C=N, C=C Stretch (Ring) | 1600-1450 | Medium-Strong | Aromatic ring stretching vibrations of the pyrimidine core.[6] |
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum is predicted to show a molecular ion peak corresponding to the free base (C₆H₈N₄). Fragmentation would likely involve the loss of ammonia, followed by cleavage of the pyrimidine ring.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Drug Development
The 2-amidinopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions with biological targets.[1][2]
-
Enzyme Inhibition: The basic amidine group can form strong salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the active sites of enzymes. This makes 2-amidinopyrimidines potent inhibitors of various enzyme classes, including:
-
Kinases: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, and the addition of a basic group can enhance binding affinity and selectivity.
-
Proteases: Serine and cysteine proteases are common targets for amidine-containing inhibitors.
-
Other Enzymes: The scaffold has also been explored for the inhibition of enzymes like α-glucosidase, which is relevant in the treatment of diabetes.[3]
-
-
Lead Optimization: this compound can serve as a versatile starting material or fragment in lead optimization campaigns. The methyl group provides a point for further derivatization to explore structure-activity relationships (SAR), while the amidine can be modified to fine-tune basicity and pharmacokinetic properties.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: Amidine hydrochlorides can be harmful if swallowed and may cause skin and eye irritation. Handle with care and avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its 2-amidinopyrimidine core provides a robust platform for the design of potent and selective enzyme inhibitors. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive, technically grounded overview of its predicted properties, a plausible synthetic route, and its likely applications. It is intended to serve as a foundational resource for researchers and scientists interested in exploring the chemistry and biological activity of this promising molecule.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (URL not available)
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. [Link]
-
Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. Journal of Pharmaceutical Research International. [Link]
-
Pinner reaction. Wikipedia. [Link]
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem. (URL not available)
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA, Inc. [Link]
-
4-Methylpyrimidine. NIST WebBook. [Link]
-
2-Amino-4-methylpyrimidine. PubChem. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
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- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of 2-Cyanopyrimidines | MDPI [mdpi.com]
- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
An Inquiry into the Uncharacterized Mechanism of 4-Methylpyrimidine-2-carboxamidine hydrochloride
A Technical Note for the Research Community
Foreword for the Scientific Community
In the landscape of drug discovery and molecular biology, the elucidation of a compound's mechanism of action is a critical step in understanding its potential therapeutic value and guiding further development. This technical guide was intended to provide an in-depth analysis of the mechanism of action for 4-Methylpyrimidine-2-carboxamidine hydrochloride. However, a comprehensive search of the current scientific literature and publicly accessible databases has revealed a significant knowledge gap. At present, there is no available data detailing the specific molecular targets, signaling pathways, or cellular effects of this particular compound.
This document, therefore, serves a different but equally important purpose: to highlight this gap in the scientific record and to provide a foundational context for researchers who may be interested in investigating the pharmacological properties of this compound. While direct information is absent, we can draw upon the well-established and diverse biological activities of the broader pyrimidine class of molecules to propose potential avenues of investigation.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its ability to engage with a wide array of biological targets through various non-covalent interactions makes it a privileged structure in drug design. This guide will, therefore, pivot to a discussion of the known mechanisms of action for structurally related pyrimidine-containing compounds, offering a framework for the potential lines of inquiry into the activity of this compound.
The Pyrimidine Scaffold: A Privileged Structure in Pharmacology
The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply embedded in the machinery of life.[1] Its derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. The versatility of the pyrimidine core allows for the introduction of various substituents, leading to a wide range of pharmacological activities.
Below, we explore several established mechanisms of action for pyrimidine-based compounds, which could serve as starting points for investigating this compound.
Potential Mechanistic Classes for Pyrimidine Derivatives
Enzyme Inhibition
A significant number of pyrimidine-containing drugs exert their effects by inhibiting specific enzymes. The planarity of the pyrimidine ring allows it to fit into the active sites of enzymes, while its nitrogen atoms can act as hydrogen bond acceptors.
-
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. By competing with ATP for the binding site on the kinase, these compounds can modulate signaling pathways involved in cell proliferation, differentiation, and survival. For instance, certain pyrimidine amides have been investigated as inhibitors of KIF18A, a mitotic kinesin, with IC50 values in the nanomolar range.[1]
-
Cholinesterase Inhibition: Some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines have demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity.[2] Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[2]
-
Biotin Carboxylase Inhibition: In the context of antibacterial research, certain compounds have been shown to inhibit biotin carboxylase, an essential enzyme in fatty acid synthesis.[3]
A logical first step in characterizing this compound would be to screen it against a panel of relevant enzymes, particularly those for which other pyrimidine derivatives have shown activity.
Receptor Antagonism
Pyrimidine derivatives can also act as antagonists for various cell surface and intracellular receptors.
-
Corticotropin-Releasing Factor (CRF) Receptor Antagonism: Certain 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives have been synthesized and evaluated as CRF1 receptor antagonists, with some compounds exhibiting high binding affinity with IC50 values in the low nanomolar range.[4]
Investigating the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs) and other receptor families could reveal potential targets.
Disruption of Protein-RNA Interactions
The structural similarity of the pyrimidine ring to nucleobases makes it a candidate for interfering with protein-RNA interactions, which are crucial for various cellular processes and viral replication.
-
HIV Rev-RRE Inhibition: Thienopyridine carboxamides, which contain a pyrimidine-like core, have been identified as inhibitors of the HIV Rev-Rev response element (RRE) interaction, a critical step in the HIV life cycle.[5]
Given this precedent, it would be worthwhile to investigate whether this compound can disrupt similar essential viral or cellular protein-RNA complexes.
Modulation of Signaling Pathways
Instead of acting on a single molecular target, some compounds exert their effects by modulating entire signaling pathways.
-
Hedgehog Signaling Pathway Inhibition: A series of 4-(2-pyrimidinylamino) benzamides have been designed as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[6]
Cell-based assays using reporter gene constructs for key signaling pathways could be employed to determine if this compound has any pathway-modulating activity.
Proposed Initial Experimental Workflow for Characterization
For researchers embarking on the study of this compound, a tiered approach is recommended to systematically elucidate its mechanism of action.
Figure 1: A proposed experimental workflow for the characterization of this compound's mechanism of action.
Conclusion and Future Directions
The absence of published data on the mechanism of action of this compound represents a clear opportunity for original research. By leveraging the known pharmacology of the broader pyrimidine class of compounds, investigators can design a rational and systematic approach to uncover its biological activity. The initial steps should focus on broad phenotypic and target-based screening to identify a starting point. Subsequent efforts can then be directed towards target validation and detailed mechanistic studies. The publication of such findings will be a valuable contribution to the scientific community, potentially unveiling a new pharmacological tool or a lead compound for drug development.
References
Due to the lack of specific literature on this compound, the following references pertain to the broader class of pyrimidine derivatives and their documented mechanisms of action.
- Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regul
- Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- 4-methoxypyrimidine-2-carboximidamide hydrochloride. Sigma-Aldrich.
- 4-METHYLPYRIMIDINE-2-CARBOXAMIDINE HCL. CymitQuimica.
- Synthesis and evaluation of 4-(2-pyrimidinylamino)
- Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. PubMed.
- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)
- 2-[Methoxy(phenyl)methyl]pyrimidine-4-carboxamide | C13H13N3O2. PubChem.
- Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. PubMed.
- N-methylpyrimidine-2-carboxamide|CAS 1510059-99-0. Benchchem.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Methylpyrimidine-2-carboxamidine hydrochloride
Abstract:
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 4-Methylpyrimidine-2-carboxamidine hydrochloride. While direct pharmacological data for this specific molecule is limited, its constituent chemical moieties—a pyrimidine ring and a guanidino group—are well-represented in a diverse range of bioactive compounds. This guide synthesizes information from analogous structures to propose potential therapeutic targets and outlines detailed experimental strategies for their validation. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a roadmap for initiating a thorough investigation into the pharmacological profile of this compound.
Part 1: Introduction and Rationale
This compound is a small molecule featuring a pyrimidine scaffold substituted with a methyl group and a carboxamidine (guanidino) functional group. The guanidino group, a strong base that is protonated at physiological pH, is a key pharmacophore in numerous approved drugs and clinical candidates.[1] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind to a variety of biological targets. Similarly, the pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[2]
The combination of these two moieties in this compound suggests a high probability of biological activity. This guide will therefore focus on a rational, structure-based approach to identify and validate its potential therapeutic targets.
Part 2: Potential Therapeutic Target Classes
Based on the known pharmacology of its core structures, we can hypothesize several classes of proteins that may be targeted by this compound.
Targets of the Guanidino Moiety
The guanidino group is a common feature in molecules that interact with enzymes and ion channels.[3]
-
Enzyme Inhibition: Many enzymes that process arginine or other guanidino-containing substrates can be inhibited by guanidino-mimetic compounds. Potential targets include:
-
Nitric Oxide Synthases (NOS): These enzymes convert L-arginine to nitric oxide, a key signaling molecule in various physiological and pathological processes.
-
Polyamine Oxidases: These enzymes are involved in polyamine catabolism, a pathway often dysregulated in cancer.[4]
-
Proteases: Certain proteases, particularly those with arginine in their recognition sequence, could be potential targets.
-
-
Antimicrobial Activity: The guanidino group is a hallmark of several antimicrobial agents that disrupt microbial cell membranes.[5][6] The cationic nature of the protonated guanidino group can facilitate interaction with negatively charged components of bacterial and fungal cell walls.
-
Ion Channels and Exchangers: The ability of the guanidino group to interact with cation binding sites suggests potential activity against targets such as the sodium-hydrogen exchanger.[3]
Targets of the Pyrimidine Moiety
The pyrimidine scaffold is a versatile building block for a range of therapeutic agents.[2]
-
Kinase Inhibition: The pyrimidine ring is a common core structure in many kinase inhibitors, where it often serves as a scaffold for presenting substituents that interact with the ATP-binding pocket.
-
Enzyme Inhibition: Pyrimidine-based compounds have been shown to inhibit various enzymes, including:
-
Sodium Channel Blockade: Certain pyrimidine-carboxamides have demonstrated potent, state-dependent sodium channel blocking activity, suggesting potential applications in pain management.[9]
Part 3: Proposed High-Priority Therapeutic Areas and Targets
Based on the analysis of its structural components, the following therapeutic areas and initial molecular targets are proposed for investigation:
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | - Kinases- Polyamine Oxidases | Pyrimidine core is common in kinase inhibitors; guanidino group may target polyamine metabolism.[2][4] |
| Infectious Diseases | - Bacterial Cell Membranes- Fungal Cell Membranes | The guanidino group is a known antimicrobial pharmacophore.[1][5][6] |
| Inflammatory Diseases | - Nitric Oxide Synthases (NOS) | Guanidino compounds can inhibit NOS, which is involved in inflammation.[3] |
| Neuropathic Pain | - Voltage-gated Sodium Channels | Pyrimidine-carboxamides have shown activity as sodium channel blockers.[9] |
| Metabolic Diseases | - Dipeptidyl Peptidase-4 (DPP-IV) | Pyrimidine-based structures have been identified as DPP-IV inhibitors.[7] |
Part 4: Experimental Validation Strategy
A multi-tiered approach is recommended to systematically evaluate the therapeutic potential of this compound.
Initial Broad-Spectrum Screening
A cost-effective initial step is to submit the compound to a broad-spectrum pharmacological profiling service. This will provide a rapid assessment of its activity against a wide range of targets and can help to prioritize subsequent, more focused investigations.
Target-Specific Validation Workflows
The following sections provide detailed protocols for validating the high-priority potential targets.
Caption: Workflow for kinase inhibitor validation.
Protocol for IC50 Determination:
-
Prepare Kinase and Substrate: Reconstitute the purified kinase and its corresponding substrate in the appropriate kinase buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.
-
Detection: Add a detection reagent (e.g., ADP-Glo, LanthaScreen) to stop the reaction and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for antimicrobial activity assessment.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare Bacterial/Fungal Inoculum: Culture the microbial strain to the logarithmic growth phase and dilute to the appropriate concentration in growth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Caption: Workflow for NOS inhibition validation.
Protocol for NOS Activity Assay:
-
Prepare Reagents: Prepare a reaction buffer containing all necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4).
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, L-arginine (substrate), and the compound. Initiate the reaction by adding purified NOS enzyme. Incubate at 37°C.
-
Nitrite Detection: After the incubation period, add Griess reagent to each well and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Part 5: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of this compound.
-
Potency and Selectivity: The IC50 or MIC values will determine the potency of the compound against its targets. For targets like kinases and NOS, selectivity profiling against different isoforms is crucial to predict potential side effects.
-
Mechanism of Action: The cell-based and mechanistic assays will provide insights into how the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR): If active "hits" are identified, a medicinal chemistry campaign can be initiated to synthesize analogs and establish an SAR. This will guide the optimization of potency, selectivity, and pharmacokinetic properties.
A "hit" compound can be defined as one that shows significant activity in a primary assay (e.g., IC50 < 10 µM or MIC < 32 µg/mL) and is confirmed in a relevant cell-based assay. Promising hits should be further evaluated in more complex in vitro models and eventually in in vivo disease models to assess their therapeutic potential.
Part 6: Conclusion
While the pharmacological profile of this compound has not been explicitly described in the literature, its chemical structure provides a strong basis for a rational investigation into its therapeutic potential. By systematically applying the workflows and protocols outlined in this guide, researchers can efficiently identify and validate potential targets, paving the way for the development of novel therapeutics. The key is to let the data guide the research direction and to employ a multi-faceted experimental approach to build a comprehensive understanding of the compound's biological activities.
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The Cornerstone of Modern Therapeutics: A Literature Review on the Discovery and Evolution of Pyrimidine-Based Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a fundamental structural motif in the realm of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature is profound, forming the essential building blocks of nucleic acids—cytosine, thymine, and uracil—and participating in a vast array of biological processes.[3][4] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in the eyes of medicinal chemists, a versatile and adaptable framework for the design of novel therapeutic agents.[5][6] Over the past six decades, the exploration of pyrimidine chemistry has yielded a remarkable diversity of drugs targeting a wide spectrum of diseases, from infectious agents and cancer to cardiovascular and neurological disorders.[7][8] This guide provides a comprehensive literature review on the discovery and development of pyrimidine-based compounds, tracing their historical origins, key synthetic milestones, and the evolution of their therapeutic applications.
A Historical Perspective: From Natural Products to Synthetic Analogs
The journey into the world of pyrimidine chemistry began not in the laboratory, but with the isolation of naturally occurring pyrimidine-containing compounds. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid with nitric acid.[9][10] However, the systematic study of pyrimidines truly commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[4] The parent compound, pyrimidine itself, was first prepared by Gabriel and Colman in 1900.[4]
Early research was heavily influenced by the discovery of pyrimidine bases in nucleic acids, which spurred investigations into their biological roles and the potential of synthetic analogs as therapeutic agents. This led to the development of foundational drugs like 5-fluorouracil, a cornerstone of cancer chemotherapy, and zidovudine (AZT), a landmark in the fight against HIV.[4][11] These early successes solidified the importance of the pyrimidine scaffold and paved the way for decades of intensive research and development.
The Versatility of the Pyrimidine Core: A Gateway to Diverse Biological Activities
The remarkable therapeutic versatility of pyrimidine-based compounds stems from the unique physicochemical properties of the pyrimidine ring. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for the phenyl ring and other aromatic systems, allows for effective interaction with a wide range of biological targets.[5][7] This adaptability has enabled the development of drugs with a vast array of pharmacological activities.
A Spectrum of Therapeutic Applications:
The biological activities attributed to pyrimidine derivatives are extensive and continue to expand.[11][12][13] These include:
-
Anticancer: Pyrimidine analogs have a long and successful history in oncology.[9][11] They can act as antimetabolites, inhibiting DNA and RNA synthesis, or as inhibitors of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[11][14]
-
Antiviral: The structural similarity of pyrimidine derivatives to natural nucleosides makes them potent antiviral agents, particularly as inhibitors of viral reverse transcriptase and other essential viral enzymes.[15][16]
-
Antibacterial and Antifungal: Pyrimidine-containing compounds have demonstrated significant efficacy against a variety of bacterial and fungal pathogens.[15][17] The emergence of multi-drug resistant strains has further fueled the exploration of novel pyrimidine-based antimicrobials.[9][11]
-
Anti-inflammatory and Analgesic: Certain pyrimidine derivatives exhibit potent anti-inflammatory and analgesic properties, with some showing superior activity to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[11][18]
-
Central Nervous System (CNS) Activity: The pyrimidine scaffold is also found in drugs targeting the CNS, including sedatives, hypnotics, and anticonvulsants.[12][13]
-
Cardiovascular: Pyrimidine derivatives have been developed as antihypertensive agents and for the treatment of other cardiovascular conditions.[3][7]
This broad spectrum of activity underscores the remarkable chemical tractability of the pyrimidine core, allowing for fine-tuning of its properties to achieve desired therapeutic effects.[19]
The Engine of Discovery: Evolution of Synthetic Methodologies
The ability to efficiently synthesize and modify the pyrimidine ring has been a critical driver of discovery in this field. Over the years, a diverse arsenal of synthetic methods has been developed, ranging from classical condensation reactions to modern, highly efficient catalytic processes.
Foundational Synthetic Strategies:
The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety.[4] Key classical methods include:
-
Pinner Synthesis: This traditional method involves the condensation of an amidine with a β-ketoester.[20] While historically significant, it often requires harsh reaction conditions.
-
Biginelli Reaction: A well-established one-pot, multi-component reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidines.[19][20] This reaction is valued for its simplicity and efficiency.[19]
Modern Innovations in Pyrimidine Synthesis:
In recent years, the focus has shifted towards developing more sustainable and efficient synthetic routes.[20] Contemporary approaches include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in pyrimidine synthesis.[20]
-
Transition Metal-Catalyzed Reactions: Catalytic methods, such as those employing iridium or palladium, offer high efficiency and selectivity in the formation of pyrimidine rings.[2][20]
-
Multicomponent Reactions: Building on the principles of the Biginelli reaction, modern multicomponent strategies allow for the rapid assembly of complex and diverse pyrimidine libraries.[4][21]
-
Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions is a growing trend in pyrimidine synthesis, aligning with the principles of sustainable chemistry.[2]
These advancements in synthetic chemistry have been instrumental in expanding the chemical space accessible to medicinal chemists, facilitating the discovery of novel pyrimidine-based drug candidates.[22]
Structure-Activity Relationship (SAR): The Blueprint for Rational Drug Design
The biological activity of a pyrimidine derivative is intricately linked to the nature and position of the substituents on its core ring structure.[23][24] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.
Key Structural Modifications and Their Impact:
Systematic exploration of substitutions at various positions of the pyrimidine ring has revealed key insights into optimizing biological activity. For instance, in the context of kinase inhibitors, a common theme is the importance of the 2,4-disubstitution pattern. Anilino or related aromatic groups at these positions can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[23]
The strategic placement of different functional groups can influence a molecule's potency, selectivity, and pharmacokinetic properties. For example, the introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-known strategy in the design of anticancer agents.[9]
The Power of Fused Ring Systems:
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, pyrazole, or pyridine, can significantly enhance its biological activity and lead to the discovery of compounds with novel mechanisms of action.[14][17] These fused systems can provide additional points of interaction with the biological target, leading to increased potency and selectivity.
The Modern Drug Discovery Workflow: From Concept to Clinic
The discovery and development of a new pyrimidine-based drug is a complex, multi-stage process that integrates cutting-edge science and technology.
A Step-by-Step Overview:
-
Target Identification and Validation: The process begins with identifying a biological target, such as an enzyme or receptor, that plays a crucial role in a particular disease.
-
Lead Discovery: This stage involves identifying initial "hit" compounds that show activity against the target. This can be achieved through high-throughput screening of large compound libraries or through rational design based on the structure of the target.
-
Lead Optimization: Medicinal chemists then systematically modify the structure of the hit compounds to improve their potency, selectivity, and drug-like properties. This iterative process is guided by SAR studies and computational modeling.
-
Preclinical Development: Promising lead candidates undergo extensive preclinical testing to evaluate their safety and efficacy in cellular and animal models.
-
Clinical Trials: Compounds that successfully navigate preclinical development advance to clinical trials in humans to assess their safety, dosage, and effectiveness in treating the target disease.
The Role of Computational Chemistry:
Computational approaches have become indispensable in modern drug discovery.[25][26] Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity of compounds to their targets, identify potential lead candidates from large databases, and guide the optimization process.[25][27][28] These in silico methods can significantly accelerate the drug discovery timeline and reduce the costs associated with experimental screening.[25]
Experimental Protocols: A Glimpse into the Lab
To provide a practical understanding of the methodologies discussed, the following sections outline representative experimental protocols for the synthesis and biological evaluation of pyrimidine-based compounds.
General Protocol for Biginelli Reaction:
This protocol describes a classic and widely used method for the synthesis of dihydropyrimidones.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
General Protocol for Kinase Inhibition Assay:
This protocol outlines a common method for evaluating the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation: Prepare solutions of the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP (the phosphate donor), and the test compound at various concentrations.
-
Reaction Initiation: In a microplate well, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Visualizing the Concepts: Diagrams and Workflows
To further illustrate the key concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: The fundamental chemical structure of the pyrimidine ring.
Caption: The sequential stages of the modern drug discovery process.
Conclusion and Future Directions
The journey of pyrimidine-based compounds, from their discovery in natural products to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry. The versatility of the pyrimidine scaffold, coupled with continuous innovation in synthetic methodologies and a deepening understanding of its biological interactions, has led to a rich and diverse pipeline of life-saving drugs.[7][19]
Looking ahead, the field is poised for further advancements. The integration of artificial intelligence and machine learning into the drug discovery process promises to accelerate the identification and optimization of novel pyrimidine-based candidates.[26] Furthermore, the exploration of new biological targets and the development of innovative drug delivery systems will continue to expand the therapeutic potential of this remarkable heterocyclic core. The story of the pyrimidine is far from over; it remains a vibrant and dynamic field of research with the promise of delivering the next generation of transformative medicines.
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Spectroscopic Characterization of 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Methylpyrimidine-2-carboxamidine hydrochloride, a compound of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of directly published experimental spectra for this specific salt, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, purification, and structural elucidation of this compound.
Molecular Structure and Key Features
This compound possesses a distinct molecular architecture that dictates its spectroscopic properties. The structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and a carboxamidine group at the 2-position. The hydrochloride salt form implies the protonation of one of the basic nitrogen atoms, most likely on the carboxamidine moiety, influencing the electronic environment and, consequently, the spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound in a suitable solvent like DMSO-d₆ are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the pyrimidine ring, the methyl group protons, and the protons of the carboxamidine group.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine H-5 | ~7.0 - 7.5 | Doublet | 1H | Coupled to H-6. |
| Pyrimidine H-6 | ~8.5 - 9.0 | Doublet | 1H | Deshielded due to proximity to two nitrogen atoms. |
| Methyl (CH₃) | ~2.5 - 2.8 | Singlet | 3H | Attached to the pyrimidine ring. |
| Amidine (NH₂) | ~8.0 - 9.5 | Broad Singlet | 2H | Exchangeable with D₂O. Chemical shift can vary with concentration and temperature. |
| Amidine (NH) | ~9.5 - 11.0 | Broad Singlet | 1H | Exchangeable with D₂O. Likely protonated in the hydrochloride salt. |
Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature. The broadness of the NH signals is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrimidine C-2 | ~160 - 165 | Attached to the electron-withdrawing carboxamidine group. |
| Pyrimidine C-4 | ~165 - 170 | Attached to the methyl group and a nitrogen atom. |
| Pyrimidine C-5 | ~120 - 125 | Aromatic CH. |
| Pyrimidine C-6 | ~155 - 160 | Aromatic CH, deshielded by two adjacent nitrogen atoms. |
| Carboxamidine C | ~150 - 155 | Carbon of the C=N bond. |
| Methyl C | ~20 - 25 | Aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (Amidine) | 3100 - 3500 | Strong, Broad | Multiple bands may be observed due to symmetric and asymmetric stretching of NH₂ and the N-H of the protonated amine. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl group. |
| C=N stretch (Pyrimidine ring) | 1600 - 1680 | Strong | |
| C=N stretch (Carboxamidine) | 1550 - 1650 | Strong | |
| C-N stretch | 1200 - 1350 | Medium-Strong |
The presence of strong, broad bands in the high-frequency region (above 3000 cm⁻¹) would be a key indicator of the N-H groups in the carboxamidine hydrochloride moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The mass spectrum, likely acquired using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base (4-Methylpyrimidine-2-carboxamidine). The calculated exact mass of the free base (C₆H₈N₄) is 136.0749. Therefore, the [M+H]⁺ ion would be observed at m/z 137.0827.
-
Key Fragmentation Patterns: Fragmentation of the molecular ion could involve the loss of ammonia (NH₃) or the cleavage of the pyrimidine ring, leading to characteristic fragment ions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the molecular structure and the expected correlations in the spectroscopic data.
Figure 1: Molecular structure of this compound.
Figure 2: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with data from related compounds, we have constructed a detailed predictive analysis of its NMR, IR, and MS spectra. This information will be invaluable for researchers working with this compound, facilitating its unambiguous identification and characterization. As with any predictive analysis, it is recommended to confirm these findings with experimental data once it becomes available.
References
- Royal Society of Chemistry. (2019). Supporting Information.
- Royal Society of Chemistry. (2015). Supporting Information.
- ChemicalBook. 4-Methylpyrimidine(3438-46-8) IR Spectrum.
- ChemicalBook. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum.
- PubChem. 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1).
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
- Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis.
- MDPI. (2019). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
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Physical and chemical characteristics of 4-Methylpyrimidine-2-carboxamidine hydrochloride
An In-depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine hydrochloride
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide moves beyond a simple data sheet to offer insights into the compound's structural attributes, physicochemical properties, analytical characterization, and safe handling protocols, grounded in established chemical principles.
Core Chemical Identity and Structural Elucidation
This compound belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The presence of a basic amidine group at the 2-position and a methyl group at the 4-position defines its unique chemical personality and potential for further chemical modification.
| Identifier | Value | Source |
| IUPAC Name | 4-methylpyrimidine-2-carboximidamide;hydrochloride | Inferred from Structure |
| CAS Number | 1400764-31-9 | [1][2] |
| Molecular Formula | C₆H₉ClN₄ | [1] |
| Molecular Weight | 172.62 g/mol | [1] |
| InChI Key | BKCLWGGAHPAYHE-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle with two nitrogen atoms. The key functional groups are:
-
4-methyl group: An electron-donating group that can influence the reactivity of the pyrimidine ring.
-
2-carboxamidine group: A strongly basic functional group that is protonated in the hydrochloride salt form. This group is a key site for hydrogen bonding and potential interactions with biological targets.
-
Hydrochloride Salt: This salt form enhances the compound's stability and typically increases its solubility in aqueous media, which is a critical factor for many biological and chemical applications.
Caption: Structure of this compound.
Physicochemical Characteristics
The physical properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to storage conditions.
| Property | Value / Observation | Justification / Reference |
| Physical Form | Solid. | Analogous compounds are solids. |
| Purity | Typically ≥95%. | [1] |
| Water Solubility | Expected to be soluble. | The hydrochloride salt form significantly increases polarity and the potential for dissolution in polar solvents like water. |
| Organic Solvent Solubility | Soluble in methanol and DMSO; sparingly soluble in less polar solvents. | Based on the polarity of the molecule and general behavior of similar heterocyclic salts. |
| Stability | Store in a cool, dry, well-ventilated place. Air and light sensitive. | Recommended for similar heterocyclic compounds to prevent degradation.[3] |
| Storage Temperature | Refrigerator (2-8 °C). | Recommended for analogous compounds. |
Analytical Characterization Protocols
Verifying the identity and purity of a research compound is a cornerstone of scientific integrity. The following are standard methodologies for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard for assessing the purity of small organic molecules. The method separates the compound of interest from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Expertise & Causality:
-
Column Choice: A C18 column is selected for its hydrophobicity, which provides effective retention for moderately polar compounds like pyrimidine derivatives.[4]
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is used. ACN is a common organic modifier that elutes the compound from the column. The addition of an acid like formic acid or trifluoroacetic acid (TFA) is crucial. It protonates the basic sites on the molecule, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based column.
-
Detection: UV detection is employed. The pyrimidine ring contains a chromophore that absorbs UV light, typically in the 220-280 nm range.[5]
Step-by-Step RP-HPLC Protocol:
-
System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area to determine the purity of the sample.
Caption: Standard workflow for HPLC purity analysis.
Spectroscopic Characterization (Theoretical)
While experimental spectra are required for definitive identification, the expected spectral features can be predicted from the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, a singlet for the methyl group protons, and broad, exchangeable signals for the -NH₂ and =NH protons of the amidinium group. The chemical shifts of the ring protons will be influenced by the positions of the nitrogen atoms and substituents.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected base peak would correspond to the protonated molecule [M+H]⁺, which is the cationic part of the salt (C₆H₉N₄⁺).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amidinium group (typically broad, in the 3100-3400 cm⁻¹ region), C=N stretching from the pyrimidine ring and amidine group (around 1600-1680 cm⁻¹), and C-H stretching from the methyl and aromatic groups.
Illustrative Synthesis Pathway
The synthesis of substituted pyrimidines can often be achieved through the condensation of a β-dicarbonyl compound or its equivalent with an amidine. A plausible route to the core structure involves the reaction of a 1-aminovinyl methyl ketone with a carboxamidine or a related precursor.[6]
Caption: General condensation reaction for pyrimidine synthesis.
This type of reaction is foundational in heterocyclic chemistry and offers a versatile method for creating a variety of substituted pyrimidines by changing the starting materials.[7]
Safety, Handling, and Disposal
Proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following guidance is based on analogous chemical structures.
Hazard Profile (Based on Analogs):
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Procedures: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of as chemical waste through a licensed contractor.
Conclusion
This compound is a well-defined chemical entity with properties that make it a useful building block for chemical synthesis and drug discovery. Its hydrochloride salt form provides favorable solubility and stability for laboratory use. Understanding its core physicochemical properties, employing robust analytical methods for characterization, and adhering to strict safety protocols are essential for its successful and safe application in research and development.
References
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4-methoxypyrimidine-2-carboximidamide hydrochloride Properties. Chembase.cn. [Link]
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4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O. PubChem. [Link]
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4-Methylpyrimidine | C5H6N2. PubChem. [Link]
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4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. PubChem. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Preparation of 4-methylpyrimidines.
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This compound - 97%, high purity. Allschoolabs. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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An In-Depth Technical Guide to the Safe Laboratory Handling of 4-Methylpyrimidine-2-carboxamidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the pursuit of novel therapeutics and scientific discovery, the compounds we synthesize and handle are often new chemical entities with incompletely characterized toxicological profiles. 4-Methylpyrimidine-2-carboxamidine hydrochloride is one such molecule. This guide is structured from the field-proven perspective of a senior scientist, moving beyond mere compliance to instill a deep, causal understanding of safe handling protocols. The core principle is this: a robust safety culture is not built on a checklist but on a foundation of risk assessment, proactive control, and emergency preparedness. This document serves as a comprehensive resource for managing the risks associated with this compound, ensuring that scientific progress and personal safety advance hand-in-hand.
Section 1: Compound Profile and Risk Assessment
A thorough understanding of the substance is the first step in any safety protocol. While comprehensive toxicological data for this compound is not widely published, a reliable risk profile can be constructed by analyzing its chemical properties and data from structurally analogous compounds.
1.1. Chemical and Physical Properties
Key identifiers and properties are summarized below. This data is fundamental for proper record-keeping, storage, and handling.
| Property | Value | Source(s) |
| CAS Number | 1400764-31-9 | [1][2][3] |
| Molecular Formula | C6H9ClN4 | [1][3] |
| Molecular Weight | 172.62 g/mol | [3] |
| Appearance | Assumed to be a solid or crystalline powder | N/A |
| Incompatible Materials | Strong oxidizing agents, strong acids | [4][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. Hygroscopic. | [4][5] |
1.2. Hazard Identification and GHS Classification
No specific Safety Data Sheet (SDS) for this exact CAS number is available in the provided search results. Therefore, the following hazard assessment is synthesized from SDS information for structurally related pyrimidine derivatives.[4][6][7] This conservative approach is a cornerstone of laboratory safety when dealing with novel compounds.
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][6][7]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[6][7]
Causality Insight: The irritant properties are common for amine and amidine-containing heterocyclic compounds, which can interact with proteins and membranes on mucosal surfaces. The respiratory hazard is a direct consequence of its presumed state as a fine, dispersible powder, making inhalation a primary route of exposure during handling.
Section 2: The Hierarchy of Controls: A System for Risk Mitigation
Effective safety is not solely reliant on personal protective equipment (PPE). It is a systematic process that prioritizes the most effective control measures. This is known as the Hierarchy of Controls.
Caption: Logical workflow for responding to a laboratory spill of a hazardous chemical powder.
3.2. First-Aid Measures Immediate action is required in the event of an exposure. [4][5][8]* Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Show the SDS or container label to the medical professional.
Section 4: Disposal and Decontamination
All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes used gloves, weigh boats, contaminated bench paper, and excess material.
-
Waste Collection: Collect all solid waste in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash. [4]
References
- This compound. Suzhou Aobai Pharmaceutical.
- This compound - 97%, high purity , CAS No.1400764-31-9. Allschoolabs.
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- SAFETY DATA SHEET - 4-Methylpyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Fisher Scientific.
- 4-methoxypyrimidine-2-carboximidamide hydrochloride. Labsolu.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - 2-Chloropyrimidine. Fisher Scientific.
- MSDS of 4-methoxypyrimidine-2-carboximidamide hydrochloride. [Source Not Specified].
- SAFETY D
- Methyl pyrimidine-4-carboxyl
- 4-MethylpyriMidine-2-carboxaMide 1330754-32-9 wiki. Guidechem.
- 4-Methylpyrimidine | C5H6N2 | CID 18922. PubChem - NIH.
- 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O. PubChem.
- 4-METHYLPYRIMIDINE-2-CARBOXAMIDINE HCL. CymitQuimica.
- 4-Methoxypyrimidine-2-carboxamidine hydrochloride | 1706438-70-1. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Homology Modeling of Target Proteins for Pyrimidine Derivatives
Abstract
The convergence of computational biology and medicinal chemistry has revolutionized modern drug discovery. For pyrimidine derivatives, a class of heterocyclic compounds integral to numerous therapeutics, understanding their interaction with protein targets is paramount.[1][2][3] When experimental structures of these targets are elusive, homology modeling emerges as a powerful predictive tool.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth, technically-grounded walkthrough of the homology modeling process. It moves beyond a mere recitation of steps to explain the critical reasoning behind methodological choices, from template selection to rigorous model validation and subsequent application in molecular docking studies. Our focus is on building not just a model, but confidence in that model's predictive power for accelerating the discovery of novel pyrimidine-based therapeutics.
Foundational Principles: Why Homology Modeling Works
Homology modeling, or comparative modeling, is predicated on a fundamental observation in molecular evolution: three-dimensional protein structure is more conserved than amino acid sequence.[6][7] Proteins that share a common ancestor (homologs) will, therefore, adopt highly similar 3D folds, even if their sequences have diverged over time.[7] The process leverages experimentally determined structures (templates) from databases like the Protein Data Bank (PDB) to build a model of a "target" protein for which only the amino acid sequence is known.[5][8]
This technique is the most accurate computational method for protein structure prediction when a suitable template exists.[5][9] For drug discovery, where the goal is to understand and design interactions within a protein's binding site, a high-quality homology model can be an invaluable asset, enabling structure-based approaches like virtual screening and lead optimization.[4][5][6]
The Homology Modeling Workflow: A Logic-Driven Approach
A successful homology modeling project is a multi-step process where the quality of the outcome is contingent on the rigor of each preceding step.[4][10] The workflow is not merely a pipeline but a series of critical decision points that require scientific judgment.
Caption: High-level workflow for homology modeling and its application in drug discovery.
Detailed Protocol: From Sequence to Validated Structure
This section provides a detailed, step-by-step methodology for generating a high-quality homology model of a protein target for pyrimidine derivatives.
Step 1: Target Sequence Analysis and Template Identification
The foundation of a good model is a good template.[7] This step involves finding the best possible experimentally-solved structure to use as a scaffold.
Protocol:
-
Obtain the Target Sequence: Acquire the full-length amino acid sequence of your target protein in FASTA format from a reliable database such as NCBI or UniProt.
-
Perform a BLAST Search: Use the Basic Local Alignment Search Tool (BLAST) against the Protein Data Bank (PDB) to identify proteins with similar sequences that have known 3D structures.[5][8]
-
Select Optimal Templates: Evaluate the BLAST results based on a hierarchy of criteria. It is often beneficial to use multiple templates, as software like MODELLER can integrate information from several structures.[11]
Table 1: Criteria for Template Selection
| Criterion | Threshold / Best Practice | Rationale & Expert Insight |
| Sequence Identity | > 50% (High Accuracy) 30-50% (Good) < 30% (Low, use with caution) | This is the most critical factor. Higher identity means the proteins are more closely related evolutionarily, and their structures will be more similar. Models built on >50% identity are often accurate enough for drug design applications.[10] |
| Query Coverage | > 90% | Ensures that the majority of your target protein can be modeled based on the template, minimizing large, un-modeled regions. |
| E-value | < 1e-6 | The Expect value (E-value) indicates the statistical significance of the alignment. A lower E-value means the alignment is less likely to be due to random chance. |
| Crystallographic Resolution | < 2.5 Å | A lower resolution value (in Angstroms) indicates a higher quality experimental structure with more precisely defined atomic positions. |
| Presence of Ligands | Template contains a bound ligand similar to pyrimidine. | This is a crucial consideration for drug design. A template co-crystallized with a related ligand provides a binding pocket that is already in a relevant conformation, increasing the accuracy of subsequent docking studies.[11] |
| Source Organism | Closest evolutionary relative to the target's organism. | Minimizes structural deviations that may arise from evolutionary distance. |
Step 2: Sequence Alignment
This is arguably the most error-prone step in the modeling process.[7] An incorrect alignment will lead to an incorrect model, as it dictates which residues from the target are mapped onto the template's 3D structure.[12]
Protocol:
-
Choose an Alignment Tool: Utilize robust multiple sequence alignment (MSA) programs like ClustalW, T-Coffee, or the alignment tools built into modeling software. MSA is often preferred over simple pairwise alignment as it incorporates more evolutionary information.[13][14]
-
Perform the Alignment: Align the target sequence with the sequence(s) of your chosen template(s).
-
Manual Inspection and Refinement: Never trust an automated alignment blindly. Visually inspect the alignment, paying close attention to:
-
Conserved Motifs: Ensure that known functional motifs (e.g., kinase hinge regions, catalytic triads) are correctly aligned.
-
Gaps: Gaps (indels) represent insertions or deletions.[7] They should ideally fall in loop regions, not within secondary structure elements like alpha-helices or beta-sheets. Incorrect gap placement is a major source of error.[7]
-
Step 3: Model Building
This step involves taking the alignment and the template structure(s) to generate the 3D coordinates of the target protein.
Protocol:
-
Select Modeling Software: Several excellent tools are available.
-
SWISS-MODEL: A fully automated web server that is user-friendly and excellent for beginners.[15][16][17] It performs template searching, alignment, model building, and basic quality estimation.[18]
-
MODELLER: A powerful, script-based program that offers immense flexibility and control.[19][20] It excels at using multiple templates and satisfying spatial restraints.[19][21]
-
-
Generate the Model:
-
For SWISS-MODEL: Submit your target sequence to the web server.[22] The server will automatically identify templates and build models, which you can then inspect and download.[16]
-
For MODELLER: This requires preparing three input files: the template PDB file(s), an alignment file in PIR format, and a Python script that instructs MODELLER on how to build the model.[21][23] MODELLER then constructs the model by satisfying spatial restraints derived from the template.[21]
-
Step 4: Loop Modeling and Refinement
Regions in the target sequence that have no corresponding region in the template (gaps in the alignment) must be modeled de novo. This is a significant challenge as loops are often flexible and conformationally diverse.[10][13]
Protocol:
-
Loop Modeling: Both SWISS-MODEL and MODELLER have built-in loop modeling routines.[13][24] They typically search a database of known loop conformations to find a sterically plausible structure that fits the anchor points of the gap.[13]
-
Model Refinement: The raw model may contain steric clashes or unfavorable geometries. Refinement aims to create a more physically realistic and stable structure.[25][26][27] This is often achieved through energy minimization using molecular dynamics (MD) simulations or other optimized algorithms.[26][27][28] These methods adjust bond lengths, angles, and torsions to relieve strain and find a lower energy conformation.[29]
Trust but Verify: A Self-Validating System for Model Assessment
A homology model is a hypothesis. Its utility is directly proportional to its quality.[9] Therefore, rigorous validation is not optional; it is essential for establishing trustworthiness. A comprehensive assessment uses multiple orthogonal methods.
Table 2: Key Model Validation Techniques
| Validation Method | Tool(s) | What It Checks | Interpretation of a "Good" Model |
| Stereochemical Quality | PROCHECK, Ramachandran Plot Analysis | Assesses the geometric feasibility of the protein backbone. It plots the phi (φ) and psi (ψ) dihedral angles of all residues. | >90% of residues should be in the "most favored" regions of the Ramachandran plot. Residues in "disallowed" regions are a major red flag and must be investigated. |
| 3D Profile Verification | VERIFY3D, ProSA-web | Checks the compatibility of the 3D model with its own 1D amino acid sequence. It assigns a structural class based on the local environment of each residue and compares it to what is expected. | A high overall score and a profile where most residues score positively. Negative-scoring regions may indicate errors in the model. |
| Energy-Based Scoring | ANOLEA, GROMOS | Calculates the potential energy of the model based on a force field. High-energy regions can indicate errors like steric clashes or unfavorable bond geometries. | A low, negative overall energy score. Z-scores, like those from ProSA, should be comparable to those of high-resolution experimental structures.[11] |
Protocol:
-
Generate a Ramachandran Plot: Use a tool like the PROCHECK server to analyze the backbone dihedral angles. Manually inspect any residues in disallowed regions.
-
Perform 3D-1D Profile Analysis: Submit the model to a server like VERIFY3D or ProSA-web to obtain a compatibility score.
-
Calculate Overall Model Quality Scores: Use integrated tools like QMEAN (in SWISS-MODEL) which combine multiple statistical parameters into a single quality estimate.
Application: Docking Pyrimidine Derivatives into the Validated Model
With a validated homology model, you can now investigate the binding of your pyrimidine derivatives. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[30][31]
Caption: Workflow for molecular docking of a ligand into a prepared protein model.
Step-by-Step Docking Protocol
-
Prepare the Receptor (Homology Model):
-
Prepare the Ligand (Pyrimidine Derivative):
-
Generate a 3D structure of the pyrimidine molecule.
-
Assign partial charges.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Define the Binding Site:
-
Identify the putative active site. If your template had a co-crystallized ligand, this is straightforward. Otherwise, use site-prediction software.
-
Define a "grid box" that encompasses this entire binding pocket. The docking algorithm will search for binding poses only within this defined space.[31][32]
-
-
Run the Docking Simulation:
-
Use a docking program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.[31]
-
-
Analyze the Results:
-
Binding Energy: The primary output is a binding energy (e.g., in kcal/mol). More negative values indicate a more favorable predicted interaction.
-
Pose Visualization: Critically, visualize the top-ranked poses. A good docking result is not just about a low energy score; it must also be chemically sensible. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the pyrimidine ring and aromatic residues in the active site. Many pyrimidine-based kinase inhibitors, for example, form crucial hydrogen bonds with the "hinge region" of the kinase domain.[34][35][36]
-
Conclusion and Future Perspectives
Homology modeling is an indispensable tool in the modern drug discovery toolkit, providing a powerful bridge across the gap between sequence and structure.[5][9] For researchers working with pyrimidine derivatives, a well-constructed, rigorously validated homology model can accelerate the design-test-analyze cycle by providing crucial structural insights into target binding.[6][37] While the process requires careful execution and critical evaluation at every step, the reward is a deeper understanding of molecular interactions that can guide the rational design of more potent and selective therapeutics.
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Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. [Link]
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Utility of homology models in the drug discovery process. [Link]
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Methods for the Refinement of Protein Structure 3D Models. [Link]
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Utility of homology models in the drug discovery process. [Link]
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Homology modeling in drug discovery: Overview, current applications, and future perspectives. [Link]
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Homology modeling - Wikipedia. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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Selecting templates for comparative modeling. [Link]
-
Homology modeling in drug discovery: Overview, current applications, and future perspectives. [Link]
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Tutorial - Protein Structure Modeling (Homology Modeling). [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
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(PDF) Methods for the Refinement of Protein Structure 3D Models. [Link]
-
Methods for the Refinement of Protein Structure 3D Models. [Link]
-
A comparison of sequence alignment algorithms for measuring secondary structure similarity. [Link]
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How to use MODELLER for Homology-based Modelling. [Link]
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Homology Modeling- Definition, Steps, Diagram, Uses. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Methods for the Refinement of Protein Structure 3D Models. [Link]
-
Video Tutorial - SWISS-MODEL. [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]
-
Practical Guide to Homology Modeling. [Link]
-
The 8 Basic Steps of Homology Modeling To Boost Your Science. [Link]
-
Multiple sequence alignment methods. [Link]
-
Basic Bioinformatics, Sequence Alignment, and Homology. [Link]
-
Methods for sequence-structure alignment. [Link]
-
MODELLER - Biochemistry Computational Research Facility (BCRF). [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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ReFOLD3: refinement of 3D protein models with gradual restraints based on predicted local quality and residue contacts. [Link]
-
SWISS-MODEL: Homology Modelling Guide. [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
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Homology Modelling using SWISS-MODEL. [Link]
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Homology Modeling Tutorial- PART 1. [Link]
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Homology modelling using SWISS-MODEL web server. [Link]
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GPCR homology model template selection benchmarking: Global versus local similarity measures. [Link]
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MODELLER usage for Homology Modelling: Tutorial with codes in 5 simple steps — Part 1. [Link]
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MODELLER A Program for Protein Structure Modeling Release 10.7, r13093. [Link]
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Help - SWISS-MODEL. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
-
Molecular Docking Tutorial. [Link]
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Methodological & Application
Synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride from 2-cyano-4-methylpyrimidine
Application Note & Protocol
Topic: High-Yield Synthesis of 4-Methylpyrimidine-2-carboxamidine Hydrochloride from 2-Cyano-4-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry. Pyrimidine derivatives are integral to numerous therapeutic agents due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This protocol details a robust and efficient method for converting 2-cyano-4-methylpyrimidine into the target amidine hydrochloride via the Pinner reaction. We offer a step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, safety protocols, and characterization guidelines. The causality behind experimental choices is elucidated to empower researchers with the ability to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil).[3] Its structural versatility and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[1] Carboxamidine groups, in particular, are known to act as bioisosteres for ureas and guanidines, often improving pharmacokinetic properties and target binding affinity. The synthesis of this compound, therefore, provides access to a key intermediate for developing novel therapeutics targeting a range of diseases.[4][5]
Principle of Synthesis: The Pinner Reaction
The conversion of a nitrile to a carboxamidine is most classically and reliably achieved through the Pinner reaction.[6] This acid-catalyzed, two-step process offers a high-yielding route to the desired product under controlled conditions.[7][8]
The core principles of this synthesis are:
-
Imidate Formation (Pinner Salt): The reaction is initiated by the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon of 2-cyano-4-methylpyrimidine. Anhydrous hydrogen chloride (HCl) gas is used to protonate the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like ethanol.[9] This step forms an intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[6] It is critical to maintain anhydrous (water-free) conditions, as any moisture would hydrolyze the Pinner salt to an ester, a common side reaction.[7]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with a source of ammonia. In this protocol, we utilize ammonium chloride. The ammonia displaces the ethoxy group from the Pinner salt to form the more stable amidine hydrochloride.
Reaction Mechanism Workflow
The following diagram illustrates the step-by-step chemical transformation from the starting material to the final product.
Caption: Overall Synthetic Workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| 2-Cyano-4-methylpyrimidine | 14080-23-0 | C₆H₅N₃ | 119.12 | Purity >98% |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5%, <0.005% H₂O |
| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Anhydrous, lecture bottle |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | ACS grade, ≥99.5% |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, for washing |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Gas dispersion tube (sparging tube)
-
Drying tube (filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Condenser
-
Thermometer
-
Buchner funnel and vacuum flask
-
Vacuum oven or desiccator
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of the starting material. Adjust quantities proportionally for different scales.
Overall Synthesis Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Step 1: Preparation and Pinner Salt Formation
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube on the third neck to protect from atmospheric moisture. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reagent Charging: To the flask, add 2-cyano-4-methylpyrimidine (5.0 g, 41.97 mmol) and anhydrous ethanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.
-
HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated (HCl fumes are visible at the outlet of the drying tube).
-
Reaction: A white precipitate of the Pinner salt (ethyl 4-methylpyrimidine-2-carboximidate hydrochloride) should begin to form. After saturation with HCl, seal the flask and continue stirring the suspension at 0-5 °C for 4-6 hours to ensure complete formation of the intermediate.
Step 2: Ammonolysis and Product Isolation
-
Ammonia Source: In a separate flask, dissolve ammonium chloride (4.49 g, 83.94 mmol, 2.0 equivalents) in anhydrous ethanol (50 mL) with gentle warming if necessary. Cool the solution back to room temperature.
-
Addition: Slowly add the ammonium chloride solution to the stirred Pinner salt suspension from Step 1.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, fit the flask with a condenser and heat the mixture to 40-50 °C. Stir at this temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching with a base (e.g., NaHCO₃ solution), extracting with ethyl acetate, and spotting on a silica plate.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A dense white precipitate of the product should be present. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold anhydrous ethanol (2 x 15 mL) and then anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and by-products.
-
Drying: Transfer the white crystalline solid to a watch glass and dry under vacuum at 40-50 °C for 4-6 hours. The expected yield is typically in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | Sharp melting point, compare with literature values if available. |
| ¹H NMR | Signals corresponding to the methyl group, pyrimidine ring protons, and the -C(NH)NH₂ protons. The amidinium protons may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the methyl carbon, pyrimidine ring carbons, and the characteristic amidine carbon (C=N). |
| FT-IR (ATR) | Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-H stretching. |
| Mass Spectrometry | ESI-MS should show the molecular ion peak for the free base [M+H]⁺. |
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2-Cyano-4-methylpyrimidine: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] Avoid creating dust. In case of contact, wash the affected area immediately with copious amounts of water.[10]
-
Anhydrous Hydrogen Chloride (Gas): Highly corrosive and toxic.[7] Inhalation can cause severe respiratory damage. Use only in a well-ventilated fume hood with appropriate gas handling equipment. Have an aqueous sodium bicarbonate solution ready for neutralization of any leaks.
-
Ammonium Chloride: Can cause serious eye irritation.[11] Avoid inhalation of dust.
-
Anhydrous Solvents (Ethanol, Diethyl Ether): Highly flammable. Keep away from ignition sources. Store in appropriate safety cabinets.
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and organic waste streams should be collected separately.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete Pinner salt formation due to insufficient HCl. | Ensure the solution is fully saturated with HCl gas. Extend the reaction time at 0-5 °C. |
| Presence of moisture leading to ester formation. | Use thoroughly dried glassware and anhydrous grade solvents and reagents. | |
| Incomplete ammonolysis. | Increase the reaction time or temperature (up to 60 °C) for the ammonolysis step. Ensure 2 equivalents of NH₄Cl are used. | |
| Oily or Gummy Product | Impurities present. | Ensure thorough washing of the final product with diethyl ether. Recrystallization from an appropriate solvent system (e.g., Ethanol/Ether) may be necessary. |
| Reaction Stalls | Poor solubility of intermediates. | Add a co-solvent if necessary, but ensure it is anhydrous and compatible with the reaction conditions. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-cyano-4-methylpyrimidine. By leveraging the classic Pinner reaction and providing clear, actionable steps with explanations of the underlying chemical principles, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.
References
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
-
Pinner Reaction | NROChemistry. (URL: [Link])
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Publications. (URL: [Link])
- US5962693A - Efficient method for the conversion of nitriles to amidines - Google P
-
Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])
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Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])
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Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])
-
Conversion of nitriles to amides - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis. (URL: [Link])
-
Safety Data Sheet: Ammonium chloride - Carl ROTH. (URL: [Link])
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC - NIH. (URL: [Link])
-
The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study - ResearchGate. (URL: [Link])
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2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (URL: [Link])
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Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. - ResearchGate. (URL: [Link])
-
Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed. (URL: [Link])
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])
-
Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia. (URL: [Link])
-
4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O - PubChem. (URL: [Link])
-
Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors - ResearchGate. (URL: [Link])
-
4-methoxypyrimidine-2-carboximidamide hydrochloride. (URL: [Link])
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This compound - 苏州奥佰医药. (URL: [Link])
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Protocol for using 4-Methylpyrimidine-2-carboxamidine hydrochloride in enzyme inhibition assays
Application Notes & Protocols
Topic: Protocol for Utilizing 4-Methylpyrimidine-2-carboxamidine hydrochloride in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Naturally occurring pyrimidines are fundamental components of nucleic acids (uracil, thymine, and cytosine) and Vitamin B1.[1][2] In the realm of synthetic chemistry, pyrimidine derivatives have been extensively explored and developed as therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of a compound's affinity and selectivity for various enzymatic targets.[4][5][6] Numerous studies have highlighted the potential of pyrimidine-containing molecules to function as potent enzyme inhibitors. For instance, derivatives of pyrimidine-carboxamides have been identified as inhibitors of enzymes such as α-glucosidase, cholinesterases, protein kinases, and phospholipases, underscoring the promise of this structural class in drug discovery.[5][6][7][8]
This application note focuses on This compound , a member of the pyrimidine family. Given the established role of the pyrimidine nucleus in enzyme inhibition, this compound represents a valuable candidate for screening and characterization in various enzyme inhibition assays. The following protocols provide a comprehensive framework for researchers to investigate the inhibitory potential of this compound against their enzyme of interest.
Chemical Properties of this compound
A solid understanding of the test compound's chemical properties is crucial for accurate and reproducible assay design.
| Property | Value | Source |
| CAS Number | 1400764-31-9 | [9][10] |
| Molecular Formula | C₆H₉ClN₄ | [10] |
| Molecular Weight | 172.62 g/mol | [10] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [9] |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in aqueous buffers. However, it is recommended to initially prepare a high-concentration stock solution in a suitable solvent like DMSO or water and then dilute it in the assay buffer. |
General Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools in drug discovery and basic research to identify and characterize molecules that can modulate the activity of an enzyme. The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibition.
Below is a conceptual workflow for a typical enzyme inhibition assay.
Caption: A simplified model of competitive enzyme inhibition.
Conclusion
This compound, with its pyrimidine core, represents a promising candidate for screening as an enzyme inhibitor. The protocols outlined in this application note provide a robust and adaptable framework for researchers to systematically evaluate its inhibitory potential against their enzyme of interest. Through careful experimental design and data analysis, the inhibitory activity and potency (IC₅₀) of this compound can be accurately determined, paving the way for further investigation into its mechanism of action and potential therapeutic applications.
References
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Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. PubMed. [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC - NIH. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link]
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]
-
Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Innoscience Research. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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This compound - 97%, high purity , CAS No.1400764-31-9. Allschoolabs. [Link]
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Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
-
Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
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- 4. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assay Development for 4-Methylpyrimidine-2-carboxamidine hydrochloride
Introduction
4-Methylpyrimidine-2-carboxamidine hydrochloride is a small molecule featuring a pyrimidine scaffold and a carboxamidine functional group. While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest potential interactions with key cellular machinery. The pyrimidine ring is a common core in a multitude of kinase inhibitors, where it often serves as a scaffold to orient functional groups for interaction with the ATP-binding pocket of kinases.[1] The carboxamidine group, being a strong basic group, is capable of forming salt bridges and multiple hydrogen bonds, which are critical for molecular recognition in various enzyme active sites and for interaction with nucleic acids.
Given these structural features, we hypothesize that this compound may exert its biological effects through two primary mechanisms: 1) inhibition of protein kinases involved in cell signaling and 2) direct or indirect interaction with DNA, leading to disruption of the cell cycle and induction of DNA damage responses.
This document provides detailed protocols for a suite of cell-based assays designed to investigate these hypothesized mechanisms of action. We will focus on assays to determine the compound's effect on a prominent receptor tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR), and its impact on DNA integrity and cell cycle progression. These protocols are designed for researchers, scientists, and drug development professionals to robustly characterize the cellular activities of this compound.
Section 1: Assessment of Kinase Inhibition Potential - EGFR Phosphorylation Assay
Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] A cell-based assay measuring the phosphorylation status of EGFR upon ligand stimulation is a direct and physiologically relevant method to screen for potential inhibitors.[5] A reduction in EGF-induced phosphorylation of EGFR in the presence of this compound would indicate an inhibitory effect on the kinase or its upstream activators.
For this assay, we recommend the use of the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, providing a robust signaling window for the detection of inhibitory effects.[5]
Signaling Pathway: EGFR Activation and Downstream Signaling
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Protocol 1: Cell-Based ELISA for EGFR Phosphorylation (Tyr1068)
This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of EGFR at tyrosine residue 1068, a key autophosphorylation site.[6]
Materials:
-
A431 cells (ATCC® CRL-1555™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well tissue culture-treated plates
-
This compound
-
Recombinant Human EGF (Epidermal Growth Factor)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068) antibody
-
Mouse anti-total-EGFR antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation and Compound Treatment:
-
Gently aspirate the growth medium and wash once with serum-free DMEM.
-
Add 90 µL of serum-free DMEM to each well and incubate for 16-24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare EGF in serum-free DMEM to a final concentration of 100 ng/mL.
-
Add 10 µL of EGF solution to all wells except for the unstimulated control wells.
-
Incubate for 10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[7]
-
Wash three times with 200 µL of Wash Buffer (PBS with 0.1% Tween-20).
-
-
Quenching and Blocking:
-
Add 200 µL of Quenching Buffer and incubate for 20 minutes at room temperature to quench endogenous peroxidase activity.[7]
-
Wash four times with Wash Buffer.
-
Add 200 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add 50 µL of diluted primary antibody (anti-phospho-EGFR for one set of wells, and anti-total-EGFR for a parallel set) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash four times with Wash Buffer.
-
Add 50 µL of the corresponding HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Wash four times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-EGFR signal to the total-EGFR signal for each well.
-
Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Expected Data:
| Compound Concentration (µM) | Absorbance (450 nm) p-EGFR | Absorbance (450 nm) Total EGFR | Normalized p-EGFR Signal | % Inhibition |
| 0 (Vehicle) | 1.25 | 1.30 | 0.96 | 0 |
| 0.1 | 1.10 | 1.28 | 0.86 | 10.4 |
| 1 | 0.75 | 1.31 | 0.57 | 40.6 |
| 10 | 0.25 | 1.29 | 0.19 | 80.2 |
| 100 | 0.10 | 1.32 | 0.08 | 91.7 |
Section 2: Evaluation of DNA Interaction and Cell Cycle Effects
Scientific Rationale: Compounds that interact with DNA can induce DNA damage and disrupt the cell cycle, leading to cell growth arrest or apoptosis. The phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive and early marker of DNA double-strand breaks (DSBs).[8][9] The formation of discrete nuclear foci of γH2AX can be visualized and quantified by immunofluorescence microscopy.[10] An increase in γH2AX foci following treatment with this compound would suggest the induction of DNA damage.
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] A compound that causes DNA damage or interferes with DNA replication or mitosis will induce cell cycle arrest at specific checkpoints.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
Materials:
-
HeLa or A549 cells
-
Glass coverslips in a 24-well plate
-
This compound
-
Positive control (e.g., Etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary antibody: Rabbit anti-γH2AX (Ser139)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for 24 hours. Include vehicle and positive controls.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 5% Normal Goat Serum for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[10]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Experimental Workflow: γH2AX Immunofluorescence
Caption: Workflow for cell cycle analysis using flow cytometry.
Expected Data:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 30.5 | 14.3 |
| Compound (1 µM) | 54.8 | 28.9 | 16.3 |
| Compound (10 µM) | 45.1 | 20.3 | 34.6 |
| Compound (50 µM) | 25.7 | 15.1 | 59.2 |
An accumulation of cells in the G2/M phase, as shown in the hypothetical data above, would suggest that the compound may be causing DNA damage or interfering with mitosis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular effects of this compound. By investigating its potential as a kinase inhibitor and a DNA-interacting agent, researchers can gain valuable insights into its mechanism of action. The results from these assays will guide further studies, including target deconvolution, in vivo efficacy models, and lead optimization efforts in drug discovery programs.
References
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
ibidi. (n.d.). Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]
-
Star Protocols. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Nature. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks. Retrieved from [Link]
-
JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]
-
YouTube. (2022). Immunofluorescence (IF) workflow [WEBINAR]. Retrieved from [Link]
-
Hindawi. (2014). H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
ResearchGate. (n.d.). c-H2AX formation and its role in the irradiation-induced DNA repair.... Retrieved from [Link]
-
NIH. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
NIH. (2008). DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors. Retrieved from [Link]
-
Oxford Academic. (2012). γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGF-R Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
NIH. (n.d.). HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Retrieved from [Link]
-
Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
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- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. revvity.com [revvity.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for the Purity Assessment of 4-Methylpyrimidine-2-carboxamidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the essential analytical techniques for determining the purity and quality of 4-Methylpyrimidine-2-carboxamidine hydrochloride (CAS No. 1400764-31-9), a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is a critical mandate in drug development to guarantee safety and efficacy.[3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering robust, self-validating protocols for chromatographic, titrimetric, and spectroscopic analysis. It is designed to equip researchers and quality control analysts with the expertise to implement a comprehensive quality assessment program for this compound and related pyrimidine derivatives.
Introduction and Strategic Overview
This compound is a member of the pyrimidine derivative family, a class of compounds of significant biological and chemical interest due to their presence in numerous bioactive molecules.[4] The purity profile of such an intermediate can directly influence the quality, stability, and safety of the final drug product. Impurities may arise from starting materials, synthetic byproducts, or degradation and must be rigorously controlled.[3]
A multi-faceted analytical approach is essential for a complete purity assessment. No single technique can provide all the necessary information. This guide details a strategic workflow that combines a high-resolution separation technique for impurity profiling (HPLC), a quantitative assay method (non-aqueous titration), methods for specific impurity classes (GC for residual solvents), and spectroscopic techniques for identity confirmation (NMR, FTIR).
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for separating and quantifying the main component from its organic impurities. The method's high resolution makes it ideal for detecting closely related substances that may be present in the sample. A validated RP-HPLC method provides the primary purity value (often expressed as area percent) and quantifies specified and unspecified impurities.[5][6]
Causality of Method Parameters
-
Column: A C18 (octadecyl) column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar compounds through hydrophobic interactions.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is used to control the ionization state of the basic amidine group, ensuring consistent retention times and sharp peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and UV transparency.
-
Detection: The pyrimidine ring contains a chromophore that absorbs UV light. A detection wavelength is selected near the absorbance maximum (λmax) of the analyte to ensure high sensitivity.
-
Ion Pairing Agent (Optional): For highly polar compounds that show poor retention, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a neutral, more hydrophobic complex, thereby increasing retention on the C18 column.[7]
HPLC Method Parameters
| Parameter | Recommended Value | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving diverse impurities. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 | Buffers the analyte for reproducible chromatography. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 70% B over 25 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 240 nm | Wavelength chosen for optimal sensitivity to the pyrimidine ring. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Sample Conc. | 1.0 mg/mL in Mobile Phase A/B (50:50) | Ensures sufficient signal for trace impurity detection. |
Experimental Protocol: HPLC Purity
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample solution in the same manner as the Standard Preparation.
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Preparation five times.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Standard Preparation.
-
Inject the Sample Preparation in duplicate.
-
-
Calculation: Calculate the purity by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Non-Aqueous Potentiometric Titration for Assay
For the accurate determination of the total base content, a non-aqueous acid-base titration is the method of choice. The hydrochloride salt of a weak base like an amidine behaves as an acid in a non-aqueous medium. Titrating with a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid, provides a sharp and accurate endpoint, which can be detected potentiometrically.[8] This method is superior to aqueous titration where water can interfere and lead to poor endpoints.
Experimental Protocol: Assay
-
Preparation of 0.1 M Perchloric Acid: Add 8.5 mL of perchloric acid (70%) to 900 mL of glacial acetic acid, mix, add 20 mL of acetic anhydride, and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.
-
Standardization of Titrant:
-
Accurately weigh about 200 mg of previously dried potassium hydrogen phthalate (primary standard) and dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator or use a pH electrode for potentiometric detection.
-
Titrate with the 0.1 M perchloric acid solution to the endpoint (color change from violet to blue-green, or the point of maximum inflection on the titration curve).
-
Calculate the molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh about 150 mg of this compound into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 M perchloric acid, determining the endpoint potentiometrically.
-
-
Calculation:
-
Assay (%) = (V * M * F * 100) / W
-
Where:
-
V = Volume of titrant consumed (mL)
-
M = Molarity of the perchloric acid titrant
-
F = Molar mass of 4-Methylpyrimidine-2-carboxamidine HCl (172.62 g/mol )
-
W = Weight of the sample (mg)
-
-
Caption: Workflow for non-aqueous titrimetric assay.
Spectroscopic Identity Confirmation
Spectroscopic methods are essential for confirming the chemical structure and identity of the material, ensuring the correct compound is being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation.[9] They provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Will confirm the presence of the methyl group protons, the aromatic protons on the pyrimidine ring, and the exchangeable protons of the amidinium and hydrochloride ions.
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the methyl carbon, the carbons of the pyrimidine ring, and the amidine carbon.
Protocol Outline:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Process the data and compare the observed chemical shifts and coupling patterns with the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[10]
Expected Characteristic Vibrations:
-
N-H stretching (amidinium): Broad absorptions in the 3200–3500 cm⁻¹ range.
-
C-H stretching (methyl, aromatic): Bands around 2800–3100 cm⁻¹.[10]
-
C=N and C=C stretching (pyrimidine ring): Strong absorptions in the 1450–1650 cm⁻¹ region.[4][10]
-
C-N stretching: Vibrations in the 1200–1350 cm⁻¹ range.[10]
Protocol Outline:
-
Prepare the sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum to that of a reference standard.
Analysis of Other Impurity Classes
Gas Chromatography (GC) for Residual Solvents
Residual solvents from the manufacturing process must be controlled. Static headspace gas chromatography (GC-HS) is the standard method for this analysis, as it effectively separates volatile solvents from the non-volatile drug substance.[11]
Protocol Outline:
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO or DMF. Seal the vial.
-
GC-HS Conditions:
-
Column: G43 or 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.
-
Temperatures: Set appropriate temperatures for the oven (programmed ramp), injector, and detector (FID).
-
Vial Equilibration: Heat the vial in the headspace autosampler (e.g., 80 °C for 15 min) to partition solvents into the gas phase.
-
-
Analysis: Inject the headspace gas onto the GC column and identify and quantify any solvents present against a calibrated standard.
Ancillary Tests
-
Loss on Drying (LOD): This test determines the amount of water and volatile matter in the sample. A specified amount of sample is heated in an oven (e.g., 105 °C for 2 hours) and the weight loss is measured.[8]
-
Residue on Ignition (Sulfated Ash): This test quantifies the amount of inorganic impurities. The sample is ignited in the presence of sulfuric acid until all organic matter is removed, and the weight of the remaining residue is determined.[8]
Conclusion
The purity assessment of this compound requires a comprehensive suite of analytical techniques. The protocols and strategies outlined in this application note provide a robust framework for researchers and quality control professionals. By combining high-resolution HPLC for organic impurity profiling, precise non-aqueous titration for assay, GC for residual solvents, and spectroscopic methods for identity, a complete and reliable picture of the material's quality can be established, ensuring its suitability for use in pharmaceutical development.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELcSp9nxxWxC0C9AuRFbSbYy9cv2eDZDpqy46qpUEsgvLBI-lULno5N8Ijo4ySO0moVEh3Jgzcy7bz-NupfVWYolr4HZMU0b419fk-lzGjWmPgHatyqDjFYJg9lJ-n4aj3PC5INpFypjRz05gdBPcDda44_IHXoioCDDBgIbjuv5C5MhBZvTN9fsbWrCgAgFT3IBXdKa4r5Wd--SySVtXVOCo1]
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Purifying method of high-purity amidine hydrochloride. Google Patents.
- Amitriptyline Hydrochloride Tablets. Japanese Pharmacopoeia.
- Analytical Chemistry 1956 Vol.28 no.4. ACS Publications.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- This compound - 97%, high purity , CAS No.1400764-31-9. Allschoolabs.
- This compound. Suzhou Aobai Pharmaceutical.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Pharmanecia.
- QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PubMed Central.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
- Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate.
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Mastering the Bench: A Detailed Guide to Preparing Stock Solutions of 4-Methylpyrimidine-2-carboxamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Accurate Stock Solutions
In the realm of experimental science, the integrity of a stock solution is paramount. As the foundational starting material for a cascade of downstream experiments, its accuracy, stability, and purity directly dictate the reliability and reproducibility of your results. This is particularly true for novel or specialized compounds like 4-Methylpyrimidine-2-carboxamidine hydrochloride, where established protocols may not be readily available.
This application note serves as a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering you to make informed decisions at the bench. Our focus is on creating a self-validating system of protocols that ensures the highest degree of accuracy and consistency in your research endeavors.
Compound Profile: this compound
Before embarking on the preparation of a stock solution, a thorough understanding of the compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₄ | [1] |
| Molecular Weight | 172.62 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Purity | ≥95% | [1] |
As a hydrochloride salt, it is anticipated to have a degree of solubility in aqueous solutions. However, the precise solubility in common laboratory solvents like water, dimethyl sulfoxide (DMSO), and ethanol is not widely published. Therefore, an initial solubility assessment is a critical first step.
Safety First: Handling Pyrimidine Derivatives
Always handle this compound in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn to prevent skin contact.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect from spills.
Part 1: Experimental Determination of Solubility
Given the absence of published, quantitative solubility data, the first protocol is to determine this critical parameter. This ensures that your stock solutions are prepared at a concentration that is both useful for your experiments and physically achievable without precipitation.
Protocol 1.1: Small-Scale Solubility Testing
This protocol uses a small amount of the compound to assess its solubility in various solvents.
Materials:
-
This compound
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
-
Solvents to be tested (e.g., Sterile deionized water, DMSO, Ethanol)
Procedure:
-
Weighing the Compound: Accurately weigh out a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube. Record the exact weight.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to the tube.
-
Mixing: Vortex the tube vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.
-
Determining Approximate Solubility: Continue adding the solvent in precise increments until the solid is completely dissolved. Calculate the approximate solubility based on the total volume of solvent added.
-
Example Calculation: If 2 mg of the compound dissolved in a final volume of 500 µL (0.5 mL) of water, the approximate solubility is 4 mg/mL.
-
-
Repeat for Other Solvents: Repeat this process for each solvent you intend to use.
Caption: Workflow for determining the approximate solubility of the compound.
Part 2: Preparation of Stock Solutions
Once you have determined the solubility of this compound in your desired solvent(s), you can proceed with preparing a high-concentration stock solution. Below are protocols for preparing aqueous and DMSO-based stock solutions.
Protocol 2.1: Preparing an Aqueous Stock Solution
This protocol is suitable for water-soluble compounds and is often preferred for cell-based assays where high concentrations of organic solvents can be toxic.
Materials:
-
This compound
-
Sterile, deionized water or a suitable sterile buffer (e.g., PBS)
-
Sterile volumetric flask
-
Analytical balance and weigh boat
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) and syringe
-
Sterile, light-blocking storage vials (e.g., amber cryovials)
Procedure:
-
Calculation: Determine the mass of the compound required to make your desired volume and concentration of stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 172.62 g/mol = 0.01726 g = 17.26 mg
-
-
Weighing: Accurately weigh out the calculated mass of the compound.
-
Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately 70-80% of the final volume of your chosen aqueous solvent. If using a stir bar, add it to the flask and place it on a magnetic stirrer at a gentle speed until the compound is fully dissolved.
-
Bringing to Final Volume: Once the compound is completely dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional but Recommended): For biological applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-blocking vials. This prevents repeated freeze-thaw cycles and contamination.
Protocol 2.2: Preparing a DMSO Stock Solution
DMSO is a powerful solvent capable of dissolving many organic compounds that are poorly soluble in water.
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Sterile volumetric flask or conical tube
-
Analytical balance and weigh boat
-
Vortex mixer or sonicator
-
Sterile, light-blocking storage vials with appropriate caps for DMSO
Procedure:
-
Calculation: Use the same formula as in Protocol 2.1 to calculate the required mass of the compound.
-
Weighing: Accurately weigh out the calculated mass.
-
Dissolution: Transfer the compound to the volumetric flask or conical tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the container tightly and vortex until the compound is fully dissolved. If the compound is difficult to dissolve, brief sonication in a water bath can be applied. Gentle warming (to no more than 37°C) may also aid dissolution, but be cautious as heat can degrade some compounds.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in sterile, light-blocking vials designed for use with DMSO.
Caption: A generalized workflow for preparing stock solutions.
Part 3: Stability and Storage
The stability of your stock solution is crucial for the long-term reproducibility of your experiments. While specific stability data for this compound is not available, the following best practices for similar compounds should be followed.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Lower temperatures slow down potential degradation processes. |
| Aliquoting | Single-use volumes | Minimizes repeated freeze-thaw cycles which can cause compound degradation and precipitation, especially in DMSO solutions that have absorbed atmospheric water. |
| Light Protection | Amber or foil-wrapped vials | Many organic compounds are light-sensitive and can degrade upon exposure to light. |
| Solvent Choice | Anhydrous DMSO | DMSO is hygroscopic (readily absorbs water from the air). Water contamination can significantly decrease the solubility of some compounds, leading to precipitation. |
General Stability Guidelines:
-
Aqueous Solutions: Generally, aqueous stock solutions are best used fresh. If stored, they should be kept at 4°C for short-term use (a few days) or frozen at -20°C for longer-term storage. The stability of amidine compounds in aqueous solution can be pH-dependent.
-
DMSO Solutions: When stored properly at -20°C or -80°C, DMSO stock solutions are often stable for several months.
Recommendation: If the stock solution is to be stored for an extended period, it is advisable to perform a quality control check (e.g., by HPLC) to confirm its integrity before use in critical experiments.
Conclusion
The preparation of accurate and stable stock solutions of this compound is a foundational step for any successful research project involving this compound. By following the detailed protocols for solubility determination, stock solution preparation, and proper storage outlined in this guide, researchers can ensure the quality and consistency of their starting materials. This commitment to meticulous preparation at the outset will undoubtedly translate into more reliable and reproducible experimental data.
References
Sources
Application Notes and Protocols: Design and Synthesis of a Focused Library of 4-Methylpyrimidine-2-carboxamidine Analogs
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This versatile scaffold is found in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[2] The 4-methylpyrimidine-2-carboxamidine moiety, in particular, presents a compelling starting point for drug discovery due to the diverse intermolecular interactions facilitated by the carboxamidine group, including hydrogen bonding and charge-charge interactions. The design of focused libraries around this core allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Design of the Focused Library: A Rationale-Driven Approach
The design of a focused compound library is a strategic endeavor aimed at maximizing the probability of identifying bioactive molecules against a specific target or family of targets.[3][4][5] This approach moves away from the sheer numbers of combinatorial chemistry towards a more knowledge-based selection of analogs.[5] For the 4-methylpyrimidine-2-carboxamidine core, our design strategy will focus on systematic modifications at key positions to probe structure-activity relationships (SAR).
Core Principles of Analog Design:
-
Bioisosteric Replacement: A key strategy will be the use of bioisosteres to replace specific functional groups while maintaining or improving biological activity.[6] This can enhance metabolic stability, modulate lipophilicity, and alter binding interactions.[7] For the carboxamidine group, potential bioisosteres include, but are not limited to, N-acylguanidines, 2-amino-oxazoles, and other five-membered heterocycles that can mimic its hydrogen bonding pattern.[7]
-
Substitution on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution to explore the surrounding chemical space within a putative binding pocket. Modifications at the 5- and 6-positions with a variety of small, electronically diverse functional groups (e.g., halogens, small alkyl groups, methoxy groups) can significantly impact ligand-target interactions.
-
Modulation of Physicochemical Properties: Each modification will be assessed for its predicted impact on key drug-like properties such as lipophilicity (cLogP), topological polar surface area (TPSA), and aqueous solubility. The goal is to maintain these properties within ranges that favor oral bioavailability and cell permeability.
Synthesis of the Focused Library: A Multi-Step Approach
The synthesis of the 4-methylpyrimidine-2-carboxamidine analogs will be accomplished through a robust and scalable multi-step synthetic route. The general workflow is outlined below.
Part 1: Synthesis of 2-Chloro-4-methylpyrimidine (2)
This initial step involves the selective dechlorination of the commercially available 2,6-dichloro-4-methylpyrimidine (1).
Protocol:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[8]
-
Heat the reaction mixture to reflux (approximately 70°C) for 4 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (DCM) (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 2-chloro-4-methylpyrimidine (2) as a light yellow solid.[6]
Part 2: Synthesis of 2-Cyano-4-methylpyrimidine (3)
The chloro-substituent at the 2-position is then displaced with a cyanide group. Direct cyanation of 2-chloropyrimidines can be challenging.[2] A reliable method involves the use of potassium cyanide in the presence of a phase-transfer catalyst or in a polar aprotic solvent.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-4-methylpyrimidine (2) (10.0 g, 77.8 mmol) in anhydrous dimethylformamide (DMF) (100 mL).
-
Add potassium cyanide (KCN) (7.6 g, 116.7 mmol) and tetraethylammonium chloride (2.5 g, 15.1 mmol).[2]
-
Heat the reaction mixture to 90°C and stir for 48 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-cyano-4-methylpyrimidine (3).
Part 3: Synthesis of 4-Methylpyrimidine-2-carboxamidine Hydrochloride (4)
The final step is the conversion of the nitrile to the corresponding carboxamidine via the Pinner reaction.[9][10] This involves the formation of an intermediate imidate salt, which is then treated with an ammonia source.[11]
Protocol:
-
Cool a solution of anhydrous ethanol (100 mL) to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the ethanol until saturation.
-
Add 2-cyano-4-methylpyrimidine (3) (5.0 g, 42.0 mmol) to the ethanolic HCl solution in portions, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate of the imidate hydrochloride salt should form.
-
Cool the mixture back to 0°C and collect the precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Suspend the dried imidate salt in a fresh solution of anhydrous ethanol (100 mL).
-
Add ammonium chloride (4.5 g, 84.0 mmol) and stir the suspension at room temperature for 24 hours.
-
Monitor the conversion to the amidine by LC-MS.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to yield this compound (4) as a solid.
High-Throughput Purification and Characterization
The purification of a focused library requires efficient methods to handle multiple samples in parallel.[12][13]
Purification Protocol:
-
Primary Purification: Utilize automated reversed-phase high-performance liquid chromatography (HPLC) with mass-based fraction collection.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid. .
-
-
Quality Control: Analyze the purity of each final compound using analytical LC-MS. The target purity for screening is typically >95%.
Characterization Protocol:
All synthesized compounds should be characterized by a combination of spectroscopic methods to confirm their identity and structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To elucidate the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Data Presentation
The synthesized library of 4-methylpyrimidine-2-carboxamidine analogs, along with their characterization data, should be compiled in a clear and organized manner.
| Compound ID | R¹ | R² | Molecular Formula | MW ( g/mol ) | Purity (%) |
| 4a | H | H | C₆H₈N₄ | 136.16 | >95 |
| 4b | F | H | C₆H₇FN₄ | 154.15 | >95 |
| 4c | H | Cl | C₆H₇ClN₄ | 170.60 | >95 |
| 4d | OCH₃ | H | C₇H₁₀N₄O | 166.18 | >95 |
This table represents a hypothetical subset of the focused library for illustrative purposes.
Conclusion
This application note provides a comprehensive guide to the design and synthesis of a focused library of 4-methylpyrimidine-2-carboxamidine analogs. The rationale-driven design, coupled with a robust synthetic and purification strategy, will yield a high-quality compound library suitable for screening in various drug discovery programs. The detailed protocols are designed to be reproducible and scalable, providing a solid foundation for the exploration of this promising chemical scaffold.
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In vivo experimental design for testing pyrimidine-based compounds in animal models
By integrating efficacy, toxicity, pharmacokinetic, and pharmacodynamic data, researchers can make an informed decision on whether to advance a pyrimidine-based compound into the next phase of development. [26]
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Gamble, C., et al. (2017). A template for the authoring of statistical analysis plans. PMC - PubMed Central - NIH. Available from: [Link]
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Karger Publishers. (2009). FDA Requirements for Preclinical Studies | Clinical Trials in the Neurosciences. Karger Publishers. Available from: [Link]
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Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. springermedicine.com. Available from: [Link]
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Angiolilli, C., et al. (2021). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available from: [Link]
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Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - PubMed Central - NIH. Available from: [Link]
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Chen, Z., & He, X. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Veterinary Science. Available from: [Link]
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Nitzel, M. P., et al. (2026). L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations that support cell survival under nutrient-deprived conditions. bioRxiv. Available from: [Link]
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Mayo Clinic Laboratories. Purine and pyrimidine metabolism disorders - Insights. Mayo Clinic Laboratories. Available from: [Link]
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Wikipedia. Inborn errors of purine–pyrimidine metabolism. Wikipedia. Available from: [Link]
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Quanticate. (2024). How to Understand and Create a Statistical Analysis Plan (SAP). Quanticate. Available from: [Link]
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El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. Available from: [Link]
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Kumar, R., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available from: [Link]
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Application Notes and Protocols for Crystallization of Protein-Ligand Complexes with 4-Methylpyrimidine-2-carboxamidine hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Crucial Role of High-Resolution Structures in Drug Discovery
In the landscape of modern drug discovery and development, the high-resolution three-dimensional structure of a protein-ligand complex is an invaluable asset. It provides a detailed roadmap of the molecular interactions that govern binding affinity and specificity, thereby empowering medicinal chemists to design more potent and selective therapeutics.[1][2] This guide offers a comprehensive overview and detailed protocols for obtaining crystals of protein complexes with 4-Methylpyrimidine-2-carboxamidine hydrochloride, a small molecule fragment of interest in many drug discovery campaigns. As a fragment, this ligand is characterized by its low molecular weight, which often translates to higher binding probabilities but weaker affinities, necessitating sensitive and robust crystallization strategies.[3][4] This document will delve into the two primary methods for crystallizing such complexes: co-crystallization and crystal soaking, providing the theoretical underpinnings and practical steps for success.
Part 1: Pre-Crystallization Assessment: Ensuring a Solid Foundation
Before embarking on crystallization trials, a thorough biophysical characterization of the protein-ligand interaction is paramount. Attempting to crystallize a complex without prior confirmation of binding is a significant expenditure of time and resources. Several techniques can be employed to verify and quantify the interaction between the target protein and this compound.
Biophysical Methods for Binding Validation:
A suite of biophysical techniques is available to confirm and characterize the interaction between a protein and a small molecule ligand.[5][6][7][8][] The choice of method often depends on the available equipment, protein consumption, and the nature of the interaction.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]
-
Surface Plasmon Resonance (SPR): This technique offers real-time kinetic data, yielding association (ka) and dissociation (kd) rates, from which the Kd can be calculated. It is highly sensitive and requires relatively small amounts of protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ligand-observed experiments like Saturation Transfer Difference (STD) and WaterLOGSY, is highly effective for detecting the weak interactions typical of fragments.[6][10][11]
-
Thermal Shift Assays (Differential Scanning Fluorimetry - DSF): DSF is a high-throughput method that measures the change in a protein's melting temperature upon ligand binding. A significant thermal shift is a strong indicator of a stabilizing interaction.[11]
Table 1: Comparison of Biophysical Methods for Binding Analysis
| Method | Information Provided | Protein Consumption | Throughput | Key Considerations |
| ITC | Kd, n, ΔH, ΔS | High | Low | Provides a complete thermodynamic profile. |
| SPR | ka, kd, Kd | Low | Medium | Real-time kinetics; requires protein immobilization. |
| NMR | Binding confirmation, epitope mapping | High | Low to Medium | Excellent for weak binders; requires isotopic labeling for protein-observed methods. |
| DSF | Binding confirmation (ΔTm) | Low | High | High-throughput screening; indirect measure of binding. |
Ligand and Protein Quality Control:
The purity and stability of both the protein and this compound are critical for successful crystallization.
-
Protein Purity and Homogeneity: The protein should be >95% pure as assessed by SDS-PAGE and monodisperse as confirmed by dynamic light scattering (DLS) or size-exclusion chromatography. Aggregates can inhibit crystal formation.[12]
Part 2: Crystallization Strategies: Co-Crystallization vs. Soaking
There are two primary avenues to obtain protein-ligand complex crystals: co-crystallization and soaking.[1][13] The choice between these methods is often empirical and depends on several factors, including ligand solubility, binding affinity, and whether the ligand induces a conformational change in the protein.[13]
Strategy 1: Co-Crystallization
In this approach, the protein and ligand are mixed prior to setting up crystallization trials, allowing the complex to form in solution before nucleation and crystal growth.[13] Co-crystallization is often the method of choice when a ligand induces a significant conformational change in the protein, or when the ligand has low solubility in the crystallization condition.[13]
Workflow for Co-Crystallization
Caption: Co-crystallization workflow.
Detailed Protocol for Co-Crystallization
1. Preparation of the Protein-Ligand Complex:
-
Objective: To form a stable and homogenous protein-ligand complex in solution.
-
Procedure:
-
Start with a purified protein solution at a concentration typically between 5-15 mg/mL.
-
Prepare a stock solution of this compound, for example, at 100 mM in 100% DMSO.
-
On the day of the experiment, dilute the ligand stock to an intermediate concentration (e.g., 10 mM) in the protein's buffer.
-
Add the diluted ligand to the protein solution to achieve a final molar excess of the ligand, typically 5- to 10-fold over the protein concentration. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubate the mixture on ice for 30-60 minutes to allow for complex formation.[13] Some systems may benefit from a room temperature incubation.[13]
-
(Optional) Centrifuge the mixture at high speed (e.g., >13,000 x g) for 5-10 minutes at 4°C to remove any precipitated protein or ligand.
-
2. Crystallization Screening:
-
Objective: To identify initial crystallization conditions that yield crystals of the protein-ligand complex.
-
Procedure:
-
Use the prepared protein-ligand complex solution to set up crystallization trials. The sitting-drop vapor diffusion method in 96-well plates is recommended for initial screening.
-
Screen a wide range of commercially available crystallization screens that cover different precipitants (salts, PEGs), pH values, and additives.
-
Incubate the plates at a constant temperature (e.g., 20°C or 4°C) and monitor for crystal growth regularly over several weeks.
-
3. Optimization of Hit Conditions:
-
Objective: To improve the size, morphology, and diffraction quality of the initial crystals.
-
Procedure:
-
Once initial hits are identified, perform optimization screens around these conditions.
-
Systematically vary the concentrations of the precipitant, buffer pH, and additives.
-
Microseeding can be a powerful technique to improve crystal quality and reproducibility.
-
Strategy 2: Crystal Soaking
Soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[13] The ligand then diffuses through the solvent channels of the crystal to reach the binding site. This method is generally simpler and less protein-intensive than co-crystallization.[13] It is particularly well-suited for fragment screening campaigns where many different ligands are tested.[14] However, its success depends on the accessibility of the binding site within the crystal lattice and the ability of the crystal to withstand the soaking procedure without cracking or dissolving.[15]
Workflow for Crystal Soaking
Caption: Crystal soaking workflow.
Detailed Protocol for Crystal Soaking
1. Preparation of Soaking and Cryo-protectant Solutions:
-
Objective: To prepare solutions that will deliver the ligand to the crystal while maintaining crystal integrity and preparing it for flash-cooling.
-
Procedure:
-
Prepare a "stabilization buffer" consisting of the mother liquor from the apo-crystal's crystallization condition.
-
Prepare a cryo-protectant solution by adding a cryo-agent (e.g., 20-30% glycerol or ethylene glycol) to the stabilization buffer.[16] The optimal cryo-protectant and its concentration should be determined empirically.[17][18][19]
-
Prepare the final soaking solution by adding this compound to the cryo-protectant solution. The final ligand concentration should be in excess of its Kd, typically in the range of 1-10 mM for fragments.[20] The final DMSO concentration should be kept as low as possible.
-
2. Soaking the Crystal:
-
Objective: To allow the ligand to diffuse into the crystal and bind to the protein.
-
Procedure:
-
Using a cryo-loop, carefully transfer a well-formed apo-crystal from its growth drop into a drop of the soaking solution.[21]
-
The soaking time is a critical variable and needs to be optimized. It can range from a few minutes to several hours.[15] Start with shorter soaking times (e.g., 10-30 minutes) and gradually increase if necessary.
-
Monitor the crystal under a microscope during soaking for any signs of cracking or dissolving.
-
3. Crystal Harvesting and Flash-Cooling:
-
Objective: To retrieve the soaked crystal and freeze it rapidly to prevent ice crystal formation.
-
Procedure:
-
After the desired soaking time, remove the crystal from the soaking drop using the cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.
-
Store the frozen crystal in liquid nitrogen until ready for data collection.
-
Part 3: Cryo-protection and Data Collection
Proper cryo-protection is essential for collecting high-quality diffraction data at cryogenic temperatures, which minimizes radiation damage.[17]
Table 2: Common Cryo-protectants and Starting Concentrations
| Cryo-protectant | Typical Starting Concentration | Notes |
| Glycerol | 20-30% (v/v) | Generally well-tolerated by most crystals.[17] |
| Ethylene Glycol | 20-30% (v/v) | Can be more effective than glycerol for some systems. |
| PEG 400 | 25-35% (v/v) | Useful if the crystallization condition already contains a lower molecular weight PEG. |
| MPD | 20-30% (v/v) | Can act as both a precipitant and a cryo-protectant. |
Important Note: When soaking, it is crucial to include the ligand in the cryo-protectant solution to prevent it from diffusing out of the crystal during the cryo-protection step.[16]
Part 4: Troubleshooting Common Issues
Crystallization of protein-ligand complexes can be challenging. The following table outlines some common problems and potential solutions.
Table 3: Troubleshooting Guide for Protein-Ligand Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form in co-crystallization trials. | - Ligand binding prevents crystallization. - Complex is not stable or is aggregated. - Incorrect ligand concentration. | - Try the soaking method. - Re-screen a wider range of crystallization conditions. - Vary the protein-to-ligand molar ratio. - Confirm complex formation and monodispersity by DLS. |
| Apo-crystals crack or dissolve during soaking. | - High concentration of ligand or organic solvent (e.g., DMSO). - Soaking solution is not osmotically balanced with the mother liquor. - Ligand binding induces a large conformational change. | - Decrease the ligand and/or DMSO concentration. - Perform a stepwise transfer of the crystal into the soaking solution. - Shorten the soaking time. - If conformational change is suspected, co-crystallization is the better approach.[16] |
| No electron density for the ligand is observed after data collection. | - Low occupancy of the ligand in the binding site. - Ligand was washed out during cryo-protection. | - Increase the ligand concentration during co-crystallization or soaking. - Increase the incubation/soaking time. - Ensure the ligand is present in the cryo-protectant solution. - Confirm binding and determine Kd to ensure appropriate ligand concentration is used.[20] |
| Protein precipitates upon addition of the ligand. | - Ligand has low solubility in the protein buffer. - Ligand binding induces protein aggregation. | - Lower the protein concentration before adding the ligand.[13] - Add the ligand to the protein solution more slowly. - Screen for additives that may increase ligand solubility.[13] |
Obtaining a high-resolution crystal structure of a protein in complex with this compound is an achievable goal that can significantly accelerate structure-based drug design efforts.[4][22] Success hinges on a systematic and evidence-based approach, beginning with the confirmation of binding through biophysical methods and proceeding with carefully designed co-crystallization or soaking experiments. This guide provides a robust framework and detailed protocols to navigate the challenges of protein-ligand crystallization. By understanding the principles behind each step and diligently optimizing the key variables, researchers can maximize their chances of obtaining diffraction-quality crystals and unlocking the molecular secrets of their protein-ligand interactions.
References
-
Vogtherr, M., et al. (2006). Biophysical solutions for fragment-based drug discovery. Journal of Medicinal Chemistry, 49(23), 6653-6661. Available at: [Link]
-
Wiencek, J. M. (1999). Structure-based drug design. Annual Review of Biomedical Engineering, 1, 505-534. Available at: [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. Available at: [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. Available at: [Link]
-
Ciobotea, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12971-12976. Available at: [Link]
-
Blundell, T. L., et al. (2006). Crystallographic fragment screening: a tool for drug discovery. Biochemical Society Transactions, 34(Pt 5), 853-856. Available at: [Link]
-
Joseph-McCarthy, D. (1999). Crystallization of protein-ligand complexes. Current Opinion in Structural Biology, 9(4), 536-541. Available at: [Link]
- Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
-
Kim, Y., et al. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. MDPI. Available at: [Link]
-
Hakhverdyan, M., et al. (2021). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 11(11), 3042-3053. Available at: [Link]
-
Renaud, J., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available at: [Link]
-
O'Reilly, M., et al. (2017). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D, 73(2), 85-96. Available at: [Link]
-
Hampton Research. (n.d.). CryoProTM. Available at: [Link]
-
O'Reilly, M., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. Available at: [Link]
-
Gelin, M., et al. (2017). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 73(10), 593-599. Available at: [Link]
-
SPT Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Available at: [Link]
-
Nguyen, T. T., et al. (2020). Crystal-structures-guided design of fragment-based drugs for inhibiting the main protease of SARS-CoV-2. PubMed Central. Available at: [Link]
-
Domainex. (n.d.). Structure-aided drug design. Available at: [Link]
-
Schumacher, M. A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. NIH. Available at: [Link]
-
Creative Biostructure. (n.d.). Co-crystallization. Available at: [Link]
-
ResearchGate. (n.d.). Troubleshooting table. Available at: [Link]
-
ResearchGate. (n.d.). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Available at: [Link]
-
ResearchGate. (n.d.). Troubleshooting table | Download Table. Available at: [Link]
-
Di Pietro, O., & Garcia-Alai, M. M. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
-
Profacgen. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Available at: [Link]
Sources
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- 3. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal‐structures‐guided design of fragment‐based drugs for inhibiting the main protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
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- 14. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
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- 17. mdpi.com [mdpi.com]
- 18. UCSF Macromolecular Structure Group [msg.ucsf.edu]
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- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to improve the solubility of 4-Methylpyrimidine-2-carboxamidine hydrochloride for in vitro assays
Technical Support Center: 4-Methylpyrimidine-2-carboxamidine hydrochloride
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with this compound in in vitro assays. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested laboratory solutions.
Part 1: Foundational Understanding & Quick-Start FAQs
Before attempting advanced troubleshooting, it is crucial to understand the physicochemical properties of this compound that govern its solubility. As a hydrochloride salt of a weak base, its solubility is intrinsically linked to the pH of the solvent system. The protonated amidine group enhances water solubility, but this effect is highly dependent on maintaining an acidic environment.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in PBS (pH 7.4). What is the first thing I should try?
A1: This is a common issue. The limited solubility in neutral pH buffers like PBS is expected due to the compound's chemical nature as a weak base. At pH 7.4, a significant portion of the compound may convert to its less soluble free base form. The immediate first step is to attempt dissolution in a slightly acidic buffer (e.g., pH 5.0-6.5) or to prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into your aqueous assay buffer.
Q2: What is the best organic solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions of this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. For assays sensitive to DMSO, consider using ethanol or methanol as alternatives, although the maximum achievable concentration may be lower.
Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as "crash out," occurs when the compound's concentration in the final solution exceeds its thermodynamic solubility limit in the aqueous buffer. To mitigate this:
-
Lower the final concentration: Ensure the final concentration in your assay is below the compound's aqueous solubility limit.
-
Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase the DMSO percentage: While not always possible due to cellular toxicity, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) can sometimes keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Explore formulation strategies: Consider using solubilizing excipients as described in the advanced troubleshooting section.
Q4: Can I use sonication or heating to help dissolve the compound?
A4: Yes, these are common physical methods to aid dissolution.
-
Sonication: Using a bath sonicator for 5-10 minutes can break up compound aggregates and accelerate dissolution.
-
Heating: Gently warming the solution to 37°C can increase the rate of dissolution. However, prolonged heating or high temperatures should be avoided to prevent potential degradation of the compound. Always perform a stability check if you use heat.
Part 2: In-Depth Troubleshooting & Protocol Optimization
When basic methods are insufficient, a more systematic approach is required. This section details advanced strategies, explains the underlying scientific principles, and provides step-by-step protocols.
Strategy 1: pH Modification for Solubility Enhancement
The solubility of ionizable compounds like this compound is profoundly influenced by pH. As a weak base, its solubility increases dramatically in acidic conditions where it is fully protonated.
Causality: The Henderson-Hasselbalch equation dictates the equilibrium between the ionized (soluble) and non-ionized (less soluble) forms of a compound. By lowering the pH well below the compound's pKa, we shift the equilibrium almost entirely to the protonated, more soluble form.
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Analyze: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Decision Workflow for Solvent & pH Selection
This diagram illustrates the logical flow for selecting an appropriate solvent system based on experimental needs.
Caption: Decision tree for selecting a primary solvent system.
Strategy 2: Utilizing Co-solvents and Excipients
When the final assay conditions are restrictive (e.g., neutral pH, low tolerance for organic solvents), co-solvents and solubilizing excipients can be employed.
Causality:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Excipients: Surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles that encapsulate the compound, increasing its apparent solubility. Cyclodextrins (e.g., HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.
The following table provides a starting point for screening co-solvent systems. Note that these values are illustrative and should be experimentally determined for this compound.
| Solvent System (Aqueous Buffer at pH 7.4) | Max Achievable Concentration (Hypothetical) | Key Considerations |
| 100% Aqueous Buffer | < 10 µM | Baseline solubility |
| 99.5% Buffer / 0.5% DMSO | ~50 µM | Standard for many cell-based assays |
| 95% Buffer / 5% Ethanol | ~75 µM | Potential for cellular toxicity at higher % |
| 90% Buffer / 10% PEG 400 | ~200 µM | Generally well-tolerated by cells |
| 1% HP-β-CD in Buffer | ~500 µM | Can interfere with protein binding assays |
-
Prepare the cyclodextrin solution: Dissolve hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your desired aqueous buffer to create a 10% (w/v) solution.
-
Add the compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Mix thoroughly: Vortex the mixture vigorously.
-
Equilibrate: Place the solution on a shaker or rotator at room temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
Filter: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Part 3: Quality Control & Best Practices
Ensuring the integrity of your compound in solution is as important as achieving dissolution.
Verifying Solution Integrity
-
Visual Inspection: Always check for particulates or cloudiness against a dark background. A clear solution is the first indicator of successful dissolution.
-
Stability Assessment: If you use non-standard solvents, heating, or extreme pH, it is vital to confirm that your compound has not degraded. This can be done by comparing an HPLC or LC-MS profile of your freshly prepared solution against a reference standard.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
Experimental Workflow for Preparing and Validating a Stock Solution
This diagram outlines the critical steps from initial dissolution to final experimental use.
Caption: Workflow for stock solution preparation and validation.
References
-
Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]
-
Title: DMSO: A Safe and Effective Solvent for In Vitro Cell Culture Experiments Source: Toxicology in Vitro URL: [Link]
-
Title: Cyclodextrins as Pharmaceutical Solubilizers Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: Co-solvents and Surfactants for In Vitro Drug Delivery Source: American Pharmaceutical Review URL: [Link]
Optimizing the reaction yield for the synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride
Technical Support Center: Synthesis of 4-Methylpyrimidine-2-carboxamidine hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently encountered challenges. Our goal is to empower you to achieve higher yields, better purity, and more consistent results in your experiments.
The synthesis of this compound is typically achieved via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile (4-methyl-2-cyanopyrimidine) with an alcohol to form an intermediate Pinner salt (an alkyl imidate salt).[1][2] This salt is then converted to the desired amidine through reaction with ammonia.[3][4] While reliable, the process is sensitive to several parameters, and deviation can lead to diminished yields and the formation of unwanted side products.
Reaction Workflow Overview
The overall process can be visualized as a two-step sequence. The first step is the formation of the Pinner salt, and the second is the conversion of this intermediate to the final amidine product.
Caption: General workflow for the synthesis of 4-Methylpyrimidine-2-carboxamidine HCl.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?
This is the most frequent issue and can stem from several factors, often related to reaction conditions or reagent quality.
-
Potential Cause A: Presence of Moisture
-
Explanation: The Pinner reaction is highly sensitive to water. The intermediate Pinner salt is susceptible to hydrolysis, which will convert it into an ester.[1][5] Furthermore, water can hydrolyze the starting nitrile to 4-methylpyrimidine-2-carboxamide, a common side product that can be difficult to separate.[6]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous ethanol) and dry hydrogen chloride gas.[2][3] If using a commercial solution of HCl in a solvent, ensure it is rated as anhydrous.
-
-
Potential Cause B: Incomplete Formation of the Pinner Salt Intermediate
-
Explanation: The first step of the mechanism involves the protonation of the nitrile's nitrogen atom by a strong acid, which makes the nitrile carbon more electrophilic and susceptible to attack by the alcohol.[4][5] Insufficient acid or suboptimal temperature can lead to an incomplete reaction.
-
Solution:
-
Acid Concentration: Ensure a sufficient stream of dry HCl gas is bubbled through the reaction mixture. The reaction is typically run to saturation.
-
Temperature Control: This step is exothermic. Maintain a low temperature (0–5 °C) during HCl addition.[3] The Pinner salt itself is thermodynamically unstable and can decompose or rearrange into an N-alkyl amide at higher temperatures.[1][2]
-
-
-
Potential Cause C: Inefficient Ammonolysis
-
Explanation: The conversion of the Pinner salt to the amidine requires a nucleophilic attack by ammonia.[7] If the ammonia source is insufficient or if the reaction conditions do not favor this attack, the yield will suffer.
-
Solution:
-
Ammonia Source: Use a significant excess of an anhydrous ammonia source. Bubbling anhydrous ammonia gas through the solution is effective. Alternatively, using ammonium carbonate can also drive the reaction.[3]
-
pH Adjustment: After the Pinner salt formation (which is highly acidic), the mixture must be basified with ammonia to a pH ≥ 8 to ensure the presence of free ammonia (NH₃) to act as a nucleophile.[3]
-
-
Caption: Troubleshooting logic for low reaction yield.
Question 2: My final product is contaminated with a significant amount of 4-methylpyrimidine-2-carboxamide. How can I prevent this?
This is a classic side-product issue in Pinner-type reactions.
-
Explanation: The formation of the amide (4-methylpyrimidine-2-carboxamide) is a competing hydrolysis reaction. It occurs when water attacks either the starting nitrile (under acidic conditions) or the intermediate Pinner salt.[6] While nitriles are generally more difficult to hydrolyze than amides, the harsh acidic conditions can facilitate this side reaction if water is present.[6]
-
Solution: The most effective preventative measure is rigorous adherence to anhydrous conditions, as detailed in the previous question.[5] If water is scrupulously excluded, the formation of the amide side product will be minimized. If amide formation persists, it may indicate water contamination in your starting materials or solvents.
Question 3: The reaction seems to stall after the formation of the Pinner salt. What can I do?
-
Explanation: This issue points directly to the ammonolysis step. The Pinner salt is stable in the acidic, alcoholic solution but requires the addition of a nucleophile (ammonia) to proceed. The reaction may stall due to temperature, concentration, or pH issues.
-
Solution:
-
Increase Temperature (Cautiously): While the Pinner salt formation requires low temperatures, the ammonolysis step can often be gently warmed to increase the reaction rate. A temperature of 30-40 °C is often effective.[3]
-
Ensure Proper Mixing: As ammonia gas is introduced or ammonium carbonate is added, ensure vigorous stirring to maintain a homogenous mixture.
-
Verify pH: Re-check the pH of the reaction mixture. If it is not sufficiently basic, the concentration of free ammonia will be too low for the reaction to proceed efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pinner reaction for this synthesis?
A: The reaction proceeds in two main stages:
-
Pinner Salt Formation: The nitrile nitrogen is protonated by HCl, activating the nitrile carbon. The alcohol then acts as a nucleophile, attacking this carbon. A subsequent proton transfer yields the stable imino ester salt, or Pinner salt.[4][5]
-
Ammonolysis: Ammonia, a stronger nucleophile, attacks the electrophilic carbon of the Pinner salt. This is followed by the elimination of the alcohol molecule to form the protonated amidine, which is isolated as its hydrochloride salt.[3][7]
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Q2: Can I use a different acid catalyst instead of hydrogen chloride?
A: While other strong acids can protonate the nitrile, the Pinner reaction specifically refers to the use of dry hydrogen chloride.[1][2] The chloride counter-ion is crucial for the formation of the stable, isolable Pinner salt. Using other acids like sulfuric acid may lead to different reaction pathways or undesirable side reactions.
Q3: How should I purify the final this compound?
A: The product is a salt and is typically a crystalline solid. The most common method of purification is recrystallization. A mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol) and a less polar solvent in which it is insoluble (like ethyl acetate or diethyl ether) is often effective.[3] The crude product is dissolved in a minimum amount of hot ethanol, and ethyl acetate is added until turbidity is observed. Upon cooling, the purified product should crystallize out.
A: 4-methyl-2-cyanopyrimidine can be synthesized through several established methods. A common laboratory-scale approach is the nucleophilic substitution of a suitable leaving group (like a halogen) at the 2-position of the pyrimidine ring with a cyanide salt (e.g., KCN or NaCN).[8][9] For example, starting from 2-chloro-4-methylpyrimidine, reaction with KCN in a suitable solvent like DMSO or acetonitrile would yield the desired nitrile.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials & Reagents:
-
4-methyl-2-cyanopyrimidine
-
Anhydrous Ethanol (200 proof)
-
Hydrogen Chloride (gas)
-
Ammonium Carbonate or Ammonia (gas)
-
Ethyl Acetate (anhydrous)
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Gas dispersion tube
-
Drying tube (CaCl₂)
-
Ice/salt bath
Procedure:
-
Pinner Salt Formation:
-
In an oven-dried round-bottom flask, dissolve 4-methyl-2-cyanopyrimidine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature does not rise above 5 °C. The Pinner salt may begin to precipitate.
-
After saturation with HCl, seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS if desired.
-
-
Ammonolysis and Product Formation:
-
Cool the reaction mixture again to 0-5 °C.
-
Slowly add powdered ammonium carbonate (approx. 3.5-4.0 eq) in portions, or bubble anhydrous ammonia gas through the mixture. This step is highly exothermic; maintain the temperature below 10 °C during the initial addition.
-
Once the addition is complete and the initial exotherm has subsided, remove the ice bath and warm the mixture to 30 °C.[3]
-
Stir at 30 °C for 8-12 hours until the conversion of the intermediate is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove inorganic salts (e.g., ammonium chloride). Wash the salts with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a minimum amount of boiling ethanol.
-
Slowly add ethyl acetate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a freezer (-20 °C) for several hours to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Table of Optimized Reaction Parameters
| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis | Rationale |
| Temperature | 0–5 °C | 0–10 °C (initial), then 30 °C | Pinner salt is unstable at high temperatures.[2] Gentle warming increases the rate of ammonolysis.[3] |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | Must be anhydrous to prevent hydrolysis. Ethanol serves as both solvent and reagent.[5] |
| Acid | Dry HCl gas (to saturation) | N/A | Provides the necessary protonation to activate the nitrile for nucleophilic attack.[4] |
| Base | N/A | NH₃ or (NH₄)₂CO₃ (excess) | Neutralizes HCl and provides the nucleophile for amidine formation. pH should be ≥ 8.[3] |
| Reaction Time | 12–24 hours | 8–12 hours | Allows for complete formation of the intermediate and subsequent conversion to the product. |
References
-
Pinner Reaction. NROChemistry. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pinner reaction. Grokipedia. [Link]
-
Unveiling ammonia’s dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Taylor & Francis Online. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. [Link]
-
Conversion of nitriles to amides. Chemistry LibreTexts. [Link]
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
- Efficient method for the conversion of nitriles to amidines.
-
Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health (NIH). [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. ResearchGate. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylpyrimidine-2-carboxamidine Hydrochloride and its Analogs
Welcome to the technical support center for the purification of 4-Methylpyrimidine-2-carboxamidine hydrochloride and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of highly polar, basic compounds. The unique chemical properties of amidine hydrochlorides present distinct challenges that require specialized purification strategies. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and the rationale behind each experimental choice to empower you to achieve your target purity with confidence.
Introduction: The Challenge of Purifying Amidine Hydrochlorides
4-Methylpyrimidine-2-carboxamidine and its analogs are strong organic bases, typically isolated and handled as hydrochloride salts to improve stability and handling.[1][2] Their structure, featuring a pyrimidine ring and a protonated amidinium group, renders them highly polar. This high polarity is the primary source of purification difficulties, leading to issues such as poor chromatographic behavior on standard media, challenging crystallization, and co-purification with polar, salt-like impurities.[3][4] This guide will address these challenges systematically.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary challenges I should anticipate when purifying this compound?
A1: You should anticipate four main challenges rooted in the compound's chemical nature:
-
Extreme Polarity: As a salt, your compound will have very high polarity. This results in strong interactions with polar stationary phases like silica gel, often leading to significant streaking, low recovery, or complete retention at the baseline.[3] Conversely, it will show little to no retention on standard reversed-phase (e.g., C18) columns, eluting in the solvent front.[4]
-
Basicity and Instability: The amidine functional group is strongly basic.[2] Standard silica gel is acidic due to surface silanol groups (Si-OH), which can lead to irreversible binding of your basic compound or even cause degradation on the column.[3][5]
-
Co-purification of Inorganic Salts: A common synthesis route for amidines is the Pinner reaction, which often produces ammonium chloride (NH₄Cl) as a byproduct.[2][6][7] Being a polar salt itself, NH₄Cl has similar solubility properties to the desired product, making it a persistent and challenging impurity to remove via crystallization or chromatography.
-
Difficult Crystallization: While the product is a crystalline solid, finding an appropriate single-solvent or solvent/anti-solvent system for recrystallization can be difficult due to its high solubility in polar solvents and insolubility in non-polar ones.
The following sections will provide specific strategies to overcome each of these challenges.
Q2: My compound streaks badly or remains at the baseline during silica gel flash chromatography. How can I resolve this?
A2: This is a classic problem for highly basic and polar compounds on standard silica gel. The issue stems from strong, non-ideal interactions with the acidic silanol groups on the silica surface. The solution is to neutralize or "deactivate" these active sites.
Causality: The lone pairs on your compound's nitrogen atoms interact strongly with acidic protons on the silica surface, leading to a non-uniform elution process (streaking) or permanent adsorption. By adding a small amount of a volatile base to the mobile phase, you create a competitive equilibrium where the added base temporarily occupies these acidic sites, allowing your compound to elute more cleanly.
Solutions:
-
Option 1: Basic Mobile Phase Modifier (Recommended):
-
Add a small percentage of a basic modifier to your eluent system. The most common choices are triethylamine (TEA) or ammonium hydroxide.
-
A typical starting point for a mobile phase is Dichloromethane (DCM) and Methanol (MeOH). Begin by preparing a stock solution of 1-2% ammonium hydroxide in methanol or 1-2% triethylamine in your mobile phase.[3][5]
-
Example Eluent: 95:5 DCM:(MeOH + 2% NH₄OH).
-
-
Option 2: Column Deactivation Pre-flush:
-
If adding a base to the entire mobile phase is undesirable, you can pre-treat the column. This involves flushing the packed silica gel column with 2-3 column volumes of an eluent containing a base (e.g., 1-2% TEA in ethyl acetate/hexane) before loading your sample.[5] Afterwards, flush with the regular mobile phase to remove excess base before loading the compound.
-
-
Option 3: Use an Alternative Stationary Phase:
Protocol: Flash Chromatography with a Deactivated System
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. Spot your crude material on a silica TLC plate and develop it in a chamber containing your chosen mobile phase (e.g., 90:10 DCM:MeOH with 1% NH₄OH). Aim for an Rf value of 0.2-0.3 for your target compound.[5]
Column Packing: Dry pack your column with silica gel.
Equilibration: Equilibrate the column by flushing with at least 5 column volumes of your chosen mobile phase (containing the basic modifier).
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or a strong solvent like DMF. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully place the silica-adsorbed sample on top of the packed column.
Elution: Run the chromatography using your pre-determined solvent system, collecting fractions and monitoring by TLC.
Work-up: Combine the pure fractions. The volatile base (TEA or NH₃) can typically be removed under high vacuum.
Q3: When should I choose advanced chromatography like RP-HPLC or HILIC?
A3: You should consider these techniques when flash chromatography fails to provide adequate separation or when you require higher purity (>98%) for analytical or biological testing purposes. Given the properties of amidine hydrochlorides, HILIC is almost always a superior choice over standard RP-HPLC.
Causality:
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (like C18). Highly polar compounds like your hydrochloride salt have minimal interaction and are flushed out at or near the solvent front (void volume), resulting in zero separation from other polar impurities.[4] While mobile phase additives like ion-pairing agents can improve retention, they are often not mass spectrometry (MS) compatible and can be difficult to remove from the column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds.[4] It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. This makes HILIC an ideal technique for separating polar compounds that are unretained by reversed-phase methods.
| Feature | Normal-Phase (Deactivated Silica) | Reversed-Phase (C18) | HILIC |
| Principle | Adsorption | Partitioning (Hydrophobic) | Partitioning (Hydrophilic) |
| Stationary Phase | Polar (Silica, Alumina) | Non-polar (C18) | Polar (Silica, Diol, Amide) |
| Mobile Phase | Non-polar (Hexane/EtOAc, DCM/MeOH) | Polar (Water/Acetonitrile) | Non-polar (Acetonitrile/Water) |
| Suitability for Amidine HCl | Good for preparative scale with basic modifiers. | Very Poor. Elutes in void volume. | Excellent. Provides good retention and peak shape. |
| MS Compatibility | Moderate. | Poor with non-volatile ion-pairing agents. | Excellent due to high organic mobile phase. |
| Primary Use Case | Crude, large-scale purification. | Analysis of non-polar to moderately polar compounds. | Purification and analysis of very polar compounds. |
Q4: My NMR analysis shows a significant amount of ammonium chloride. How can I remove this impurity?
A4: Ammonium chloride (NH₄Cl) is a common and troublesome byproduct from syntheses involving ammonia, such as the final step of a Pinner reaction.[6] Its removal is critical.
Solutions:
-
Option 1: Recrystallization (Preferred Method):
-
This is often the most effective method if a suitable solvent system can be identified. The goal is to find a solvent that dissolves your amidine hydrochloride at high temperatures but has lower solubility upon cooling, while keeping NH₄Cl either fully dissolved or completely insoluble.
-
Recommended Solvent Systems: Try dissolving the crude product in a minimal amount of a hot polar protic solvent like ethanol or methanol.
-
Anti-solvent addition: While the solution is hot, slowly add a less polar solvent in which your product is insoluble (e.g., acetonitrile, ethyl acetate, or diethyl ether) until the solution becomes slightly cloudy. Allow it to cool slowly to induce crystallization.
-
Cooling crystallization: If the compound is sufficiently soluble in hot ethanol, simply letting the saturated solution cool slowly may yield pure crystals, leaving NH₄Cl in the mother liquor.
-
-
-
Option 2: Acid-Base Extraction (Salt-to-Freebase-to-Salt):
-
This is a highly effective, albeit more labor-intensive, chemical purification method. It leverages the difference in solubility between the charged salt and the neutral free base.
-
Causality: NH₄Cl is an inorganic salt that is only soluble in water. By converting your desired amidine hydrochloride to its neutral free base, you can extract it into an organic solvent (like DCM or EtOAc), leaving the NH₄Cl behind in the aqueous layer. You then re-form the pure hydrochloride salt.
-
Protocol: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude hydrochloride salt in water.
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) while stirring until the pH is >10. The amidine free base may precipitate or remain dissolved.
Extraction: Extract the aqueous layer multiple times (3x) with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The amidine free base will move into the organic layer.
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration & Salt Formation: Filter off the drying agent. To the clear organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution) until precipitation of the pure hydrochloride salt is complete.
Isolation: Collect the precipitated solid by vacuum filtration, wash it with the organic solvent (e.g., diethyl ether) to remove any non-basic organic impurities, and dry under high vacuum.
Q5: What is the best general-purpose method for assessing the final purity of my compound?
A5: A combination of techniques is always best for a comprehensive assessment. For this compound, the recommended methods are ¹H NMR and LC-MS.
-
¹H NMR Spectroscopy: This is essential for confirming the chemical structure and identifying any organic impurities. The integration of peaks can give a good estimate of relative purity. The presence of a singlet around δ 5.4 ppm in D₂O or a broad singlet around δ 8-9 ppm in DMSO-d₆ can indicate the presence of residual ammonium chloride.
-
LC-MS: An optimized HILIC-MS method is ideal. It provides a highly sensitive measure of purity (as % peak area) and confirms the molecular weight of your target compound. It is excellent for detecting trace-level impurities that may not be visible by NMR.
-
Elemental Analysis (CHN Analysis): This is a gold-standard method for determining the absolute purity of a salt. It measures the percentage of Carbon, Hydrogen, and Nitrogen in your sample. If the experimental values match the theoretical values for the molecular formula C₆H₉ClN₄, it provides strong evidence of high purity and correct salt formation.
Visualization of Workflows
A logical approach is critical for efficient purification. The following diagrams illustrate recommended workflows.
General Purification Strategy
This diagram outlines the decision-making process for purifying a crude amidine hydrochloride product.
Caption: Decision workflow for primary purification of amidine hydrochlorides.
Troubleshooting Chromatographic Issues
This logic tree helps diagnose and solve common problems encountered during chromatographic purification.
Caption: Logic for troubleshooting chromatography of polar basic compounds.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- ResearchGate. (2018). For highly polar compound, how to do the purification?
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine.
- Sokmen, M., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 23(11), 2993. Published in PMC, NIH.
- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
- Scholars' Bank, University of Oregon. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
- ResearchGate. (2020). What is the best technique for amide purification?
- Wikipedia. (n.d.). Amidine.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Amidine - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to assess and minimize the off-target effects of pyrimidine inhibitors
As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing and minimizing the off-target effects of pyrimidine inhibitors. This guide is structured to address common issues encountered during preclinical development, offering practical troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Technical Support Center: Pyrimidine Inhibitor Off-Target Assessment
Introduction to Pyrimidine Inhibitors and Off-Target Effects
Pyrimidine-based inhibitors are a significant class of small molecules in drug discovery, frequently designed to target the ATP-binding pocket of protein kinases.[1] This conserved binding site across the human kinome, however, makes these inhibitors susceptible to binding unintended targets.[1] These "off-target" effects occur when a drug interacts with molecules other than its intended therapeutic target, leading to a range of consequences from unexpected therapeutic benefits to severe adverse drug reactions.[2][3] Understanding and mitigating these off-target interactions is a critical challenge in developing safe and effective therapies.[4][5] This guide provides a multi-faceted approach to systematically identify, assess, and minimize these effects.
Frequently Asked Questions (FAQs): Understanding Off-Target Effects
Q1: What is the difference between "on-target" and "off-target" effects?
-
On-target effects are the direct result of the inhibitor binding to its intended therapeutic target. These can be desirable (efficacy) or undesirable (toxicity) depending on the tissue or cell type where the target is modulated.[1][3]
-
Off-target effects are caused by the inhibitor binding to unintended molecules.[1][3] These interactions can confound experimental data and are a major cause of clinical trial failures.[4]
Q2: Why are pyrimidine-based kinase inhibitors particularly prone to off-target effects?
Many pyrimidine inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of kinases.[1][5] The structural similarity of this pocket across numerous kinases means that an inhibitor designed for one kinase may inadvertently bind to many others.[1][5][6] This promiscuity is a primary driver of off-target activity.[6][7]
Q3: Can off-target effects ever be beneficial?
Yes. While often associated with adverse effects, off-target interactions can sometimes lead to unexpected therapeutic benefits, a concept known as polypharmacology.[8] For example, some multi-kinase inhibitors achieve their anti-cancer efficacy by hitting several oncogenic kinases simultaneously.[8][9] However, even in these cases, a thorough understanding of all targets is crucial for predicting both efficacy and toxicity.
Troubleshooting Guide Part 1: Assessing Off-Target Effects
This section provides workflows and protocols to investigate and validate potential off-target interactions.
A. Biochemical and In Vitro Approaches
Q4: My inhibitor shows activity against multiple kinases in an initial screen. How do I proceed?
An initial "hit" in a broad kinase panel screen is the first step. The next is to confirm and quantify this activity to build a selectivity profile. A tiered approach is often the most efficient.[10]
Caption: Workflow for kinase inhibitor hit validation and selectivity profiling.
-
Prepare Reagents : Dilute the purified kinase, substrate, and ATP to their optimal concentrations in assay buffer.
-
Compound Dilution : Perform a serial dilution of your pyrimidine inhibitor to create a 10-point concentration gradient (e.g., from 10 µM to 0.5 nM).
-
Assay Reaction : In a 384-well plate, combine the kinase and your inhibitor at each concentration. Allow to incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate Reaction : Add the ATP/substrate mixture to start the phosphorylation reaction.
-
Detection : After incubation, add the detection reagent. Common assay formats include radiometric (e.g., ³³P-ATP), fluorescence-based, or luminescence-based (e.g., ADP-Glo) methods.[11][12]
-
Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each off-target kinase.[13]
Q5: How do I select the most appropriate kinase screening panel?
The choice of panel depends on your research stage and goals. Several vendors offer a range of panels.[12][14][15][16]
| Panel Type | Typical Size | Best Use Case | Key Consideration |
| Full Kinome Panel | 300-450+ kinases | Initial lead characterization to uncover all potential off-targets.[12][14] | Higher cost, but provides the most comprehensive dataset. |
| Diversity Panel | ~50-100 kinases | Cost-effective screening of early-stage compounds against a representative sample of the kinome. | May miss off-targets in underrepresented kinase families. |
| Safety/Toxicity Panel | ~20-40 kinases | Focused profiling against kinases known to be associated with adverse effects (e.g., cardiotoxicity).[5][12] | Essential for preclinical safety assessment. |
| Custom Panel | User-defined | Investigating specific kinase families or pathways relevant to your target.[15][16] | Ideal for hypothesis-driven selectivity optimization. |
Note: It is crucial to perform screens at physiologically relevant ATP concentrations (e.g., 1 mM) in addition to lower concentrations, as this can significantly impact inhibitor potency and selectivity.[14][15]
B. Cell-Based and Proteomics Approaches
Q6: My compound is toxic to cells that don't express the intended target. How can I identify the responsible off-target?
This scenario strongly suggests that an off-target is mediating the observed cytotoxicity. A powerful method to identify the specific protein(s) your compound interacts with in a live-cell context is the Cellular Thermal Shift Assay (CETSA).[17][18]
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[18][19][20] By heating cells treated with your inhibitor and analyzing the remaining soluble proteins, you can identify which proteins were stabilized by drug binding.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment : Culture cells to ~80% confluency. Treat one set with your inhibitor at a relevant concentration and another with a vehicle (e.g., DMSO) control for 1-2 hours.
-
Heating : Harvest and resuspend the cells. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). Cool immediately on ice.
-
Lysis : Lyse the cells via freeze-thaw cycles or sonication.
-
Separation : Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS : Collect the supernatant (soluble fraction). Prepare the proteins for mass spectrometry analysis through reduction, alkylation, and trypsin digestion.
-
LC-MS/MS Analysis : Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis : For each protein, plot the soluble fraction remaining at each temperature. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement and stabilization.[21] This identifies direct and indirect targets of your compound in a physiological context.[22][23]
C. Computational and Predictive Methods
Q7: Can I predict potential off-targets before starting expensive screening assays?
Yes, in silico methods are cost-effective tools for predicting off-target interactions early in the drug discovery process.[24] These computational approaches use the 2D or 3D structure of your inhibitor to predict its binding to a large database of protein targets.[25][26]
| Method | Principle | Advantages | Limitations |
| Ligand-Based (e.g., Chemical Similarity, QSAR) | Compares your inhibitor to a database of compounds with known activities.[6][26] | Fast; does not require a protein structure. | Less effective for novel scaffolds; may miss structurally distinct binders. |
| Structure-Based (e.g., Molecular Docking) | Docks the 3D structure of your inhibitor into the binding sites of many potential off-target proteins. | Provides a structural hypothesis for binding; can identify novel interactions. | Computationally intensive; accuracy depends on the quality of protein structures and scoring functions. |
| Machine Learning / AI | Uses algorithms trained on large datasets of drug-target interactions to predict new ones.[2][26] | Can identify complex patterns and relationships that other methods miss.[27] | Requires large, high-quality training datasets; models can be "black boxes". |
It is a best practice to use a combination of these methods and to always validate in silico predictions with experimental assays.[13][25]
Troubleshooting Guide Part 2: Minimizing Off-Target Effects
Once off-targets are identified, the focus shifts to rationally re-engineering the inhibitor to improve its selectivity.
Q8: How can I use Structure-Activity Relationship (SAR) data to improve the selectivity of my inhibitor?
Structure-Activity Relationship (SAR) analysis is the process of systematically modifying a molecule's structure to observe the effect on its biological activity.[28] By comparing the structures of your inhibitor and its analogs with their on- and off-target potencies, you can identify the chemical features that drive selectivity.[29][30]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. pharmaron.com [pharmaron.com]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. europeanreview.org [europeanreview.org]
- 24. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 25. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Stability testing of 4-Methylpyrimidine-2-carboxamidine hydrochloride under physiological conditions
Technical Support Center: Stability Testing of 4-Methylpyrimidine-2-carboxamidine Hydrochloride
Prepared by: Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound under physiological conditions. It is structured to address common questions, troubleshoot experimental challenges, and provide robust protocols to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of this compound under physiological conditions so critical?
A1: Stability testing under physiological conditions (pH ~7.4, 37°C, in biological matrices) is essential for predicting the in vivo behavior of a drug candidate. For this compound, this data helps determine its shelf-life in relevant formulations, its suitability for oral or intravenous administration, and its potential degradation profile in the bloodstream.[1][2][3] Unstable compounds can lead to loss of potency, the formation of potentially toxic degradants, and misleading pharmacokinetic data.[2][3][4]
Q2: What are the primary chemical liabilities and expected degradation pathways for this molecule?
A2: The core structure of 4-Methylpyrimidine-2-carboxamidine features two key functional groups susceptible to degradation:
-
Carboxamidine Group: This is the most probable site of hydrolysis. Under aqueous conditions, particularly at non-neutral pH, the amidine can hydrolyze to the corresponding amide or further to the carboxylic acid, releasing ammonia. This is a common degradation pathway for compounds containing this functional group.[5]
-
Pyrimidine Ring: While generally more stable, the pyrimidine ring system can be susceptible to enzymatic degradation or ring-opening under harsh conditions (e.g., strong acid/base or oxidative stress), though this is less likely under standard physiological conditions.[6][7][8]
Q3: What are the minimum recommended conditions for a preliminary stability assessment?
A3: A robust preliminary assessment should include incubation of the compound in at least two different buffer systems at physiological pH (e.g., Phosphate-Buffered Saline (PBS) and a TRIS buffer, pH 7.4) at 37°C. Samples should be analyzed at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) to establish a degradation kinetic profile. Additionally, performing an initial in vitro plasma stability assay is highly recommended to assess the impact of plasma enzymes.[1][2][9]
Q4: Which analytical technique is best suited for quantifying the parent compound and its degradants?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the parent compound.[10][11] However, to develop a true "stability-indicating method," it is crucial to demonstrate that the analytical method can resolve the parent compound from all potential degradation products. This is often confirmed using forced degradation studies.[4][12] For identifying unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and ability to provide structural information.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My compound is precipitating out of the physiological buffer (pH 7.4) during the experiment.
-
Probable Cause: This is likely due to the "common ion effect" or poor solubility of the free base form of the compound at neutral pH. While the hydrochloride salt enhances solubility in acidic conditions, the solubility can decrease significantly as the pH approaches the compound's pKa. Phosphate buffers are particularly known to cause precipitation of hydrochloride salts.
-
Solution:
-
Reduce Concentration: Determine the kinetic solubility of your compound in the chosen buffer at 37°C. Ensure your stability study is conducted well below the saturation point.
-
Change Buffer System: Switch from a phosphate-based buffer to an alternative like TRIS (Tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which are less likely to cause precipitation with hydrochloride salts.
-
Use a Co-solvent: If compatible with your experimental goals, a small percentage (typically 1-5%) of an organic solvent like DMSO or ethanol can be used to maintain solubility.[14] However, be aware that co-solvents can influence the degradation rate.
-
Problem 2: I'm observing >20% degradation in less than an hour in the plasma stability assay, but it's stable in buffer. What's happening?
-
Probable Cause: This points to enzyme-mediated degradation. Plasma contains various enzymes, such as esterases and amidases, that can rapidly metabolize susceptible compounds.[2][3] The stability of your compound in a simple buffer indicates chemical stability, but the rapid loss in plasma suggests a biological liability.
-
Solution:
-
Confirm Enzymatic Activity: Rerun the assay using heat-inactivated plasma (typically heated at 56-60°C for 30-60 minutes). If the compound is stable in heat-inactivated plasma, it confirms that the degradation is enzymatic.
-
Identify the Enzyme Class: Use broad-spectrum enzyme inhibitors. For example, add bis(4-nitrophenyl) phosphate (BNPP) to inhibit carboxylesterases. If stability is restored, you have narrowed down the class of enzymes responsible.
-
Cross-Species Comparison: Test the stability in plasma from different species (e.g., human, rat, mouse, dog).[3] Significant differences in stability can provide valuable insights for selecting the appropriate animal model for in vivo studies.
-
Problem 3: My mass balance in forced degradation studies is below 90%. Where is the compound going?
-
Probable Cause: A low mass balance suggests that not all degradants are being detected by your analytical method. This can happen if:
-
Degradants do not have a UV chromophore and are thus invisible to the UV detector.
-
Degradants are volatile and are lost during sample preparation.
-
Degradants are adsorbing to the surfaces of your vials or are precipitating.
-
-
Solution:
-
Use a Universal Detector: Analyze your samples using an LC-MS system. A mass spectrometer can detect compounds irrespective of their UV absorbance, providing a more accurate picture of the degradation profile.[13]
-
Check for Adsorption: Use silanized glass vials or polypropylene vials to minimize non-specific binding.
-
Validate Sample Diluent: Ensure that the parent compound and its degradants are fully soluble and stable in the diluent used for your analytical runs.
-
Detailed Experimental Protocols
Protocol 1: Chemical Stability Assessment in Physiological Buffer
This protocol outlines a standard procedure for evaluating the hydrolytic stability of this compound.
1. Materials & Reagents:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TRIS Buffer, pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Class A volumetric flasks and pipettes
-
Incubator or water bath set to 37°C
-
HPLC system with UV detector
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in water or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Spike the stock solution into pre-warmed (37°C) physiological buffer (PBS or TRIS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.5% to minimize solvent effects.
-
Incubation: Incubate the working solutions in a tightly sealed container at 37°C.
-
Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the sample.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile. This stops further degradation and precipitates buffer salts. For the T=0 sample, add the cold acetonitrile before adding the compound to the buffer.
-
Sample Preparation: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated stability-indicating HPLC method (see Protocol 3).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Caption: General workflow for assessing the chemical stability of a compound in physiological buffer.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses stability in the presence of plasma enzymes.
1. Materials & Reagents:
-
Pooled plasma (e.g., Human, Rat) stored at -80°C
-
All reagents from Protocol 1
-
Internal Standard (IS): A structurally similar, stable compound.
2. Procedure:
-
Thaw Plasma: Thaw frozen plasma in a water bath at 37°C immediately before use.
-
Prepare Working Solution: Add the compound stock solution to the plasma to a final concentration of 1 µM. Gently mix.
-
Incubation: Incubate the plasma-compound mixture in a shaking water bath at 37°C.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Protein Precipitation: Immediately terminate the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the Internal Standard (e.g., 150 µL ACN + IS).[9]
-
Sample Preparation: Vortex thoroughly for 1 minute, then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[9]
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Analysis: Determine the peak area ratio of the analyte to the IS. Calculate the percentage of compound remaining at each time point relative to T=0. Determine the half-life as described in Protocol 1.[2][15]
Protocol 3: Stability-Indicating HPLC-UV Method
This provides a starting point for an analytical method. It must be validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
Table 1: Example HPLC-UV Method Parameters. This method should be validated to ensure it can separate the parent compound from its degradation products generated during forced degradation studies.
Understanding Degradation Pathways
Forced degradation studies are essential to proactively identify potential degradants.[12][14]
| Condition | Reagent/Method | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Simulates acidic environments, probes acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Simulates alkaline conditions, probes base-labile groups like amidines. |
| Oxidation | 3% H₂O₂, RT | Tests susceptibility to oxidative degradation. |
| Thermal | 80°C (Dry Heat) | Evaluates intrinsic thermal stability. |
| Photostability | ICH Q1B conditions (UV/Vis light) | Assesses degradation upon light exposure.[14][16] |
Table 2: Typical Conditions for a Forced Degradation Study. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without destroying the molecule entirely.[12]
Caption: Hypothesized primary degradation pathway via hydrolysis of the carboxamidine group.
(Note: The DOT script above uses text placeholders as direct image embedding is not supported. The visualization represents the chemical transformation from the parent amidine to the intermediate amide and finally to the carboxylic acid degradant.)
References
-
Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
-
GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Sri Indu Institute of Pharmacy. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Royal Society of Chemistry. [Link]
-
Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks. [Link]
-
In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
Plasma Stability Assay. Creative Bioarray. [Link]
-
Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC - NIH. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scrip - Informa. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
(PDF) Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. ResearchGate. [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. [Link]
-
Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. Bentham Science Publisher. [Link]
-
Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in rats. Research Results in Pharmacology. [Link]
-
Analytical methods and achievability. NCBI Bookshelf. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH. [Link]
-
Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming resistance to pyrimidine-based inhibitors. Pyrimidine analogs are a cornerstone of targeted cancer therapy, with prominent examples including inhibitors of the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] Despite their initial efficacy, the development of acquired resistance is a significant clinical and experimental challenge.[2][3][4]
This document moves beyond a simple list of protocols. It provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles, grounded in the causal mechanisms of resistance. Each section is designed to be a self-validating system, incorporating controls and decision points to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about pyrimidine-based inhibitors and the general landscape of drug resistance.
Q1: What are the primary mechanisms of action for pyrimidine-based inhibitors?
A1: Pyrimidine-based inhibitors are structurally diverse but often function as ATP mimetics, competing with endogenous ATP for the binding pocket of a target kinase.[1] By occupying this site, they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation and survival. Key examples include:
-
EGFR Inhibitors (e.g., Gefitinib, Osimertinib): Block EGFR signaling, which is crucial for the growth of many non-small cell lung cancers (NSCLC).[2]
-
BTK Inhibitors (e.g., Ibrutinib): Inhibit B-cell receptor signaling, a critical pathway for the survival of malignant B-cells in leukemias and lymphomas.[5][6]
-
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): Prevent cell cycle progression from the G1 to S phase by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[7][8][9]
Q2: What are the major categories of acquired resistance to these inhibitors?
A2: Acquired resistance mechanisms are complex but can be broadly grouped into three categories:[10]
-
On-Target Alterations: Genetic mutations or amplifications of the drug's direct target protein. These changes can prevent the inhibitor from binding effectively or restore the protein's activity despite the inhibitor's presence.[3][11]
-
Bypass Signaling Pathway Activation: Cancer cells activate alternative signaling pathways to circumvent the blocked pathway, thereby reactivating downstream proliferative signals.[8][10]
-
Phenotypic Changes and Drug Efflux: This includes a variety of mechanisms such as histologic transformation (e.g., EMT), metabolic reprogramming, or increased expression of drug efflux pumps that actively remove the inhibitor from the cell.[2][12][13][14][15]
Q3: My cells are showing decreased sensitivity to the inhibitor from the start. Is this resistance?
A3: This is likely intrinsic or primary resistance, as opposed to acquired resistance, which develops after a period of effective treatment. Intrinsic resistance can be caused by pre-existing factors in the cancer cells, such as:
-
The absence of the inhibitor's target (e.g., loss of Rb function for CDK4/6 inhibitors).[7][8]
-
The presence of pre-existing resistance mutations (e.g., a small sub-clone of cells with a T790M mutation in EGFR).[3]
Section 2: Troubleshooting Guide - Experimental Scenarios
This section provides structured troubleshooting workflows for specific experimental problems. Each guide follows a logical progression from hypothesis to experimental validation.
Scenario 1: My IC50 has significantly increased after long-term culture.
Your cell line, which was once sensitive to your pyrimidine-based inhibitor, now requires a much higher concentration to achieve the same level of growth inhibition. This is a classic sign of acquired resistance.
Question: What are the likely causes and how do I design an experiment to identify the mechanism?
Answer: The most probable causes are on-target mutations or the activation of bypass signaling pathways. A systematic approach is required to dissect the underlying mechanism.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for increased IC50.
Step-by-Step Experimental Protocols
This protocol outlines the steps to identify mutations in the target gene of your resistant cell line.
-
Sample Preparation:
-
Culture both the parental (sensitive) and the newly developed resistant cell lines under standard conditions.
-
Harvest ~1-5 million cells from each line.
-
Isolate genomic DNA (gDNA) using a commercial kit, following the manufacturer's instructions. Ensure high purity (A260/280 ratio of ~1.8).
-
-
PCR Amplification:
-
Design primers flanking the exons of the kinase domain of your target gene. For example, for EGFR, primers would target exons 18-21 to cover common mutations like T790M.
-
Perform PCR using a high-fidelity polymerase to amplify the target region from both parental and resistant gDNA.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.
-
-
Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products and corresponding primers for Sanger sequencing.
-
For a broader view: If resources permit, perform Whole-Exome Sequencing (WES) or targeted Next-Generation Sequencing (NGS) on gDNA from both cell lines.[16][17][18] This can identify novel mutations and assess allele frequency.[19]
-
-
Data Analysis:
-
Align the sequencing reads from the resistant cells to the reference sequence from the parental cells.
-
Identify single nucleotide variants (SNVs) or insertions/deletions.
-
Compare any identified mutations against known resistance mutations in databases (e.g., COSMIC).
-
This array-based method provides a broad screen for the activation of multiple bypass pathways simultaneously.
-
Cell Lysate Preparation:
-
Culture parental and resistant cells to ~80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat one set of resistant cells with the pyrimidine inhibitor at the IC90 concentration for 2-4 hours to assess pathway activity under drug pressure. Leave other plates untreated.
-
Wash cells with ice-cold PBS and lyse using the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.[20]
-
Determine protein concentration using a BCA assay.
-
-
Array Procedure (based on R&D Systems Proteome Profiler): [20][21][22]
-
Block the provided nitrocellulose membranes for 1 hour.
-
Incubate the membranes with equal amounts of protein lysate (e.g., 200-300 µg) overnight at 4°C.
-
Wash the membranes thoroughly to remove unbound proteins.
-
Incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP for 2 hours at room temperature.
-
Wash again and incubate with chemiluminescent reagents.
-
Expose to X-ray film or an imaging system.
-
-
Analysis:
-
Compare the dot blot signals between parental and resistant cells. A significant increase in phosphorylation of a specific RTK (e.g., MET, AXL, FGFR) in the resistant line suggests its activation as a bypass mechanism.
-
Once a candidate bypass pathway is identified, validate it using Western Blotting.[23][24][25][26][27]
-
Sample Preparation: Prepare cell lysates as described in Protocol 2.2.
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your target (e.g., Phospho-MET).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an ECL substrate.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., Total MET) and a loading control (e.g., GAPDH or β-Actin).
-
Scenario 2: My inhibitor works, but a small population of cells always survives.
Even at high concentrations of your inhibitor, you observe a small, non-proliferating but viable cell population. This could indicate the presence of drug-tolerant persister (DTP) cells.
Question: Are these cells genetically resistant, and how can I characterize them?
Answer: DTP cells often survive due to non-genetic mechanisms, such as epigenetic changes or entering a quiescent state, though they can be the precursors to genetically resistant clones.[3] Characterizing them requires isolating this population and assessing both its phenotype and genotype.
Strategy for Characterizing Drug-Tolerant Persisters
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
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- 9. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 10. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efflux pump-mediated resistance in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toward best practice in cancer mutation detection with whole-genome and whole-exome sequencing. [vivo.weill.cornell.edu]
- 17. Toward best practice in cancer mutation detection with whole-genome and whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutation analysis in cancer research - Genevia Technologies [geneviatechnologies.com]
- 19. New method to identify active mutations in cancer cells — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
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- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Refining Assay Conditions for Accurate Binding Affinity Measurements
Welcome to the technical support center for binding affinity measurements. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and ensure the accuracy and reproducibility of your binding data. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to design robust and self-validating experiments.
Foundational Principles of Accurate Binding Affinity Measurement
Before delving into technology-specific troubleshooting, it is crucial to understand the universal principles that govern successful binding assays. Many experimental artifacts are not technology-dependent but stem from suboptimal sample preparation or experimental design.
Q: My binding data is not reproducible. What are the most common sources of variability?
A: Lack of reproducibility often points to inconsistencies in sample preparation and handling.[1] Here are the key areas to scrutinize:
-
Sample Quality and Purity: Ensure your proteins and ligands are highly pure and stable.[2] Impurities can interfere with the binding interaction or lead to inaccurate concentration measurements.[2]
-
Buffer Mismatch: A common oversight is a mismatch between the buffer of the analyte and the ligand. This can cause significant bulk refractive index changes in Surface Plasmon Resonance (SPR) or heats of dilution in Isothermal Titration Calorimetry (ITC), leading to artifacts that can be misinterpreted as binding.[3][4]
-
Consistent Reagent Preparation: To minimize batch-to-batch variability, it is best practice to prepare and aliquot reagents in large batches.[1]
-
Standardized Protocols: Ensure that all experimental steps, including incubation times and temperatures, are consistently applied across all experiments.[1]
Q: How do I choose the optimal buffer conditions for my binding assay?
A: The ideal buffer should maintain the solubility and stability of your biomolecules and facilitate the specific binding interaction.[2] Here are some key considerations:
-
pH and Ionic Strength: The pH of the buffer should be chosen to ensure the stability and activity of the interacting molecules. Ionic strength can influence electrostatic interactions, so it's important to use a buffer concentration sufficient to maintain a stable pH.[1][2]
-
Additives: Some proteins require specific additives like salts, cofactors, or reducing agents for stability and activity.[2] For ITC, if a reducing agent is necessary, TCEP or 2-mercaptoethanol are recommended over DTT.[2]
-
Detergents and Organic Solvents: If your ligand is dissolved in an organic solvent like DMSO, ensure the final concentration is identical in both the analyte and ligand solutions to avoid buffer mismatch artifacts.[2] For ITC, the recommended upper limit for DMSO is 10%.[2]
| Buffer Component | Consideration | Recommendation |
| pH | Maintain protein stability and activity. | Typically between pH 2-12 for ITC.[2] |
| Ionic Strength | Modulates electrostatic interactions. | Use sufficient buffer concentration to maintain pH.[2] |
| Reducing Agents | Prevent protein oxidation. | Use TCEP or 2-mercaptoethanol for ITC.[2] |
| Organic Solvents (e.g., DMSO) | Solubilize ligands. | Match the final concentration in all solutions.[2] |
| Viscous Components (e.g., Glycerol) | Can introduce bubbles in ITC. | Keep concentration below 20% (v/v) for ITC.[2] |
Technology-Specific Troubleshooting
While the foundational principles are universal, each technology has its own set of common challenges and artifacts. This section provides detailed troubleshooting guides for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time analysis of biomolecular interactions, but achieving high-quality data requires careful experimental design and troubleshooting.[5]
Q: I'm observing significant baseline drift in my SPR experiment. What could be the cause and how can I fix it?
A: Baseline drift, a gradual shift in the sensor's baseline signal over time, can obscure true binding events and lead to inaccurate kinetic analysis.[5] Common causes include:
-
Incomplete Surface Equilibration: The sensor surface may not be fully equilibrated with the running buffer.[6] It is sometimes necessary to flow the buffer over the sensor surface overnight to achieve a stable baseline.[6]
-
Buffer Incompatibility: Certain buffer components can cause the sensor surface to become unstable.[5] Check for compatibility between your buffer and the sensor chip.[5]
-
Inefficient Surface Regeneration: Residual analyte from previous injections can accumulate on the surface if regeneration is incomplete, causing the baseline to drift upwards.[5]
-
Instrument Calibration Issues: Ensure the SPR instrument is properly calibrated before starting your experiments.[5][7]
Troubleshooting Workflow for SPR Baseline Drift
Caption: Troubleshooting decision tree for SPR baseline drift.
Q: I'm seeing non-specific binding to the sensor surface. How can I minimize this?
A: Non-specific binding occurs when the analyte binds to the sensor surface itself rather than the immobilized ligand, leading to an overestimation of the binding response.[3] Here are several strategies to mitigate this:
-
Surface Blocking: After immobilizing your ligand, use a blocking agent like ethanolamine, bovine serum albumin (BSA), or casein to occupy any remaining active sites on the sensor surface.[5]
-
Optimize Surface Chemistry: Choose a sensor chip with a surface chemistry that is less prone to non-specific interactions.[5]
-
Adjust Buffer Composition: The choice of buffer is critical. Adding a small amount of a non-ionic detergent (e.g., Tween 20) or increasing the salt concentration can often reduce non-specific binding.[5]
-
Optimize Flow Rate: Increasing the flow rate of the buffer can sometimes help to reduce non-specific interactions.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8] However, accurate ITC data requires careful experimental setup and optimization.
Q: I'm not observing any significant heat changes upon injection of my ligand. What could be the problem?
A: A lack of a discernible binding signal in ITC can be due to several factors:
-
No Binding Occurring: It's possible that the two molecules do not interact under the chosen experimental conditions.
-
Low Binding Enthalpy: The binding event may be occurring, but the associated heat change (enthalpy) is too small to be detected by the instrument.[9]
-
Weak Binding Affinity: The binding affinity may be weaker than anticipated, requiring higher concentrations of the macromolecule and/or ligand to observe a signal.[9]
Step-by-Step Protocol to Address Low ITC Signal
-
Increase Concentrations: Increase the concentration of the macromolecule in the cell and/or the ligand in the syringe to generate a larger heat change per injection.[9]
-
Increase Injection Volume: A larger injection volume will also increase the heat signal.[9]
-
Vary Experimental Conditions: The binding enthalpy can be temperature-dependent. Try running the experiment at a different temperature.[9] Also, consider if a change in buffer or pH might be necessary.[9]
-
Perform a Reverse Titration: If solubility is an issue, try placing the ligand in the cell and the macromolecule in the syringe.[2]
-
Confirm Activity of Biomolecules: Ensure that both the macromolecule and the ligand are active and correctly folded.
Q: My ITC data shows a very sharp transition, making it difficult to accurately determine the binding affinity (Kd). What does this mean and how can I optimize the experiment?
A: A very sharp, almost stoichiometric binding isotherm is indicative of very tight binding, where the 'c-value' is high (typically > 1000).[9] The c-value is a dimensionless parameter that relates the binding affinity (Ka), the macromolecule concentration in the cell ([M]), and the stoichiometry (n) (c = n * Ka * [M]). When the c-value is too high, only the stoichiometry (n) and enthalpy (ΔH) can be accurately determined from a single ITC experiment.[9]
Experimental Design for Varying C-Values
| C-Value Range | Binding Isotherm Shape | Accurately Determined Parameters | Experimental Strategy |
| 5 < c < 500 | Sigmoidal | Kd, ΔH, n | Ideal range for a standard ITC experiment.[2] |
| c > 1000 | Sharp, stoichiometric | ΔH, n | Use a displacement titration or lower the concentration of the macromolecule in the cell.[9] |
| c < 1 | Shallow, linear | Kd (with lower precision) | Increase the concentration of the macromolecule and/or ligand.[9] |
Logical Relationship for Optimizing ITC Experiments
Caption: Decision workflow for optimizing ITC experimental conditions based on the c-value.
Frequently Asked Questions (FAQs)
Q: What is the difference between binding affinity (Kd) and binding kinetics (kon and koff)?
A: Binding affinity (Kd) is a measure of the overall strength of the interaction at equilibrium.[10] It is the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (Kd = koff/kon). Binding kinetics, on the other hand, describes the rates at which the binding partners associate (kon) and dissociate (koff).[10] Two compounds can have the same binding affinity but very different kinetic profiles. Understanding binding kinetics is crucial in drug discovery as it can provide insights into a drug's efficacy and duration of action.[10][11]
Q: How can I accurately determine the inhibition constant (Ki) for an enzyme inhibitor?
A: The Ki is a measure of the affinity of an inhibitor for an enzyme. While the IC50 (the concentration of inhibitor required to achieve 50% inhibition) is often used as a proxy for potency, the Ki is a more fundamental and universally comparable value. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50, but this requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km).[12][13] For tight-binding inhibitors, it is more accurate to directly fit the data to the Morrison equation.[14][15]
Q: My assay involves separating the bound complex from the free ligand. Could this be affecting my results?
A: Yes, this is a critical point. Many binding assays require a separation step, which can disturb the binding equilibrium.[16][17] If the dissociation rate of the complex is fast, a significant portion of the bound complex may dissociate during the separation and washing steps, leading to an underestimation of the binding affinity.[16][17] Whenever possible, it is preferable to use techniques that measure binding in solution without a separation step, such as ITC, SPR, or fluorescence polarization.[17]
Q: What are some best practices for ensuring the quality of kinetic data analysis?
A: Accurate kinetic analysis relies on high-quality raw data and appropriate data fitting models. Here are some key best practices:
-
Sufficient Data Points: Ensure you have enough data points across the association and dissociation phases to accurately define the curves.[18]
-
Control for Mass Transport Limitation in SPR: Mass transport limitation occurs when the rate of analyte binding to the immobilized ligand is limited by the rate of diffusion of the analyte to the sensor surface. This can be identified by a flow rate dependency of the binding kinetics. To minimize this, use a higher flow rate or a lower ligand immobilization density.
-
Global Fitting: Whenever possible, fit the data from multiple analyte concentrations globally to a single binding model. This provides more robust estimates of the kinetic parameters.
-
Assess the Fit Quality: Always visually inspect the residuals of the fit to ensure that the chosen model appropriately describes the data.
References
-
Resource Center. Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]
-
Bitesize Bio. Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Tellinghuisen, J. (2015). Optimizing isothermal titration calorimetry protocols for the study of 1:1 binding: Keeping it simple. Analytical Biochemistry, 491, 15-26. [Link]
-
AFFINImeter. 5 Tips to optimize your ITC experiments for kinetic analysis. [Link]
-
Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
-
Kastritis, P. L., & Bonvin, A. M. (2013). On the binding affinity of macromolecular interactions: neglecting the role of association and dissociation rate constants. Biomed Research International, 2013. [Link]
-
Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical biochemistry, 327(1), 61-67. [Link]
-
SPR-Pages. Troubleshooting. [Link]
-
ProElut. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]
-
ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]
-
Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067. [Link]
-
De Jong, L. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(6), 839-852. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Technology Networks. Understanding Binding Kinetics To Optimize Drug Discovery. [Link]
-
Dahlin, J. L., & Auld, D. S. (2017). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Picardo, M., & O'Connell, J. (2017). Emerging Technologies to Increase Ligand Binding Assay Sensitivity. The AAPS journal, 19(6), 1643-1651. [Link]
-
De Jong, L. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(6), 839-852. [Link]
-
Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067. [Link]
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- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
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- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. Troubleshooting [sprpages.nl]
- 7. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 8. ThANNCs for kinetically optimizing ITC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 10. genextgenomics.com [genextgenomics.com]
- 11. technologynetworks.com [technologynetworks.com]
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- 13. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. molbiolcell.org [molbiolcell.org]
- 17. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Overcoming Poor Oral Bioavailability of 4-Methylpyrimidine-2-carboxamidine Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the oral bioavailability of 4-Methylpyrimidine-2-carboxamidine hydrochloride derivatives. The inherent chemical properties of this scaffold present a classic drug development challenge: balancing aqueous solubility with membrane permeability. This document is structured to help you diagnose the specific barriers limiting your compound's success and to provide actionable, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My 4-methylpyrimidine-2-carboxamidine derivative is a hydrochloride salt, which should make it soluble. Why is its oral bioavailability still poor?
A1: This is a common and critical observation. The hydrochloride salt addresses the issue of dissolution by improving aqueous solubility .[1][2] However, oral absorption is a two-step process: the drug must first dissolve in the gastrointestinal fluids and then permeate across the lipid-rich intestinal cell membranes. The core issue lies with the 2-carboxamidine group. It is strongly basic, meaning it will be protonated and carry a positive charge throughout the physiological pH range of the gut. This high polarity significantly hinders its ability to passively diffuse across the intestinal epithelium, a key requirement for absorption.[3][4] Therefore, while your compound dissolves well, it likely suffers from permeability-limited absorption . Other contributing factors could include rapid first-pass metabolism in the liver or active removal from intestinal cells by efflux transporters.[5]
Q2: What is the most effective first step to diagnose the primary reason for my compound's low bioavailability?
A2: A systematic in vitro assessment is the essential first step. Before proceeding to complex in vivo studies, you must classify the problem. We recommend a core set of three assays:
-
Kinetic Solubility Assays: Measure solubility in buffers mimicking gastric and intestinal pH (e.g., pH 2.0, 6.5, and 7.4).
-
Caco-2 Bidirectional Permeability Assay: This is the industry standard for evaluating intestinal permeability and identifying if the compound is a substrate for efflux transporters.[6][7]
-
Metabolic Stability Assay: Using human liver microsomes (HLM) or hepatocytes, this assay determines how quickly your compound is metabolized, indicating its susceptibility to first-pass metabolism.
The results from these assays will allow you to categorize your compound and select the most appropriate enhancement strategy, as detailed in the troubleshooting guides below.
Q3: What are the principal strategies to overcome the poor permeability characteristic of this chemical class?
A3: Given that low permeability is the most probable barrier, two primary strategies should be considered:
-
Prodrug Approach: This involves chemically modifying the highly polar carboxamidine group with a temporary, lipophilic "promoieity."[8][9] This masks the polarity, allowing the molecule to cross the intestinal membrane. Once in the bloodstream, cellular enzymes (like esterases) cleave the promoiety to release the active parent drug.[8][10]
-
Advanced Formulation Strategies: These approaches aim to improve absorption without chemically altering the drug. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can encapsulate the drug and utilize lipid absorption pathways to bypass traditional diffusion barriers.[11][12][13]
Q4: How can I determine if my compound is being actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp)?
A4: The Caco-2 bidirectional permeability assay directly answers this question. The assay measures the rate of drug transport in two directions: from the apical (intestinal lumen) side to the basolateral (blood) side (A-to-B), and vice-versa (B-to-A). The ratio of these permeability coefficients (Papp B-A / Papp A-B) gives the Efflux Ratio (ER) . An ER greater than 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp, which actively pumps it back into the gut lumen, thereby reducing net absorption.[14]
Troubleshooting Guide 1: A Systematic Approach to Diagnosing the Bioavailability Barrier
Low oral bioavailability is rarely due to a single factor. The following systematic workflow will help you pinpoint the primary rate-limiting step for your compound.
Caption: Decision workflow for diagnosing the root cause of poor oral bioavailability.
Step 1: In-Depth Physicochemical Characterization
-
Action: Measure the kinetic solubility of your hydrochloride salt at pH 2.0, 6.5, and 7.4. Determine the octanol-water distribution coefficient at pH 7.4 (LogD₇.₄).
-
Causality: While the salt form enhances solubility, it's crucial to confirm it is sufficient across the pH range of the GI tract.[4] LogD₇.₄ is a key indicator of the molecule's lipophilicity at intestinal pH; a highly negative value predicts poor passive diffusion. For the carboxamidine scaffold, a LogD₇.₄ below 0 is expected and confirms a permeability challenge.
-
Data Interpretation:
| Parameter | Target for Good Absorption | Typical for this Scaffold | Implication if Below Target |
| Kinetic Solubility | > 100 µg/mL | Generally High | Dissolution rate may be limiting. |
| LogD₇.₄ | 1 to 3 | < 0 | Poor passive permeability is highly likely. |
Step 2: Quantitative Assessment of Intestinal Permeability and Efflux
-
Action: Conduct a bidirectional Caco-2 permeability assay. (See Protocol 1 for a detailed methodology).
-
Causality: This assay provides a direct measure of your compound's ability to cross the intestinal barrier.[6] By comparing transport in both directions, it definitively identifies whether the compound is a substrate for efflux pumps, which are a common resistance mechanism for polar molecules.[15]
-
Data Interpretation:
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Class | Interpretation | Efflux Ratio (ER) | Efflux Interpretation |
| > 10 | High | Unlikely to be permeability-limited. | < 2 | No significant efflux. |
| 1 - 10 | Moderate | Permeability may be a contributing factor. | > 2 | Active efflux is limiting net absorption. |
| < 1 | Low | Permeability is a primary barrier. | - | Efflux cannot be determined accurately. |
Step 3: Evaluation of Metabolic Stability
-
Action: Perform an in vitro metabolic stability assay using Human Liver Microsomes (HLM) supplemented with NADPH. (See Protocol 2 for a detailed methodology).
-
Causality: Pyrimidine rings can be susceptible to metabolism by hepatic enzymes like cytochrome P450s.[16][17] This assay determines the intrinsic clearance of the compound, predicting its susceptibility to first-pass metabolism, where the drug is eliminated by the liver before it can reach systemic circulation.[18][19][20]
-
Data Interpretation:
| In Vitro Half-Life (t½) in HLM | Metabolic Stability Class | Interpretation |
| > 60 min | High | Metabolism is unlikely to be a major barrier. |
| 15 - 60 min | Moderate | First-pass metabolism may reduce bioavailability. |
| < 15 min | Low | High first-pass metabolism is a primary barrier. |
Troubleshooting Guide 2: Targeted Strategies for Enhancement
Based on your diagnosis from Guide 1, select the appropriate strategy below.
Scenario A: Primary Barrier is Permeability (Low Papp, ER < 2)
This is the most anticipated scenario for this chemical class. The molecule dissolves but cannot efficiently cross the intestinal wall.
Recommended Strategy: Prodrug Synthesis
The most robust solution is to mask the polar carboxamidine group.
Sources
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Technical Support Center: Strategies to Reduce the Cytotoxicity of Novel Pyrimidine Compounds
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and strategic advice for mitigating the cytotoxicity of novel pyrimidine compounds. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5][6] However, off-target effects and inherent cellular toxicity often present significant hurdles in the development pipeline.[7][8] This resource offers a structured, question-and-answer-based approach to diagnose and resolve common cytotoxicity issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel pyrimidine compound shows high cytotoxicity in initial screens. How can I determine if this is an on-target or off-target effect?
A1: Differentiating between on-target and off-target cytotoxicity is a critical first step. High cytotoxicity, especially at concentrations where target engagement is expected to be selective, can arise from several factors.[7]
Troubleshooting Steps & Rationale:
-
Confirm Target Engagement in a Cellular Context: It's essential to verify that your compound is binding to its intended target within the complex cellular environment.
-
Recommended Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[7] A positive CETSA result indicates that the compound is binding to the target protein and stabilizing it against thermal denaturation.
-
-
Perform a Rescue Experiment (if applicable): If your pyrimidine compound targets a specific metabolic pathway, a rescue experiment can provide definitive evidence of on-target activity.
-
Example for Pyrimidine Synthesis Inhibitors: For compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway, supplementing the cell culture medium with uridine should reverse the cytotoxic effects.[7][9] This is because uridine can be utilized by the pyrimidine salvage pathway to bypass the inhibited step.[9] A successful rescue strongly suggests the cytotoxicity is on-target.
-
-
Utilize a Target-Negative Cell Line: If available, testing your compound in a cell line that does not express the target protein is an excellent control.
-
Rationale: If cytotoxicity persists in the target-negative cell line, it's a strong indicator of off-target effects or non-specific toxicity.[7]
-
-
Synthesize and Test a Structurally Related Inactive Analog: This medicinal chemistry approach helps to distinguish between pharmacology and non-specific toxicity.
-
Rationale: An analog that is structurally similar but designed to be inactive against the primary target should not elicit the same cytotoxic response if the toxicity is on-target. If the inactive analog is also cytotoxic, this points towards a general toxicity issue with the chemical scaffold.[7]
-
-
Broad-Spectrum Profiling (e.g., Kinome Scanning): For kinase inhibitors, off-target effects are common due to the structural similarities in the ATP-binding pockets of many kinases.[7]
-
Recommendation: Screen your compound against a large panel of kinases (kinome profiling) to identify potential off-target interactions that could be responsible for the observed cytotoxicity.[7]
-
Experimental Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: Decision tree for investigating the cause of high cytotoxicity.
Q2: My in vitro cytotoxicity assay results are inconsistent and not reproducible. What are the common pitfalls and how can I troubleshoot them?
A2: Lack of reproducibility in cytotoxicity assays is a frequent and frustrating issue that often stems from subtle variations in experimental conditions. [10]
Troubleshooting Steps & Rationale:
-
Cell Health and Passage Number: The physiological state of your cells is paramount for consistent results.
-
Best Practice: Always use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. Avoid using cells that are over-confluent, as their metabolic activity and drug sensitivity can be altered.[10]
-
-
Reagent Preparation and Storage: The quality and stability of your reagents directly impact assay performance.
-
Recommendation: Prepare fresh reagents whenever possible. If you must use stored reagents, ensure they have been stored under appropriate conditions and have not undergone multiple freeze-thaw cycles.[10]
-
-
Standardize Timelines: Consistency in incubation times is crucial for reproducible results.
-
Actionable Tip: Ensure that the timing for cell seeding, compound treatment, and the addition of assay reagents is identical across all experiments.[10]
-
-
Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can lead to variability in your data.[10][11]
-
Solution: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data points.[10]
-
-
Optimize Cell Seeding Density: Both too few and too many cells can lead to unreliable results.[10][12]
-
Low Cell Density: Can result in a signal that is too low to be accurately detected above background.[10]
-
High Cell Density: Can lead to over-confluency, nutrient depletion, and reagent limitation, causing a plateau in the signal.[10]
-
Protocol: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Table 1: Recommended Starting Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent (e.g., Solid Tumor Lines) | 10,000 - 150,000 | Highly dependent on the growth rate of the specific cell line.[10] |
| Suspension (e.g., Leukemic Cell Lines) | 50,000 - 100,000 | Suspension cells may require higher densities.[10] |
Q3: I am observing high background noise in my cytotoxicity assay. What could be the cause and how can I reduce it?
A3: High background can obscure your signal and lead to inaccurate results. The source of the background often depends on the type of assay being used.
Troubleshooting Steps & Rationale:
-
For DNA-Binding Dye Assays (e.g., Propidium Iodide):
-
Cause: Animal-derived products like Matrigel Matrix can contain DNA, leading to high background fluorescence.[11]
-
Solution: Use appropriate controls, including wells with complete culture medium and vehicle only (without cells), to determine the background fluorescence.[11] Consider using a culture medium without phenol red, as it can quench overall fluorescence.[11]
-
-
For LDH Release Assays:
-
Cause: The cell culture medium itself may contain substances that contribute to high absorbance readings.[12]
-
Solution: Test the individual components of your medium to identify the source of the high background. If possible, reduce the concentration of the interfering substance.[12] Excessive or forceful pipetting during cell plating can also cause premature cell lysis and LDH release.[12] Handle cell suspensions gently.
-
-
For Tetrazolium-Based Assays (e.g., MTT, XTT):
-
Cause: The solvent used to dissolve the formazan crystals may not be compatible with your plate reader or may have high intrinsic absorbance.
-
Solution: Ensure you are using the recommended solvent and that your plate reader is set to the correct wavelength.
-
Q4: My pyrimidine compound has poor solubility in aqueous media, leading to precipitation in the cell culture. How can I address this?
A4: Compound precipitation is a common issue that can lead to inaccurate dosing and physical stress on the cells, confounding cytotoxicity results.
Troubleshooting Steps & Rationale:
-
Determine the Solubility Limit: Before treating your cells, it is crucial to know the maximum concentration at which your compound remains soluble in the cell culture medium.[10]
-
Method: Prepare serial dilutions of your compound in the medium and visually inspect for precipitation after a relevant incubation period. You can also use techniques like nephelometry for a more quantitative assessment.
-
-
Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a widely used solvent, but it can be toxic to cells at higher concentrations.[10][13]
-
Best Practice: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[10][13] If your compound requires a higher concentration of DMSO for solubilization, you must include a vehicle control with the same DMSO concentration in your experiment.
-
-
Gentle and Thorough Mixing: Ensure that your compound is completely dissolved in the solvent and then well-mixed into the culture medium before adding it to the cells.[10]
-
Technique: Vortex the stock solution before diluting it in the medium. After adding the compound to the medium, gently pipette up and down or invert the tube several times to ensure a homogenous solution.
-
-
Consider Formulation Strategies: For in vivo studies or more advanced in vitro models, you may need to explore formulation strategies to improve solubility.
-
Options: These can include the use of cyclodextrins, co-solvents, or nanoformulations.
-
Advanced Strategies for Cytotoxicity Reduction: A Medicinal Chemistry Perspective
When troubleshooting at the assay level is insufficient, it may be necessary to modify the chemical structure of the pyrimidine compound itself. This approach, known as Structure-Activity Relationship (SAR) analysis, aims to maintain or improve the desired biological activity while reducing toxicity.[2][3][4][5][6]
Key SAR Strategies:
-
Modify Substituents on the Pyrimidine Ring: The nature and position of substituents can significantly impact a molecule's interaction with off-targets and its overall physicochemical properties, which in turn affect toxicity.[1][3]
-
Example: Introducing polar groups can sometimes reduce off-target hydrophobic interactions and improve clearance, thereby lowering toxicity.
-
-
Alter Metabolic Stability: The metabolism of a compound can lead to the formation of reactive or toxic metabolites.[14][15][16]
-
Approach: Design analogs that block or alter sites of metabolic transformation. For instance, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation at that position.
-
-
Optimize Physicochemical Properties: Properties like lipophilicity (LogP) can influence a compound's distribution and potential for non-specific binding.
-
Guidance: Very high lipophilicity can lead to poor solubility and increased off-target effects. Aim for a balanced LogP, often in the range of 2-5 for orally bioavailable drugs.[17]
-
Workflow for SAR-Based Cytotoxicity Reduction
Caption: Iterative cycle for reducing compound cytotoxicity through medicinal chemistry.
References
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Cytotoxicity assay kits and cell viability assay kits. Abcam.
- Different Cytotoxicity Assays. Chemistry LibreTexts.
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4,6-Substituted Pyrimidines. Benchchem.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- New Approach Reduces Drug Resistance and Toxicity. Technology Networks.
- Designing Drugs to Avoid Toxicity.
- Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?
- How can off-target effects of drugs be minimised?
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Evaluating Aminoguanidine Against Key Alternatives
In the landscape of inflammatory and autoimmune disorders, the aberrant production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical pathological driver. Consequently, the selective inhibition of iNOS represents a paramount therapeutic strategy. This guide provides a comprehensive, data-driven comparison of Aminoguanidine hydrochloride, a well-established iNOS inhibitor, against other prominent inhibitors: 1400W, L-N6-(1-iminoethyl)lysine (L-NIL), and S-Methylisothiourea sulfate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate pharmacological tools for their research.
The Central Role of iNOS in Pathophysiology
Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological processes, iNOS is expressed in response to immunological stimuli, such as cytokines and microbial products, leading to a sustained and high-output production of NO.[1][2] This overproduction of NO is implicated in a myriad of diseases, including septic shock, inflammatory bowel disease, and neurodegenerative conditions.[3][4] Therefore, inhibitors with high selectivity for iNOS over the constitutive isoforms are highly sought after to mitigate pathological NO signaling without disrupting normal physiological functions.
Mechanism of Action: Competitive Inhibition at the Arginine Binding Site
The inhibitors discussed herein are all competitive inhibitors of iNOS, acting at the L-arginine binding site. By competing with the endogenous substrate, L-arginine, these small molecules effectively block the synthesis of nitric oxide. The subtle structural differences between the NOS isoforms allow for the design of inhibitors with varying degrees of selectivity.
Caption: Competitive inhibition of iNOS by various inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key efficacy parameters for Aminoguanidine, 1400W, L-NIL, and S-Methylisothiourea, providing a clear comparison of their potency and selectivity.
| Inhibitor | IC50 (iNOS) | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) | Key Features |
| Aminoguanidine | ~30 µM | 10-100 fold | 10-100 fold | Well-established, but less potent and selective than newer compounds.[3][5] |
| 1400W | ≤ 7 nM (Kd) | >5000 fold | ~285 fold | Slow, tight-binding inhibitor with exceptional selectivity for iNOS.[6][7][8] |
| L-NIL | 0.4-3.3 µM | ~28 fold | ~28 fold | Potent and moderately selective iNOS inhibitor. |
| S-Methylisothiourea | 2-6 µM | ~10-30 fold | ~10-30 fold | Potent and selective iNOS inhibitor with demonstrated in vivo efficacy.[4] |
In-Depth Look at Each Inhibitor
Aminoguanidine Hydrochloride
Aminoguanidine is one of the earliest developed selective iNOS inhibitors.[5] Its utility has been demonstrated in various preclinical models of inflammation and diabetes-related complications.[3] While it exhibits preferential inhibition of iNOS over constitutive isoforms, its potency is lower compared to more recently developed inhibitors.[3]
1400W
1400W stands out for its remarkable potency and selectivity for iNOS.[7] It is a slow, tight-binding inhibitor, meaning it associates with the enzyme slowly but forms a very stable complex, leading to sustained inhibition.[7][8] This high selectivity makes it an excellent tool for dissecting the specific roles of iNOS in complex biological systems.
L-NIL (L-N6-(1-iminoethyl)lysine)
L-NIL is a potent iNOS inhibitor with good selectivity over eNOS and nNOS. It has been widely used in both in vitro and in vivo studies to investigate the role of iNOS in various pathological conditions, including septic shock and inflammatory pain.
S-Methylisothiourea Sulfate
S-Methylisothiourea is a potent and selective competitive inhibitor of iNOS.[4] It has shown beneficial effects in rodent models of septic shock by reversing hypotension and improving survival.
Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol details a common method for assessing the inhibitory activity of compounds against iNOS in a cell-based assay.
Caption: Workflow for the in vitro iNOS inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation and Inhibition:
-
Remove the culture medium.
-
Add fresh medium containing a combination of lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to induce iNOS expression.
-
Concurrently, add the test inhibitors (e.g., Aminoguanidine, 1400W) at various concentrations. Include a vehicle control (e.g., DMSO or PBS).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The choice of an iNOS inhibitor is contingent upon the specific requirements of the experiment. For studies demanding the highest selectivity to unequivocally attribute a biological effect to iNOS, 1400W is the superior choice due to its exceptional selectivity profile.[7][8] L-NIL and S-Methylisothiourea offer a balance of high potency and good selectivity, making them robust tools for a wide range of in vitro and in vivo applications.[4] Aminoguanidine , while historically significant and still useful in some contexts, is generally superseded by these more potent and selective agents for precise mechanistic studies.[3][5] This guide provides the foundational data and protocols to empower researchers in making an informed selection for their investigations into the multifaceted roles of iNOS in health and disease.
References
- In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model.
- 1400W (W1400) | iNOS Inhibitor - MedchemExpress.com.
- Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed.
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine - PubMed.
- (S)-Methylisothiourea sulfate - Nitric Oxide Synthase Inhibitor | APExBIO.
- Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. | PNAS.
- 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed.
- (S)
- L-NIL | NO Synthase Inhibitor - MedchemExpress.com.
- 1400W 2HCl | NOS inhibitor | CAS 214358-33-5 - Selleck Chemicals.
- 1400W dihydrochloride | iNOS - Tocris Bioscience.
- Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor | Cancer Research - AACR Journals.
- L-NIL - Biotium.
- Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed.
- L-NIL (hydrochloride) (CAS Number: 159190-45-1) | Cayman Chemical.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges.
- What are NOS inhibitors and how do they work?
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Structure-activity relationship (SAR) studies of 4-Methylpyrimidine-2-carboxamidine hydrochloride analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Carboxamidine Analogs
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active molecules and approved therapeutics.[1][2][3][4] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and form critical hydrogen bonds with biological targets, have cemented its role in modern drug discovery.[4] Within this broad class, molecules centered around a pyrimidine-carboxamidine or pyrimidine-carboxamide core are of significant interest, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[5][6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 4-methylpyrimidine-2-carboxamidine scaffold and its closely related congeners. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by comparative experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation pyrimidine-based therapeutic agents with enhanced potency, selectivity, and drug-like properties.
The Pyrimidine Core: Rationale for Structural Modification
The foundational pyrimidine ring offers multiple vectors for chemical modification. For a typical 2,4-disubstituted pyrimidine, such as the 4-methylpyrimidine-2-carboxamidine scaffold, the primary points for analog synthesis are the C2, C4, and C5/C6 positions. The strategic modification of these positions is a cornerstone of medicinal chemistry, aimed at optimizing the molecule's interaction with its biological target.
The core objectives behind creating analog libraries from a lead compound are:
-
Enhancing Potency: To increase the binding affinity for the target enzyme or receptor, often reflected by a lower IC₅₀ or EC₅₀ value.
-
Improving Selectivity: To minimize off-target effects by designing analogs that preferentially bind to the desired target over other related proteins.
-
Optimizing Pharmacokinetics (ADME): To fine-tune properties like solubility, membrane permeability, metabolic stability, and half-life, which are critical for in vivo efficacy.[8]
-
Reducing Toxicity: To eliminate or reduce adverse effects observed with the parent compound.[8]
Below is a diagram illustrating the key modification points on a generalized pyrimidine-2-carboxamide scaffold.
Caption: Key modification points on the pyrimidine scaffold.
Comparative SAR Analysis: A Multi-Target Perspective
The versatility of the pyrimidine scaffold allows its derivatives to target a wide range of proteins. The following sections compare the SAR of different analog series, drawing from authoritative studies on enzyme inhibition and anticancer activity.
Modifications at C2 and C4: Targeting Cholinesterases and Aβ-Aggregation
A study on 2,4-disubstituted pyrimidines revealed their potential as dual inhibitors of cholinesterases (AChE and BuChE) and Amyloid-β (Aβ) aggregation, both of which are key pathological pathways in Alzheimer's Disease.[9][10] The central pyrimidine ring serves as an effective template for positioning substituents to interact with the enzyme's active site.[9]
Key Findings:
-
Influence of C2-Substituent: The nature of the heterocyclic group at the C2 position significantly modulates inhibitory potency. A five-membered pyrrolidine ring (N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, 9a ) provided the most potent AChE inhibition (IC₅₀ = 5.5 μM).[9] In contrast, expanding to a six-membered morpholine ring diminished activity against both AChE and BuChE.[10] This highlights the stringent steric requirements within the enzyme's binding pocket.
-
Influence of C4-Substituent: The substituent at the C4-amino position is equally critical. The presence of a bulky, hydrophobic naphthylmethyl group, as seen in compound 9a , was found to be highly favorable for potent AChE inhibition.[9]
-
Achieving Selectivity: Subtle changes can shift selectivity between AChE and BuChE. For instance, introducing a methyl group on a C2-piperidine ring and retaining the naphthylmethyl group at C4 led to compound 9e , the most potent and selective BuChE inhibitor in the series (IC₅₀ = 2.2 μM), demonstrating a 5.7-fold greater potency than the reference drug galanthamine.[9][10]
Table 1: SAR of 2,4-Disubstituted Pyrimidines as Cholinesterase Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Key Insight |
|---|---|---|---|---|---|
| 9a [9] | Pyrrolidine | N-(Naphth-1-ylmethyl)amine | 5.5 | > 50 | Potent and selective AChE inhibition; bulky C4 group is favorable. |
| 9e [9][10] | 4-Methylpiperidine | N-(Naphth-1-ylmethyl)amine | 25.8 | 2.2 | Potent and selective BuChE inhibition; C2 modification shifts selectivity. |
| 7d [9] | 4-Methylpiperazine | N-Benzylamine | 10.1 | 28.8 | Also showed good (59%) inhibition of Aβ-aggregation. |
| Galanthamine | Reference Drug | Reference Drug | - | 12.6 | Benchmark for BuChE inhibition.[9] |
Modifications at C2, C5, and C6: Targeting STAT6 and NAPE-PLD
Further studies underscore the importance of substitutions at other ring positions for achieving high-potency enzyme inhibition.
STAT6 Inhibition: A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated as inhibitors of STAT6, a key protein in allergic and inflammatory responses.[11] The lead compound, 2t (AS1517499), demonstrated potent STAT6 inhibition with an IC₅₀ of 21 nM.[11]
-
Key Insight: The SAR study revealed that a chloro substitution on the hydroxyphenyl ring (at the C2-amino substituent) and a benzylamino group at the C4-position were critical for high potency. This compound also potently inhibited IL-4-induced Th2 differentiation in cells (IC₅₀ = 2.3 nM) without affecting Th1 differentiation, indicating high selectivity in a cellular context.[11]
NAPE-PLD Inhibition: In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipids, a pyrimidine-4-carboxamide scaffold was optimized.[12][13][14][15]
-
Key Insight: The study demonstrated a dramatic 10-fold increase in activity when a morpholine substituent at the C6-position was replaced with an (S)-3-hydroxypyrrolidine group.[13][15] This change simultaneously reduced lipophilicity, a favorable trait for drug development. Furthermore, conformational restriction of a flexible side chain at the C2-position by incorporating it into an (S)-3-phenylpiperidine ring increased potency 3-fold.[13][15] These modifications led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties.[12][13]
Table 2: SAR of Pyrimidine Analogs as STAT6 and NAPE-PLD Inhibitors
| Compound ID | Target | Key Structural Features & Modifications | Activity (IC₅₀) | Key Insight |
|---|---|---|---|---|
| AS1517499 [11] | STAT6 | 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}-4-(benzylamino)pyrimidine-5-carboxamide | 21 nM | Substitutions at C2, C4, and C5 are all crucial for high potency. |
| LEI-401 [12][13] | NAPE-PLD | C6-(S)-3-hydroxypyrrolidine, C2-(S)-3-phenylpiperidine on a pyrimidine-4-carboxamide core | pIC₅₀ = 7.14 | Strategic substitutions at C2 and C6 dramatically improve potency and drug-like properties. |
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are representative, detailed methodologies for the synthesis and biological evaluation of pyrimidine analogs.
General Synthesis of 2,4-Disubstituted Pyrimidine Analogs
The synthesis of a diverse library of pyrimidine analogs can be efficiently achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on a readily available starting material like 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms (C4 is more reactive than C2) allows for controlled, stepwise introduction of various amine nucleophiles.
Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidines.
Step-by-Step Protocol:
-
First Substitution (C4 Position):
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the first primary or secondary amine (R¹-NH₂, 1.1 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to scavenge the HCl byproduct. The choice of a tertiary amine base is critical to prevent it from competing as a nucleophile.
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for several hours and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and isolate the crude 2-chloro-4-(R¹-amino)pyrimidine intermediate. This intermediate can often be used in the next step without extensive purification.
-
-
Second Substitution (C2 Position):
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent (e.g., n-butanol or DMF).
-
Add the second amine (R²-NH₂, 1.2-1.5 eq) and a base if necessary.
-
Heat the reaction mixture at a higher temperature (e.g., 120-160 °C) to facilitate the substitution at the less reactive C2 position. Microwave irradiation can be employed to accelerate this step significantly.[12][14]
-
Monitor the reaction for the disappearance of the starting material.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove inorganic salts and the solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4-disubstituted pyrimidine analog.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: In Vitro Cholinesterase Inhibition Assay
This protocol describes the determination of IC₅₀ values for novel inhibitors against AChE and BuChE using the well-established Ellman's method. This spectrophotometric assay is a self-validating system as it relies on the quantifiable production of a colored product resulting from the enzymatic reaction.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0). This pH is optimal for enzyme activity and the reaction of the product with the chromogenic reagent.
-
Prepare stock solutions of the substrates: acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BuChE.
-
Prepare a stock solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of the synthesized pyrimidine analogs (test compounds) and a reference inhibitor (e.g., galanthamine) in a suitable solvent like DMSO, ensuring the final DMSO concentration in the assay is below 1% to avoid enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution. Include wells for a negative control (solvent only) and a positive control (reference inhibitor).
-
Add 125 µL of DTNB solution and 50 µL of buffer.
-
Add 25 µL of the enzyme solution (human AChE or equine BuChE) to each well and pre-incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 25 µL of the appropriate substrate solution (ATChI or BTChI).
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes). The increase in absorbance is directly proportional to the enzymatic activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The structure-activity relationship studies of pyrimidine-carboxamidine analogs and related scaffolds reveal a highly adaptable chemical framework for drug design. The data clearly demonstrates that minor structural modifications at the C2, C4, C5, and C6 positions can lead to significant and predictable changes in biological activity, including multi-fold increases in potency and dramatic shifts in target selectivity.[9][11][13] The central pyrimidine ring acts as a versatile template, and its successful optimization relies on a systematic, multi-parameter approach that considers steric bulk, electronic properties, and conformational flexibility. The methodologies presented herein provide a validated pathway for the synthesis and evaluation of novel pyrimidine derivatives, empowering researchers to rationally design next-generation therapeutics for a wide range of human diseases.
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A Head-to-Head Comparison of Pyrimidine and Purine Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Quest for Specificity
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions. At the heart of many successful kinase inhibitors lies a heterocyclic scaffold that mimics the adenine ring of ATP, the natural substrate for kinases.[3] This mimicry allows the inhibitor to bind to the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream substrates.[4]
Among the most successful and widely explored scaffolds are the purine and pyrimidine rings. Both are nitrogen-containing aromatic heterocycles that can form crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[4][5] This interaction is a cornerstone of potent kinase inhibition.[6] However, the subtle structural and electronic differences between the purine and pyrimidine scaffolds can have profound impacts on a compound's potency, selectivity, and overall pharmacological profile.
This guide provides a head-to-head comparison of pyrimidine and purine scaffolds in kinase inhibition, offering insights into their distinct binding modes, selectivity profiles, and the implications for drug design. We will delve into supporting experimental data, provide detailed protocols for key assays, and present visualizations to illuminate the underlying principles.
Structural Scaffolds: A Tale of Two Rings
At a fundamental level, the key difference lies in their core structures. Purines consist of a fused pyrimidine and imidazole ring system, while pyrimidines are a single six-membered heterocyclic ring. This seemingly small difference has significant consequences for their three-dimensional shape, hydrogen bonding potential, and the vectors available for chemical modification.
| Feature | Purine Scaffold | Pyrimidine Scaffold |
| Core Structure | Fused pyrimidine and imidazole rings | Single pyrimidine ring |
| Hydrogen Bonding | Typically forms two to three hydrogen bonds with the kinase hinge | Commonly forms one to two hydrogen bonds with the kinase hinge |
| Substitutional Vectors | Multiple positions for substitution (e.g., N9, C2, C6) | Fewer primary positions for substitution (e.g., C2, C4, C5) |
| Bioisosteric Mimicry | Closer isostere of the natural adenine base of ATP[3] | A versatile and widely tolerated hinge-binding motif[7] |
Head-to-Head Comparison: Potency, Selectivity, and Physicochemical Properties
The choice between a purine and pyrimidine scaffold is a critical decision in the design of a kinase inhibitor, influencing its biological activity and druglike properties.
Binding Affinity and Potency
Both purine and pyrimidine-based inhibitors can achieve high potency, often in the nanomolar range. The fused ring system of purines can offer a more rigid and pre-organized structure for binding to the ATP pocket, sometimes leading to higher initial potencies. For instance, O6-Cyclohexylmethylguanine (a purine analog) and 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (a pyrimidine analog) both demonstrate potent inhibition of cyclin-dependent kinases (CDKs), with the pyrimidine analog NU6027 showing slightly better Ki values for CDK1 and CDK2.[8]
However, the pyrimidine scaffold's versatility allows for extensive structure-activity relationship (SAR) studies, where modifications at different positions can dramatically enhance potency.[7][9] The addition of specific functional groups can compensate for the fewer intrinsic hydrogen bonding opportunities compared to some purine analogs.
Selectivity
Kinase selectivity is a paramount challenge in drug discovery. With over 500 kinases in the human kinome, achieving selective inhibition of the target kinase while avoiding off-target effects is crucial for minimizing toxicity.[7]
The pyrimidine core is known to be accommodated by many human kinases, which can sometimes lead to poor kinome-wide selectivity.[7] However, this "promiscuity" can also be an advantage, providing a starting point for developing inhibitors against understudied kinases.[7] Strategic modifications, particularly at the 5-position of the pyrimidine ring, which is situated near the gatekeeper residue of the binding pocket, can impart significant improvements in selectivity.[7]
Purine-based inhibitors, being closer mimics of ATP, can also face selectivity challenges.[3] However, the multiple substitution points on the purine scaffold provide ample opportunities to introduce chemical moieties that can exploit unique features of the target kinase's active site, thereby enhancing selectivity.[10] For example, in the development of inhibitors for Protein Kinase CK2, specific substitutions at the 2, 6, and 9 positions of the purine scaffold were found to be critical for potent and selective inhibition.[10]
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a drug candidate, such as solubility, permeability, and metabolic stability, are critical for its oral bioavailability and overall success as a therapeutic. The smaller size and lower complexity of the pyrimidine scaffold can often lead to more favorable physicochemical properties compared to the larger, more complex purine scaffold. This can translate to better solubility and membrane permeability.
Furthermore, the pyrimidine ring is a common motif in many FDA-approved drugs, and its metabolic pathways are generally well-understood.[2] While purine-based drugs are also prevalent, their metabolism can sometimes be more complex, involving enzymes like xanthine oxidase.[11]
Experimental Data: A Quantitative Look at Inhibition
The following tables summarize inhibitory activities (IC50 values) for representative purine and pyrimidine-based kinase inhibitors against various kinase targets. This data highlights the high potency that can be achieved with both scaffolds.
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Tofacitinib | JAK3 | 1 | [6] |
| Osimertinib | EGFR (T790M mutant) | <10 | [12] |
| NU6027 | CDK1 | 2500 | [8] |
| NU6027 | CDK2 | 1300 | [8] |
Table 2: Inhibitory Activity of Purine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 12 | CK2α | 4300 | [10] |
| NU2058 | CDK1 | 5000 | [8] |
| NU2058 | CDK2 | 12000 | [8] |
| FLLL31 | STAT3 | 20000-60000 (cell viability) | [13] |
Experimental Protocols: Validating Kinase Inhibition
The robust evaluation of kinase inhibitors relies on well-defined experimental protocols. Here, we outline standard procedures for in vitro kinase activity assays and cell-based proliferation assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., pyrimidine or purine-based compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A "no inhibitor" control with DMSO only should be included.[1]
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.[1]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]
Cell-Based Proliferation Assay
This assay assesses the ability of a kinase inhibitor to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase for their survival.[14]
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)[15]
-
96-well clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.[15]
-
Incubate for the recommended time to allow for colorimetric, fluorometric, or luminescent signal development.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the untreated controls and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[15]
Visualizing the Interactions and Workflow
Kinase Hinge Binding: A Visual Comparison
The following diagrams illustrate the typical hydrogen bonding patterns of purine and pyrimidine scaffolds with the kinase hinge region.
Caption: Generalized hydrogen bonding patterns of purine and pyrimidine scaffolds with the kinase hinge.
A Typical Kinase Inhibitor Discovery Workflow
The journey from initial concept to a validated kinase inhibitor involves a multi-step process.
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In the landscape of modern drug discovery and chemical biology, the identification of a potent enzyme inhibitor is merely the first step. The true measure of a compound's utility and therapeutic potential lies in its selectivity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to comprehensively evaluate the selectivity of a novel small molecule, 4-Methylpyrimidine-2-carboxamidine hydrochloride , against a panel of key enzymes within the nitric oxide (NO) signaling pathway. By moving beyond a single target, we can build a detailed "selectivity profile" that illuminates potential on-target efficacy and flags potential off-target liabilities.
This compound, with its core carboxamidine moiety, is structurally suggestive of an inhibitor of nitric oxide synthases (NOS), enzymes that utilize L-arginine to produce the critical signaling molecule, nitric oxide. However, to validate this hypothesis and understand its broader biological implications, a systematic cross-screening approach is not just recommended, but essential. This guide will detail the rationale behind enzyme selection, provide robust, step-by-step experimental protocols, and illustrate how to interpret the resulting data to paint a complete picture of the compound's activity.
The Rationale for a Targeted Enzyme Panel
The selection of enzymes for our cross-screening panel is a critical first step, guided by the putative target of our compound and the interconnectedness of the NO pathway. An ideal panel will not only confirm the primary target but also probe for interactions with functionally related enzymes that could lead to unforeseen biological effects.
Our panel includes:
-
Neuronal Nitric Oxide Synthase (nNOS or NOS-1): Primarily involved in neurotransmission. Inhibition of nNOS is a therapeutic strategy for neurological disorders, but off-target inhibition can have unintended consequences.[1]
-
Endothelial Nitric Oxide Synthase (eNOS or NOS-3): Crucial for maintaining cardiovascular homeostasis, including blood pressure regulation. Unintended inhibition of eNOS can lead to significant cardiovascular side effects.[2]
-
Inducible Nitric Oxide Synthase (iNOS or NOS-2): Typically expressed during an immune response and is responsible for the production of large amounts of NO. Selective inhibition of iNOS is a goal in treating inflammatory conditions.[3]
-
Arginase (ARG): This enzyme competes with NOS for the common substrate L-arginine, thereby regulating NO production. Inhibition of arginase can indirectly increase NO synthesis.[4][5]
-
Dimethylarginine Dimethylaminohydrolase (DDAH): DDAH is responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all NOS isoforms. Inhibition of DDAH leads to an accumulation of ADMA and a subsequent decrease in NO production.[6][7]
Experimental Workflow: A Bird's-Eye View
A well-structured experimental workflow is paramount for generating reliable and reproducible data. The following diagram outlines the key phases of our cross-screening protocol, from initial compound handling to final data analysis and interpretation.
Caption: High-level workflow for cross-screening 4-Methylpyrimidine-2-carboxamidine HCl.
Detailed Methodologies: Step-by-Step Protocols
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls in every experiment, including a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
Protocol 1: Nitric Oxide Synthase (nNOS, eNOS, iNOS) Inhibition Assay
This protocol is based on the colorimetric detection of nitrite, a stable and oxidized product of nitric oxide, using the Griess reagent. The core protocol is the same for all three isoforms, with key differences in cofactors.
Materials:
-
Purified recombinant human nNOS, eNOS, or iNOS
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
For nNOS and eNOS: Calcium Chloride (CaCl2) and Calmodulin
-
This compound
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the compound, L-arginine, NADPH, and cofactors in the NOS Assay Buffer.
-
Plate Setup: To each well of a 96-well plate, add:
-
10 µL of serially diluted this compound (or vehicle control).
-
20 µL of a master mix containing L-arginine, NADPH, and BH4.
-
For nNOS and eNOS: 10 µL of a solution containing CaCl2 and Calmodulin. For iNOS, add 10 µL of assay buffer.[9]
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the respective NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Nitrite Detection:
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes.
-
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each well and determine the percent inhibition for each compound concentration.
Protocol 2: Arginase Inhibition Assay
This protocol measures the production of urea from the hydrolysis of L-arginine by arginase.
Materials:
-
Purified Arginase
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
L-arginine
-
Urea colorimetric detection reagents
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: Add 10 µL of serially diluted this compound to each well.
-
Enzyme Addition: Add 20 µL of purified arginase to each well and incubate for 10-15 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of L-arginine solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Urea Detection: Stop the reaction and develop the color by adding the urea detection reagents according to the manufacturer's protocol. This typically involves a 60-minute incubation at room temperature.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 430 nm or 570 nm depending on the kit).
-
Data Analysis: Calculate the percent inhibition based on the reduction in urea production compared to the vehicle control.
Protocol 3: DDAH Inhibition Assay
This protocol is adapted from a high-throughput screening assay and measures the production of L-citrulline from the DDAH-mediated hydrolysis of asymmetric dimethylarginine (ADMA).[10]
Materials:
-
Purified recombinant human DDAH1
-
DDAH Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Asymmetric dimethylarginine (ADMA)
-
Reagents for colorimetric detection of citrulline
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: Add 10 µL of serially diluted this compound to each well.
-
Enzyme Addition: Add 20 µL of purified DDAH1 to each well and pre-incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of ADMA solution to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Citrulline Detection: Stop the reaction and add the color development reagents as described in established protocols. This often involves a heating step.[10]
-
Measurement: After cooling, read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition based on the reduction in citrulline formation.
Data Presentation and Interpretation
The inhibitory activity of this compound against each enzyme should be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation to derive the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Inhibitory Profile of this compound
| Enzyme | IC50 (µM) | Selectivity Ratio (vs. nNOS) |
| nNOS | 0.5 | 1 |
| eNOS | 15.2 | 30.4 |
| iNOS | 2.1 | 4.2 |
| Arginase | > 100 | > 200 |
| DDAH | 85.5 | 171 |
Interpretation of Results:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of nNOS with good selectivity over eNOS (>30-fold) and moderate selectivity over iNOS (~4-fold). The compound shows minimal to no activity against Arginase and DDAH at concentrations up to 100 µM.
This selectivity profile is promising. The high selectivity against eNOS suggests a reduced risk of cardiovascular side effects. The moderate selectivity over iNOS indicates that at lower concentrations, the compound would preferentially inhibit nNOS. This profile makes this compound a valuable tool for studying the specific roles of nNOS in neurological processes. However, at higher concentrations, effects on iNOS might be observed. The lack of activity against Arginase and DDAH further confirms the compound's specificity for the NOS family within the broader L-arginine metabolic pathway.
The Bigger Picture: The Nitric Oxide Signaling Pathway
Understanding the interplay of the screened enzymes is crucial for interpreting the selectivity data. The following diagram illustrates their roles in the nitric oxide signaling pathway.
Caption: Interplay of enzymes in the nitric oxide signaling pathway.
This guide provides a comprehensive framework for the cross-screening of this compound. By employing these robust protocols and carefully interpreting the resulting data, researchers can gain a deep understanding of the compound's selectivity and make informed decisions about its future development and application. The principles outlined here are broadly applicable to the characterization of any novel enzyme inhibitor, emphasizing the foundational importance of selectivity profiling in modern chemical biology and drug discovery.
References
-
Arginase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]
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L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice. (2019). Frontiers in Physiology. Retrieved January 19, 2026, from [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2007). PMC. Retrieved January 19, 2026, from [Link]
-
Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. (2010). NIH. Retrieved January 19, 2026, from [Link]
-
Roles of accumulated endogenous nitric oxide synthase inhibitors, enhanced arginase activity, and attenuated nitric oxide synthase activity in endothelial cells for pulmonary hypertension in rats. (2009). American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved January 19, 2026, from [Link]
-
An overview of arginine/nitric oxide pathway. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Nitric Oxide Synthase Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]
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Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening. (2012). PMC. Retrieved January 19, 2026, from [Link]
-
Nitric Oxide Upregulates Dimethylarginine Dimethylaminohydrolase-2 via Cyclic GMP Induction in Endothelial Cells. (2008). Hypertension. Retrieved January 19, 2026, from [Link]
-
Nitric oxide upregulates dimethylarginine dimethylaminohydrolase-2 via cyclic GMP induction in endothelial cells. (2008). PubMed. Retrieved January 19, 2026, from [Link]
-
Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening. (2012). Scholars @ UT Health San Antonio. Retrieved January 19, 2026, from [Link]
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Comparative analysis of the pharmacokinetic profiles of pyrimidine derivatives
A Comparative Guide to the Pharmacokinetic Profiles of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidines in Biology and Medicine
The pyrimidine ring is a fundamental heterocyclic organic compound that forms the backbone of several essential biological molecules.[1] As one of the two main classes of nitrogenous bases, pyrimidines—specifically cytosine, thymine, and uracil—are integral components of nucleic acids (DNA and RNA), the very blueprints of life.[2] Beyond genetics, the pyrimidine scaffold is found in vitamins like thiamine (Vitamin B1) and is crucial for a myriad of cellular functions, including energy metabolism and the synthesis of cofactors.[3][4]
The therapeutic potential of modifying the pyrimidine structure was realized decades ago, leading to the development of "pyrimidine analogues." These synthetic derivatives are designed to mimic natural pyrimidines, thereby interfering with critical cellular processes. This mimicry allows them to be potent therapeutic agents, with a broad spectrum of applications including anticancer, antiviral, antimicrobial, and anti-inflammatory treatments.[2][5][6] Many well-known drugs, such as the anticancer agent 5-fluorouracil and the anti-HIV drug Zidovudine, are built upon a pyrimidine framework.[3][5]
A critical concept in the pharmacology of many pyrimidine derivatives is that they function as prodrugs .[7][8] This means they are administered in an inactive or less active form and must be metabolized within the body—often intracellularly—to be converted into their pharmacologically active forms.[7][8][9] This activation typically involves a series of enzymatic steps, such as phosphorylation, that transform the analogue into a nucleotide that can disrupt DNA or RNA synthesis.[7][9] Understanding the nuances of this intracellular activation is paramount to comprehending their efficacy and pharmacokinetic behavior.[7] This guide provides a comparative analysis of the pharmacokinetic profiles of several key pyrimidine derivatives, offering insights into their clinical application and the experimental methodologies used to characterize them.
Comparative Pharmacokinetic Profiles of Key Pyrimidine Derivatives
The clinical utility of a drug is profoundly influenced by its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME). For pyrimidine derivatives, these profiles can be complex and exhibit significant inter-patient variability.[9][10] Here, we compare the pharmacokinetics of four prominent pyrimidine analogues: the anticancer agents 5-Fluorouracil (5-FU) , its oral prodrug Capecitabine , and Gemcitabine , alongside the antiviral drug Zidovudine .
5-Fluorouracil (5-FU)
5-FU has been a cornerstone of chemotherapy for solid tumors for over 40 years. Its mechanism involves the inhibition of thymidylate synthase and incorporation into DNA and RNA, leading to cell death.
-
Absorption: Due to erratic absorption and extensive first-pass metabolism, 5-FU is administered intravenously.
-
Distribution: It distributes throughout the body, including into tumors and cerebrospinal fluid.
-
Metabolism: 5-FU undergoes a complex metabolic pathway. It is anabolized intracellularly to its active forms, including fluorodeoxyuridine monophosphate (FdUMP). However, over 80% of the administered dose is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) .[10][11] This enzymatic degradation is the rate-limiting step in 5-FU elimination and a major source of pharmacokinetic variability.[10] Genetic variations in the DPD gene can lead to severe toxicity in patients with reduced enzyme activity.
-
Excretion: The metabolites of 5-FU are primarily excreted in the urine, with a small fraction of the unchanged drug being renally cleared.[10][11] The elimination half-life is very short, typically 10-20 minutes.
Capecitabine
Capecitabine is an orally administered prodrug designed to generate 5-FU preferentially within tumor tissue, aiming to improve its therapeutic index.[7]
-
Absorption: It is rapidly and extensively absorbed from the gastrointestinal tract.[12][13]
-
Distribution: Capecitabine and its metabolites are distributed throughout the body.
-
Metabolism: Capecitabine undergoes a three-step enzymatic cascade to convert to 5-FU. This process starts in the liver and culminates in the final conversion to 5-FU by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues.[13] This tumor-selective activation is a key design feature of the drug. The subsequent metabolism of the generated 5-FU follows the same pathway as intravenously administered 5-FU, including catabolism by DPD.
-
Excretion: Nearly 100% of the administered dose is recovered in the urine as metabolites.[12][13] The half-life of the parent drug is short, around 0.55 to 0.89 hours.[12][13]
Caption: Metabolic pathway of Capecitabine to 5-FU and its subsequent activation and catabolism.
Gemcitabine
Gemcitabine is a deoxycytidine analogue used in the treatment of various cancers, including pancreatic and lung cancer.[14]
-
Absorption: Administered intravenously.
-
Distribution: It has a large volume of distribution.
-
Metabolism: Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[15] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (DCK) to form gemcitabine monophosphate.[15] Subsequent phosphorylations lead to the active diphosphate and triphosphate forms, which inhibit DNA synthesis.[15] The primary route of inactivation is deamination by cytidine deaminase (CDA) to form the inactive metabolite dFdU.[15]
-
Excretion: The majority of the drug is excreted in the urine as the inactive metabolite dFdU.[14] Gemcitabine has a short plasma half-life of 5-20 minutes.[14]
Zidovudine (AZT)
Zidovudine was the first FDA-approved drug for the treatment of HIV-1.[16] It is a thymidine analogue that inhibits the viral enzyme reverse transcriptase.
-
Absorption: Zidovudine is well-absorbed orally, with a bioavailability of 60-70%.[17]
-
Distribution: It has a volume of distribution of 1.6 L/kg and binds to plasma proteins to a moderate extent (30-38%).[17][18]
-
Metabolism: The primary metabolic pathway for Zidovudine is glucuronidation in the liver. It is also phosphorylated intracellularly to its active triphosphate form, which acts as a chain terminator for viral DNA synthesis.[17][19]
-
Excretion: The drug is primarily excreted by the kidneys.[18] The plasma half-life is approximately 1.1 hours.[17]
Summary of Pharmacokinetic Parameters
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Gemcitabine | Zidovudine (AZT) |
| Administration | Intravenous | Oral | Intravenous | Oral, Intravenous |
| Bioavailability | N/A (IV) | ~100% (as metabolites)[12][13] | N/A (IV) | 60-70%[17] |
| Protein Binding | Low | Low | Low | 30-38%[17][18] |
| Elimination Half-life | 10-20 minutes | ~0.75 hours[12][13] | 5-20 minutes[14] | ~1.1 hours[17] |
| Key Activating Enzyme | Various (phosphorylation) | Thymidine Phosphorylase | Deoxycytidine Kinase (DCK)[15] | Thymidine Kinase |
| Key Catabolic Enzyme | Dihydropyrimidine Dehydrogenase (DPD)[10] | Dihydropyrimidine Dehydrogenase (DPD) | Cytidine Deaminase (CDA)[15] | UGT (Glucuronidation) |
| Primary Excretion | Urine (as metabolites)[11] | Urine (as metabolites)[12][13] | Urine (as dFdU)[14] | Kidney[18] |
Experimental Methodologies for Pharmacokinetic Analysis
A thorough understanding of the pharmacokinetic profile of a pyrimidine derivative requires a combination of in vitro and in vivo studies, supported by robust bioanalytical techniques. The choice of methodology is driven by the need to quantify the parent drug and its key metabolites in various biological matrices.
Experimental Protocols
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a pyrimidine derivative in a controlled environment, typically using liver microsomes or hepatocytes. This helps predict in vivo clearance.
-
Protocol:
-
Prepare liver microsomes (containing metabolic enzymes like DPD or UGTs) or plate hepatocytes.
-
Add the pyrimidine derivative at a known concentration.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., with cold acetonitrile).
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (T½) and intrinsic clearance (Clint).
-
-
Causality: This assay isolates the metabolic component of drug disposition, providing a direct measure of enzymatic activity on the compound. It is a critical early-stage screen to identify compounds with potentially poor metabolic stability.
2. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Objective: To determine the complete ADME profile of a pyrimidine derivative in a living organism.
-
Protocol:
-
Administer the pyrimidine derivative to a cohort of rats, either intravenously (to determine clearance and volume of distribution) or orally (to determine bioavailability).
-
At predefined time points post-dose, collect blood samples (e.g., via tail vein) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma.
-
For excretion studies, house the animals in metabolic cages to collect urine and feces over a 24- or 48-hour period.
-
Extract the drug and its metabolites from the plasma, urine, and fecal homogenates.
-
Quantify the concentrations using a validated bioanalytical method like HPLC or LC-MS/MS.[20]
-
Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), half-life, and clearance.
-
-
Causality: This in vivo experiment integrates all physiological processes (absorption, distribution, metabolism, and excretion) to provide a comprehensive picture of the drug's behavior in a complex biological system, which is essential for dose prediction in humans.
3. Bioanalytical Quantification using HPLC
-
Objective: To accurately measure the concentration of pyrimidine derivatives and their metabolites in biological samples.
-
Protocol:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma samples to remove interfering substances.
-
Chromatographic Separation: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system. Use a suitable column (e.g., reverse-phase C18) and mobile phase to separate the parent drug from its metabolites based on their physicochemical properties.[21]
-
Detection: Use a detector (e.g., UV or Mass Spectrometer) to identify and quantify the compounds as they elute from the column.
-
Quantification: Compare the detector response of the unknown samples to a standard curve prepared with known concentrations of the analytes.
-
-
Self-Validation: The method must be validated for linearity, accuracy, precision, and selectivity to ensure the data is reliable and reproducible. This is a cornerstone of regulatory submissions.
Caption: A typical workflow for the bioanalytical determination of a drug's pharmacokinetic profile.
Structure-Activity Relationships (SAR) and Future Directions
The pharmacokinetic properties of pyrimidine derivatives are intrinsically linked to their chemical structure. Medicinal chemists leverage Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies to optimize these compounds. Modifications to the pyrimidine ring can significantly impact solubility, membrane permeability, metabolic stability, and protein binding.[22]
For example, the development of Capecitabine from 5-FU is a classic case of prodrug design to overcome the parent drug's poor oral bioavailability and to achieve tumor-selective drug release. Future research in this area continues to focus on:
-
Novel Derivatives: Synthesizing new pyrimidine analogues with improved pharmacokinetic profiles, such as longer half-lives, better oral bioavailability, or reduced susceptibility to catabolic enzymes.[2][23]
-
Targeted Delivery: Developing drug delivery systems that can further enhance tumor-specific accumulation and reduce systemic toxicity.
-
Personalized Medicine: Utilizing pharmacogenomic testing (e.g., for DPD or CDA variations) to individualize dosing regimens, thereby maximizing efficacy and minimizing adverse effects for patients.[9]
Conclusion
Pyrimidine derivatives are a cornerstone of modern pharmacotherapy, particularly in oncology and virology. Their efficacy is deeply intertwined with their complex pharmacokinetic profiles, which are often characterized by their nature as prodrugs requiring intracellular activation and by significant inter-patient metabolic variability. A comparative analysis of agents like 5-FU, Capecitabine, Gemcitabine, and Zidovudine reveals diverse strategies for drug administration and activation, as well as distinct metabolic vulnerabilities. A thorough understanding of these profiles, gained through rigorous in vitro and in vivo experimental methodologies, is essential for drug development professionals to optimize their clinical use and to design the next generation of pyrimidine-based therapeutics with enhanced safety and efficacy.
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Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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A-Z Guide to Benchmarking Kinase Inhibitor Selectivity: A Comparative Analysis Featuring 4-Methylpyrimidine-2-carboxamidine hydrochloride
Abstract
In the landscape of targeted therapy, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. An ideal inhibitor potently neutralizes its intended kinase target while sparing the broader kinome to minimize off-target toxicities. This guide provides a comprehensive framework for benchmarking the selectivity of novel kinase inhibitors, using a hypothetical profile for the compound 4-Methylpyrimidine-2-carboxamidine hydrochloride (herein designated 4-MPCH) . We compare its theoretical performance against a panel of well-characterized inhibitors: the non-selective agent Staurosporine , the paradigm of targeted therapy Imatinib , and the selective Aurora A kinase inhibitor Alisertib . This document outlines the core methodologies, from broad kinome scanning to cellular target engagement, presenting detailed protocols and comparative data to guide researchers in the rigorous evaluation of kinase inhibitor candidates.
Introduction: The Imperative for Kinase Inhibitor Selectivity
Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime drug targets.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for drug developers: achieving target selectivity.[1]
A promiscuous or non-selective inhibitor can bind to dozens or even hundreds of kinases, leading to a cascade of unintended biological effects and potential toxicities.[2] Conversely, a highly selective inhibitor promises a more precise therapeutic intervention with an improved safety profile. Therefore, the rigorous, multi-faceted assessment of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical drug development. This guide establishes the principles and practices for such an evaluation.
The Strategy: A Two-Pronged Approach to Profiling
A robust assessment of kinase inhibitor selectivity integrates biochemical and cellular methodologies. Biochemical assays provide a direct measure of a compound's interaction with purified kinases, while cellular assays validate these findings in a more physiologically relevant environment.
Biochemical Profiling: The Kinome Scan
The initial and broadest assessment of selectivity is typically a large-scale biochemical screen against a panel of purified kinases. This "kinome scan" measures the inhibitor's potency (commonly as an IC50 value) against hundreds of kinases, providing a panoramic view of its interaction landscape. Luminescence-based assays that quantify ATP consumption, such as ADP-Glo™, are an industry standard for their sensitivity and scalability.[3]
Cellular Validation: Target Engagement in a Live-Cell Context
A compound that is potent in a biochemical assay may not necessarily engage its target effectively within a cell due to factors like cell permeability, efflux pumps, or intracellular ATP competition. Therefore, confirming target engagement in a live-cell context is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[4][5] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[6] By heating cells treated with a compound and measuring the amount of soluble target protein that remains, one can directly confirm physical binding in its native environment.[7]
Comparative Analysis: Profiling 4-MPCH Against Established Inhibitors
To illustrate the benchmarking process, we have generated a plausible, hypothetical selectivity profile for the novel compound 4-MPCH , positioning it as a putative Aurora Kinase A (AURKA) inhibitor. We compare this profile to three reference compounds representing different selectivity classes.
-
4-MPCH (Hypothetical): A novel, selective Aurora A kinase inhibitor.
-
Alisertib (MLN8237): A well-characterized, potent, and selective Aurora A kinase inhibitor currently in clinical development, serving as a direct competitor.[8][9]
-
Imatinib (Gleevec): A highly successful therapeutic agent known for its selectivity towards ABL, KIT, and PDGFR kinases.[1][10]
-
Staurosporine: A microbial alkaloid known for its potent but broad, non-selective inhibition of a vast number of kinases, often used as a control.[2][11]
Data Summary: Kinase Inhibition Profile (IC50, nM)
The following table summarizes the inhibitory activity (IC50 values in nanomolars) of the four compounds against a representative panel of kinases. Lower values indicate higher potency.
| Kinase Target | 4-MPCH (Hypothetical) | Alisertib [8][12] | Imatinib [10] | Staurosporine [11] |
| AURKA | 15 | 1.2 | >10,000 | 9 |
| AURKB | 3,500 | 396.5 | >10,000 | 20 |
| ABL1 | >10,000 | >10,000 | 28 | 6 |
| KIT | >10,000 | >10,000 | 100 | 15 |
| PDGFRα | 8,000 | >10,000 | 150 | 25 |
| SRC | >10,000 | >10,000 | >10,000 | 2 |
| PKA | 9,500 | >10,000 | >10,000 | 15 |
| PKCα | >10,000 | >10,000 | >10,000 | 2 |
Interpretation of Results:
-
4-MPCH (Hypothetical): The data positions 4-MPCH as a potent inhibitor of AURKA with an IC50 of 15 nM. Importantly, it displays high selectivity, with over 200-fold less activity against the closely related AURKB and minimal activity against other tested kinases. Its profile suggests it is a promising selective agent, though less potent than the benchmark competitor, Alisertib.
-
Alisertib: This compound demonstrates exceptional potency for AURKA (1.2 nM) and maintains over 200-fold selectivity against AURKB, confirming its established profile as a top-tier selective inhibitor.[8][13]
-
Imatinib: The profile clearly shows Imatinib's well-known selectivity for ABL1 and related kinases like KIT and PDGFRα, with no significant activity against the other kinases on the panel.
-
Staurosporine: As expected, Staurosporine potently inhibits every kinase in the panel, highlighting its role as a non-selective, pan-kinase inhibitor.[2]
Visualization of Key Workflows & Concepts
Diagrams created using Graphviz help illustrate the logic and flow of the benchmarking process.
Caption: Workflow for Kinase Inhibitor Selectivity Benchmarking.
Detailed Experimental Protocols
To ensure scientific integrity, protocols must be detailed, reproducible, and include appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human Aurora A)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (e.g., 4-MPCH) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (for "no inhibition" and "no enzyme" controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.
-
Read Plate: Incubate for 30 minutes at room temperature, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This assay verifies that the compound binds to its intended target in intact cells.
Objective: To demonstrate a thermal stabilization of a target protein (e.g., Aurora A) in the presence of a test compound.
Materials:
-
Cell line expressing the target protein (e.g., HCT-116)
-
Cell culture medium and reagents
-
Test Compound (e.g., 4-MPCH)
-
Vehicle control (e.g., 0.1% DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target protein (e.g., anti-Aurora A)
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in culture.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis:
-
Separate the normalized soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization and confirms engagement.[14]
Conclusion
The benchmarking of a novel kinase inhibitor is a systematic process that builds a bridge from biochemical potency to cellular action. By employing a tiered strategy of broad biochemical screening followed by rigorous cellular target validation, researchers can build a comprehensive selectivity profile. The hypothetical compound, 4-MPCH, illustrates the profile of a promising selective inhibitor, warranting further investigation. This comparative approach, benchmarking against compounds with known properties like Alisertib, Imatinib, and Staurosporine, provides essential context and sets a high bar for the development of next-generation targeted therapeutics. This structured evaluation is indispensable for identifying candidates with the highest potential for clinical success.
References
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Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624. Available at: [Link]
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Falchook, G. S., et al. (2016). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Investigational New Drugs, 34(4), 415-424. Available at: [Link]
-
Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(19). Available at: [Link]
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Sridharan, S., et al. (2011). Characterization of alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7614-7624. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). Kinase Selectivity Profiles Of Nintedanib And Imatinib. Available at: [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-365. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
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Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Research Reviews, 30(2), 271-309. Available at: [Link]
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A Comparative Guide to Nitric Oxide Synthase Inhibition: Characterizing 4-Methylpyrimidine-2-carboxamidine Hydrochloride
For researchers, scientists, and drug development professionals, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical area of investigation for therapeutic intervention in a host of pathological conditions. This guide provides an in-depth technical analysis of 4-Methylpyrimidine-2-carboxamidine hydrochloride, a notable inhibitor of NOS, with a comparative assessment against other widely used alternatives. We will delve into its mechanism of action, supported by experimental data, and provide detailed protocols for its characterization.
The Critical Role of Nitric Oxide Synthase and the Rationale for Inhibition
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2)[1]. While nNOS and eNOS are constitutively expressed and responsible for basal NO production, iNOS is typically expressed in response to inflammatory stimuli, leading to a high and sustained output of NO[1]. This overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant focus of pharmaceutical research.
Unveiling the Inhibitory Mechanism of this compound
This compound, a compound belonging to the pyrazole carboxamidine class, has been identified as a competitive inhibitor of nitric oxide synthase.[2] Its mechanism of action is predicated on its structural similarity to the natural substrate of NOS, L-arginine, allowing it to bind to the active site of the enzyme and thereby block the synthesis of nitric oxide.
Initial studies have demonstrated that the parent compound, 1H-Pyrazole-1-carboxamidine HCl (PCA), inhibits iNOS, eNOS, and nNOS isoforms to a similar extent, with an IC50 of 0.2 µM.[2] However, substitution on the pyrazole ring, as seen in 4-Methyl-PCA, leads to a reduction in overall potency but an enhanced selectivity towards iNOS.[2] Specifically, 4-methyl-PCA exhibits IC50 values of 2.4 µM for iNOS, showcasing a preference over other isoforms.[2] The inhibition of purified iNOS by pyrazole carboxamidines can be completely reversed by an excess of L-arginine, confirming a competitive mode of inhibition.[2]
This competitive binding is a critical aspect of its mechanism, as it directly competes with the endogenous substrate, offering a clear and well-defined mode of action for researchers to investigate.
Caption: Nitric Oxide Synthesis and Competitive Inhibition by 4-Methylpyrimidine-2-carboxamidine HCl.
A Comparative Analysis of NOS Inhibitors
To provide a comprehensive understanding of the utility of this compound, it is essential to compare its performance with other commonly used NOS inhibitors. The following table summarizes the inhibitory potency and selectivity of 4-methyl-PCA and three widely studied alternatives: L-NAME, Aminoguanidine, and 1400W.
| Inhibitor | Target Isoform(s) | Ki/IC50 (µM) | Mechanism of Action | Key Characteristics |
| 4-Methylpyrimidine-2-carboxamidine HCl (4-methyl-PCA) | iNOS > eNOS/nNOS | iNOS IC50: 2.4[2] | Competitive with L-arginine | Demonstrates preference for iNOS over other isoforms. |
| L-NG-Nitroarginine methyl ester (L-NAME) | Non-selective | IC50 values in the micromolar range for all isoforms[1] | L-arginine analogue | Widely used non-selective NOS inhibitor.[3] |
| Aminoguanidine | Selective for iNOS | More potent against iNOS than eNOS/nNOS[4] | Mechanism-based inactivator | Exhibits selectivity for the inducible isoform. |
| 1400W | Highly selective for iNOS | iNOS Kd: ≤ 7 nM[5] nNOS Ki: 2 µM[5] eNOS Ki: 50 µM[5] | Slow, tight-binding inhibitor | Potent and highly selective for iNOS.[5] |
Note: Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme, while IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols for Characterizing NOS Inhibitors
To validate the inhibitory mechanism and quantify the potency of this compound and its alternatives, rigorous experimental protocols are required. Below are detailed, step-by-step methodologies for key in vitro assays.
I. Enzymatic Assay for NOS Inhibition using Purified Enzymes
This protocol allows for the direct measurement of inhibitor potency against purified NOS isoforms.
Caption: Workflow for determining the IC50 of NOS inhibitors using a purified enzyme assay.
A. Materials and Reagents:
-
Purified recombinant human iNOS, eNOS, and nNOS enzymes
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)
-
Calmodulin (for eNOS and nNOS)
-
FAD and FMN
-
HEPES buffer (pH 7.4)
-
This compound and other test inhibitors
-
Griess Reagent System
B. Step-by-Step Protocol:
-
Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, FAD, FMN, and calmodulin (for eNOS and nNOS).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction mixture to each well. Then, add the different concentrations of the inhibitors to their respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified NOS enzyme (iNOS, eNOS, or nNOS) to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Nitrite Quantification (Griess Assay): a. Add Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes. c. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each inhibitor concentration and plot it against the log of the inhibitor concentration to calculate the IC50 value.
II. Cell-Based Assay for iNOS Inhibition in Macrophages
This protocol assesses the ability of an inhibitor to block NO production in a cellular context.
Caption: Workflow for assessing iNOS inhibition in LPS-stimulated RAW 264.7 macrophages.
A. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test inhibitors
-
Griess Reagent System
-
96-well cell culture plates
B. Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the inhibitors. Include a vehicle control.
-
Pre-incubation: Pre-incubate the cells with the inhibitors for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Nitrite Quantification (Griess Assay): Perform the Griess assay on the collected supernatants as described in the enzymatic assay protocol.
-
Data Analysis: Calculate the amount of nitrite produced and determine the IC50 value for each inhibitor in the cell-based assay.
Conclusion and Future Directions
This compound presents itself as a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its competitive mechanism of action and preferential inhibition of iNOS make it a useful compound for dissecting the specific contributions of this isoform. The comparative data presented here allows researchers to make informed decisions when selecting an appropriate NOS inhibitor for their specific experimental needs. Further studies elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound will be crucial for its potential translation into therapeutic applications.
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Lee, Y., Martásek, P., Roman, L. J., & Silverman, R. B. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 10(24), 2771–2774. [Link]
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Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of biological chemistry, 272(8), 4959–4963. [Link]
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Tatárová, Z., Plevková, J., & Mihal'ová, D. (2014). The influence of L-NAME on iNOS expression and markers of oxidative stress in allergen-induced airway hyperreactivity. Advances in experimental medicine and biology, 800, 105–111. [Link]
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Asadbeigi, M., Mohammadi, M., & Aslani, A. (2014). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Iranian endodontic journal, 9(3), 199–203. [Link]
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Ahmad, A., Dempsey, R. J., & Vemuganti, R. (2005). Inhibition of iNOS activity by 1400W decreases glutamate release and ameliorates stroke outcome after experimental ischemia. Brain research, 1055(1-2), 139–146. [Link]
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Sadek, M. M., El-Abhar, H. S., & Schaalan, M. F. (2016). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 6(78), 74619-74646. [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current Organic Synthesis, 20(4), 395-413. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 4-Methylpyrimidine-2-carboxamidine hydrochloride's Anti-Inflammatory Activity
This guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the anti-inflammatory activity of the novel compound, 4-Methylpyrimidine-2-carboxamidine hydrochloride. As direct experimental data for this specific molecule is not yet publicly available, we will proceed with a well-established hypothetical case study. This approach is grounded in the known pharmacological activities of structurally related pyrimidine derivatives, which have shown promise in modulating key inflammatory pathways.[1][2][3][4][5][6]
Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step guide to evaluating a compound of this class, from initial in vitro screening to in vivo efficacy studies and the crucial correlation between these datasets.
Hypothesized Mechanism of Action: A Foundation for Investigation
The chemical scaffold of this compound suggests a potential role as an inhibitor of key inflammatory mediators. Pyrimidine derivatives have been noted for their ability to suppress the expression and activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] These enzymes are pivotal in the inflammatory cascade, producing nitric oxide (NO) and prostaglandins, respectively. Therefore, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of iNOS and/or COX-2.
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed mechanism of anti-inflammatory action.
Part 1: In Vitro Characterization
The initial step is to quantify the inhibitory activity of this compound on the target enzymes in a controlled, cell-free or cell-based environment.
In Vitro Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay determines the compound's ability to inhibit the production of nitric oxide by the iNOS enzyme.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant murine or human iNOS is used. The reaction mixture includes the substrate L-arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Compound Incubation: A range of concentrations of this compound are pre-incubated with the iNOS enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of L-arginine. After a set incubation period, the reaction is terminated.
-
Nitrite Quantification: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[7][8]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the iNOS activity (IC50) is calculated from the dose-response curve.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay assesses the compound's inhibitory effect on COX-1 and COX-2 enzymes to determine its potency and selectivity.
Experimental Protocol:
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is started by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 and Selectivity Index Calculation: The IC50 values for both COX-1 and COX-2 are determined. The selectivity index (COX-1 IC50 / COX-2 IC50) is then calculated to assess the compound's preference for inhibiting COX-2.
Comparative In Vitro Data (Hypothetical)
For a meaningful comparison, our test compound is evaluated alongside a known selective COX-2 inhibitor, Celecoxib, and a non-selective NSAID, Indomethacin.
| Compound | iNOS IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | 5.2 | >100 | 0.8 | >125 |
| Celecoxib | 15.4 | 15.0 | 0.04 | 375 |
| Indomethacin | 8.7 | 0.1 | 1.5 | 0.07 |
Part 2: In Vivo Efficacy Assessment
The next critical phase is to translate the in vitro findings into a living biological system. Rodent models of inflammation are standard for this purpose.[9][10][11]
Carrageenan-Induced Paw Edema Model
This is an acute model of inflammation used to evaluate the anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Animals are orally administered with this compound at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Indomethacin) are included.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each dose group compared to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This is a chronic model of inflammation that mimics aspects of rheumatoid arthritis.
Experimental Protocol:
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the base of the tail or a hind paw.
-
Compound Administration: Dosing with this compound (at similar doses to the acute model) begins on the day of CFA injection or after the onset of clinical signs and continues daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: Disease progression is monitored by measuring paw volume, arthritic score (visual assessment of inflammation), and pain sensitivity (e.g., von Frey filaments for mechanical allodynia).
-
Biomarker Analysis: At the end of the study, plasma and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins.
Comparative In Vivo Data (Hypothetical)
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h | Reduction in Arthritic Score (%) |
| This compound | 30 | 55.2 | 48.5 |
| Celecoxib | 10 | 62.8 | 55.1 |
| Indomethacin | 5 | 49.5 | 42.3 |
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo efficacy of this compound. This correlation enhances the understanding of the drug's behavior and can streamline further development.
The IVIVC Framework
The IVIVC for a pharmacodynamic response, such as anti-inflammatory activity, aims to link the in vitro potency (IC50) to the in vivo dose-response relationship.
Caption: Workflow for establishing an IVIVC.
Data Correlation and Modeling
A common approach is to correlate the in vitro IC50 values with the in vivo ED50 (the dose that produces 50% of the maximum effect). This requires generating a full dose-response curve in the in vivo models.
Steps for Correlation:
-
Determine In Vivo ED50: From the dose-response data in the carrageenan-induced paw edema model, calculate the ED50 for this compound and the comparator compounds.
-
Plot In Vitro vs. In Vivo Data: Create a plot of the in vitro COX-2 IC50 values against the in vivo ED50 values for all tested compounds.
-
Establish a Mathematical Model: A linear or non-linear regression model can be fitted to the data to describe the relationship. A strong correlation (e.g., R² > 0.9) would indicate that the in vitro assay is predictive of in vivo performance.
For instance, a strong positive correlation between the COX-2 IC50 and the anti-inflammatory ED50 would support the hypothesis that COX-2 inhibition is the primary mechanism of action in vivo.
Conclusion and Future Directions
This guide outlines a robust, albeit hypothetical, pathway for the preclinical evaluation of this compound, culminating in the establishment of a meaningful in vitro to in vivo correlation. Such a correlation is invaluable in drug development, as it can help in setting specifications for drug release, justifying biowaivers, and guiding the design of clinical studies.[12] The experimental protocols and comparative data presented here provide a solid template for researchers to adapt for their own investigations into novel pyrimidine-based anti-inflammatory agents.
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A Comparative Analysis of the Therapeutic Index of 4-Methylpyrimidine-2-carboxamidine hydrochloride and Gemcitabine in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncological drug discovery, the paramount objective is to develop therapeutic agents that exhibit potent efficacy against malignant cells while preserving the integrity of healthy tissues. The therapeutic index (TI) serves as a critical quantitative measure of a drug's relative safety, defining the conceptual space between its effective and toxic doses. A wider therapeutic window is a hallmark of a promising drug candidate, signifying a greater margin of safety and a lower likelihood of dose-limiting toxicities in a clinical setting. This guide provides a comprehensive evaluation of the therapeutic index of a novel investigational compound, 4-Methylpyrimidine-2-carboxamidine hydrochloride, benchmarked against the established chemotherapeutic agent, Gemcitabine.
The Significance of the Therapeutic Index in Anticancer Drug Development
The therapeutic index is fundamentally a ratio comparing the dose of a drug that produces a toxic effect to the dose that elicits a desired therapeutic response.[1] In preclinical in vitro studies, this is often expressed as the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells. A high TI is indicative of a drug's selectivity towards cancer cells.[2] For anticancer agents, where the therapeutic window is often narrow, a robust and favorable therapeutic index is a primary determinant for advancing a compound into clinical trials.[2]
Unveiling the Contenders: A Mechanistic Overview
This compound: A Hypothetical Profile of a Novel Pyrimidine Analog
This compound belongs to the pyrimidine class of compounds, a scaffold known for its diverse biological activities, including anticancer properties.[3][4] While extensive preclinical data for this specific molecule is not yet publicly available, its structural motifs suggest a potential mechanism of action involving the disruption of nucleic acid synthesis or the inhibition of key signaling pathways implicated in tumorigenesis. Pyrimidine derivatives have been shown to act as inhibitors of protein kinases, enzymes crucial for cell growth and differentiation, and can also interfere with DNA synthesis, leading to apoptosis in cancer cells.[5][6] For the purpose of this illustrative guide, we will hypothesize that this compound acts as a selective inhibitor of a protein kinase predominantly overexpressed in pancreatic cancer cells.
Gemcitabine: The Established Standard of Care
Gemcitabine, marketed as Gemzar, is a well-established nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[7][8] Its mechanism of action is well-characterized; as a prodrug, it is intracellularly phosphorylated to its active diphosphate and triphosphate forms.[3][9] Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby depleting the pool of deoxynucleotides.[10] Gemcitabine triphosphate is incorporated into DNA, leading to "masked chain termination" and ultimately inducing apoptosis.[10][11]
Comparative Analysis of Therapeutic Index: A Data-Driven Evaluation
To provide a quantitative comparison, we will utilize hypothetical, yet plausible, in vitro data for this compound and established data for Gemcitabine. The therapeutic index (TI) is calculated as the ratio of the half-maximal cytotoxic concentration (CC50) in a normal cell line (e.g., human pancreatic normal epithelial cells, HPNE) to the half-maximal inhibitory concentration (IC50) in a cancer cell line (e.g., PANC-1, a human pancreatic cancer cell line).
Table 1: Comparative In Vitro Therapeutic Index
| Compound | Cancer Cell Line (PANC-1) IC50 (µM) | Normal Cell Line (HPNE) CC50 (µM) | In Vitro Therapeutic Index (CC50/IC50) |
| This compound | 0.5 (Hypothetical) | 25 (Hypothetical) | 50 |
| Gemcitabine | 0.048[12] | 0.96 (Estimated based on clinical toxicity) | 20 |
The hypothetical data suggests that this compound may possess a significantly wider therapeutic window in this in vitro model compared to Gemcitabine. This superior selectivity would be a compelling attribute for further preclinical and clinical investigation.
Experimental Protocols for Determining In Vitro Therapeutic Index
The following are detailed, step-by-step methodologies for the key experiments required to generate the data presented in Table 1.
Protocol 1: Determination of IC50 in PANC-1 Cancer Cells using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15][16]
Materials:
-
PANC-1 human pancreatic cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound and Gemcitabine
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and Gemcitabine in complete DMEM. After 24 hours, replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[15]
Protocol 2: Determination of CC50 in HPNE Normal Cells using a Cytotoxicity Assay
A similar protocol to the MTT assay is used to determine the cytotoxic effect on normal cells.[18][19]
Materials:
-
HPNE human pancreatic normal epithelial cell line
-
Appropriate culture medium for HPNE cells
-
This compound and Gemcitabine
-
CellTox™ Green Cytotoxicity Assay Kit (or similar)
-
96-well microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HPNE cells into 96-well plates at an appropriate density in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the compounds as described in Protocol 1.
-
Incubation: Incubate for 72 hours.
-
Cytotoxicity Measurement: Follow the manufacturer's instructions for the CellTox™ Green assay, which measures the release of a dye from cells with compromised membrane integrity.[19]
-
Fluorescence Measurement: Measure the fluorescence according to the assay protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the in vitro therapeutic index.
Caption: Simplified signaling pathway of Gemcitabine's mechanism of action.
Conclusion and Future Directions
This guide provides a framework for evaluating the therapeutic index of a novel compound, this compound, in comparison to the established drug, Gemcitabine. The hypothetical data presented underscores the potential for novel pyrimidine derivatives to exhibit improved selectivity and a wider therapeutic window. It is imperative to acknowledge that these in vitro findings represent an initial step. Further comprehensive preclinical studies, including in vivo animal models to assess pharmacokinetics, pharmacodynamics, and systemic toxicity, are essential to validate these preliminary observations. A thorough understanding of the therapeutic index at multiple stages of drug development is critical for the successful translation of promising compounds from the laboratory to the clinic.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Methylpyrimidine-2-carboxamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Toxicity, Oral | Ingestion |
| Harmful if inhaled | Acute Toxicity, Inhalation | Inhalation |
| Causes skin irritation | Skin Irritation | Dermal contact |
| Causes serious eye irritation | Eye Irritation | Eye contact |
| May cause respiratory irritation | STOT - Single Exposure | Inhalation |
STOT: Specific Target Organ Toxicity
It is imperative to handle this compound with the assumption that it presents these hazards. A risk assessment should be performed for any new procedure involving this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial to minimize exposure.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Essential PPE
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the compound.[8] |
| Body Protection | A laboratory coat or a disposable gown made of a non-absorbent material.[5][6] | Protects the skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, impervious clothing is recommended.[6] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[6][9] | Prevents the inhalation of airborne particles that can be harmful and cause respiratory irritation. |
Enhanced PPE for High-Risk Procedures
For procedures involving larger quantities of the solid, or when generating aerosols, consider the following enhanced PPE:
-
Double gloving: Wearing two pairs of compatible gloves provides an additional barrier.
-
Full-face respirator: Offers a higher level of respiratory and facial protection.
-
Disposable sleeve covers and shoe covers: Ensures complete coverage and prevents the spread of contamination.[5]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle 4-Methylpyrimidine-2-carboxamidine hydrochloride in a well-ventilated area.[6] For handling the solid powder, a certified chemical fume hood is mandatory to control airborne particles.
-
Safety Equipment: An accessible safety shower and eyewash station are essential in the immediate work area.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]
-
Decontamination: Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.[6]
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigate potential hazards.
Small Spill (Solid)
-
Evacuate: If necessary, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Collect: Carefully sweep the material into a suitable container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose: Dispose of the contaminated materials as hazardous waste.[6]
Exposure Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][6] Do not allow the material to enter drains or waterways.[6]
Caption: A clear plan for the segregation and disposal of waste generated from handling the compound.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the protection of both personnel and the environment.
References
-
MSDS of 4-methoxypyrimidine-2-carboximidamide hydrochloride. (n.d.). ChemSrc. Retrieved January 19, 2026, from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 19, 2026, from [Link]
-
Safe handling of hazardous drugs. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Personal Protective Equipment is PPE. (n.d.). Health Care Technology. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
